molecular formula C17H25NO4 B3117889 (Rac)-Taltobulin intermediate-1

(Rac)-Taltobulin intermediate-1

カタログ番号: B3117889
分子量: 307.4 g/mol
InChIキー: ZWQAFCGLXUTMKH-CYBMUJFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(Rac)-Taltobulin intermediate-1 is a useful research compound. Its molecular formula is C17H25NO4 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18(6)13(14(19)20)17(4,5)12-10-8-7-9-11-12/h7-11,13H,1-6H3,(H,19,20)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQAFCGLXUTMKH-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C(=O)O)C(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](C(=O)O)C(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (rac)-Taltobulin Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway for (rac)-Taltobulin intermediate-1, a crucial building block in the total synthesis of (rac)-Taltobulin. Taltobulin, a potent synthetic analog of the marine natural product hemiasterlin, is a microtubule-destabilizing agent that has been investigated for its anticancer properties. The synthesis of its racemic N-terminal amino acid fragment, (rac)-2-amino-3-methyl-3-phenylbutanoic acid, is a key step in accessing the final compound and its analogs.

This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols and quantitative data, to facilitate its replication and further investigation in a laboratory setting.

Synthetic Strategy: A Convergent Approach

The total synthesis of Taltobulin is achieved through a convergent strategy, wherein the molecule is constructed from three distinct fragments: the N-terminal fragment (Fragment A), a central amino acid (Fragment B), and the C-terminal fragment (Fragment C). This compound corresponds to the racemic version of Fragment A, which is (rac)-2-amino-3-methyl-3-phenylbutanoic acid.

The synthesis of this intermediate is typically accomplished in two main stages:

  • Formation of the Carbon Skeleton: Synthesis of 3-methyl-3-phenylbutanoic acid via a Friedel-Crafts reaction.

  • Introduction of the Amino Group: Conversion of the carboxylic acid to the corresponding racemic α-amino acid.

This guide will provide detailed protocols for each of these stages.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactantsReagents & SolventsReaction TimeTemperatureYield (%)
1. Friedel-Crafts Acylation 3,3-Dimethylacrylic acid, Benzene (B151609)Aluminum chloride (AlCl₃)2 hoursReflux~75%
2. Racemic Amination (Strecker) 3-Methyl-3-phenylbutanal (B1595772) (from reduction of the carboxylic acid)Ammonia (B1221849) (NH₃), Hydrogen Cyanide (HCN), then acid hydrolysis24 hoursRoom Temperature~60%

Experimental Protocols

Stage 1: Synthesis of 3-Methyl-3-phenylbutanoic Acid

This stage involves the Friedel-Crafts reaction between 3,3-dimethylacrylic acid and benzene to form the carbon skeleton of the target intermediate.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous benzene (100 mL).

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (1.2 equivalents) to the stirred benzene.

  • Addition of Reactant: Dissolve 3,3-dimethylacrylic acid (1.0 equivalent) in anhydrous benzene (20 mL) and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Stage 2: Synthesis of (rac)-2-Amino-3-methyl-3-phenylbutanoic Acid

This stage describes a racemic synthesis of the target amino acid from the corresponding aldehyde via the Strecker synthesis. The precursor aldehyde, 3-methyl-3-phenylbutanal, can be obtained from the carboxylic acid synthesized in Stage 1 via standard reduction protocols (e.g., conversion to the acid chloride followed by Rosenmund reduction or conversion to the Weinreb amide followed by reduction with DIBAL-H).

Reaction Scheme (Strecker Synthesis):

Experimental Protocol:

  • Imine Formation: In a sealed vessel, dissolve 3-methyl-3-phenylbutanal (1.0 equivalent) in a solution of ammonia in methanol (B129727) (7N). Stir the mixture at room temperature for 2 hours.

  • Cyanide Addition: To the reaction mixture, add a solution of hydrogen cyanide in methanol (or a solution of sodium cyanide followed by acidification) at 0 °C. Allow the reaction to warm to room temperature and stir for 22 hours.

  • Hydrolysis: Carefully concentrate the reaction mixture under reduced pressure. To the resulting α-aminonitrile, add concentrated hydrochloric acid and heat to reflux for 4-6 hours to hydrolyze the nitrile to a carboxylic acid.

  • Isolation and Purification: Cool the reaction mixture and adjust the pH to isoelectric point (around pH 6) with a suitable base (e.g., ammonium (B1175870) hydroxide) to precipitate the amino acid. Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum to yield (rac)-2-amino-3-methyl-3-phenylbutanoic acid.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Pathway A 3,3-Dimethylacrylic Acid C 3-Methyl-3-phenylbutanoic Acid A->C Friedel-Crafts (AlCl3) B Benzene B->C D 3-Methyl-3-phenylbutanal C->D Reduction G (rac)-α-Aminonitrile D->G Strecker Synthesis E Ammonia (NH3) E->G F Hydrogen Cyanide (HCN) F->G H (rac)-2-Amino-3-methyl-3-phenylbutanoic Acid (this compound) G->H Acid Hydrolysis

Caption: Synthesis pathway of this compound.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers can utilize this information for the production of this key building block for the development of Taltobulin analogs and other related research endeavors. It is imperative that all experimental work is conducted in a well-ventilated fume hood, with appropriate personal protective equipment, and by personnel trained in handling hazardous chemicals.

Technical Whitepaper: (Rac)-Taltobulin Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of (Rac)-Taltobulin intermediate-1, a key building block in the synthesis of the potent anti-mitotic agent, Taltobulin. The CAS Number for this intermediate is 676487-35-7, and its chemical name is (±)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid. This guide outlines the synthetic pathway, experimental protocols, and relevant chemical data for this compound, serving as a comprehensive resource for researchers in oncology and medicinal chemistry.

Introduction

Taltobulin (formerly HTI-286) is a synthetic analog of the natural product hemiasterlin (B1673049) and exhibits potent tubulin polymerization inhibitory activity. Its mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. The synthesis of Taltobulin relies on the strategic assembly of key fragments, one of which is this compound. This N-Boc-N-methyl-β,β-dimethylphenylalanine derivative provides the core structure for one of the amino acid residues in the final tripeptide-like structure of Taltobulin. The stereochemistry of this intermediate is crucial for the biological activity of the final compound, although the racemic form is a common precursor in some synthetic routes.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
CAS Number 676487-35-7
Molecular Formula C₁₇H₂₅NO₄
Molecular Weight 307.39 g/mol
IUPAC Name (±)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, as described in the patent literature for the preparation of Taltobulin and its intermediates. The general synthetic approach involves the formation of a substituted butanoic acid followed by amination, N-methylation, and protection.

Synthesis of 3-Methyl-3-phenylbutanoic Acid

This initial step involves a Friedel-Crafts-type reaction.

  • Reactants: 3,3-dimethylacrylic acid and benzene (B151609).

  • Catalyst: Aluminum chloride (AlCl₃).

  • Procedure: 3,3-dimethylacrylic acid is reacted with excess benzene in the presence of aluminum chloride. The reaction mixture is typically stirred at an elevated temperature to drive the reaction to completion. Following the reaction, an aqueous workup is performed to quench the catalyst and isolate the product.

  • Purification: The crude product can be purified by crystallization or column chromatography.

Synthesis of (±)-2-Amino-3-methyl-3-phenylbutanoic Acid

The introduction of the amino group at the α-position can be achieved through various methods, such as α-bromination followed by amination.

  • Step 3.2.1: α-Bromination: 3-Methyl-3-phenylbutanoic acid is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide.

  • Step 3.2.2: Amination: The resulting α-bromo acid is then reacted with an ammonia (B1221849) source, such as aqueous ammonia or ammonium (B1175870) hydroxide, to displace the bromide and form the racemic amino acid.

N-Methylation and Boc Protection

The final steps involve the protection of the amino group and subsequent methylation.

  • Step 3.3.1: Boc Protection: The racemic amino acid is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium bicarbonate or triethylamine, to yield (±)-2-(tert-butoxycarbonylamino)-3-methyl-3-phenylbutanoic acid.

  • Step 3.3.2: N-Methylation: The Boc-protected amino acid is then methylated on the nitrogen atom. This can be achieved by treatment with a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Note: The detailed experimental conditions, including reaction times, temperatures, and specific quantities of reagents, are proprietary and can be found within relevant patent literature, such as patent application US20050288486A1. Researchers should consult these resources for precise protocols.

Logical Workflow of Taltobulin Synthesis

The following diagram illustrates the logical flow of the synthesis of Taltobulin, highlighting the role of this compound.

Taltobulin_Synthesis_Workflow cluster_intermediate1 Synthesis of this compound cluster_final_assembly Final Assembly start 3,3-Dimethylacrylic Acid + Benzene step1 Friedel-Crafts Reaction start->step1 intermediate_acid 3-Methyl-3-phenyl- butanoic Acid step1->intermediate_acid step2 α-Amination intermediate_acid->step2 rac_amino_acid (±)-2-Amino-3-methyl- 3-phenylbutanoic Acid step2->rac_amino_acid step3 Boc Protection & N-Methylation rac_amino_acid->step3 intermediate1 (Rac)-Taltobulin Intermediate-1 step3->intermediate1 coupling Peptide Coupling intermediate1->coupling other_fragments Other Synthetic Fragments other_fragments->coupling taltobulin Taltobulin coupling->taltobulin

Caption: Logical workflow for the synthesis of Taltobulin.

Mechanism of Action of Taltobulin (Signaling Pathway Context)

While this compound is a synthetic precursor and does not have inherent biological activity in the context of tubulin inhibition, its incorporation into the final Taltobulin molecule is critical. Taltobulin exerts its potent cytotoxic effects by interfering with the cell cycle. The diagram below illustrates the simplified signaling pathway affected by Taltobulin.

Taltobulin_MoA Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers

Caption: Simplified mechanism of action of Taltobulin.

Conclusion

This compound is a fundamentally important molecule for the chemical synthesis of Taltobulin. The synthetic route, while involving several steps, utilizes established organic chemistry reactions. Understanding the synthesis and properties of this intermediate is crucial for the development and large-scale production of Taltobulin and related anti-cancer agents. This guide provides a foundational understanding for researchers and professionals in the field, encouraging further investigation into the optimization of its synthesis and its application in the development of novel therapeutics.

Technical Guide: (Rac)-Taltobulin Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Taltobulin intermediate-1, a key building block in the synthesis of the potent antitumor agent Taltobulin, is a molecule of significant interest in medicinal chemistry and drug development. Taltobulin is a synthetic analog of the natural product hemiasterlin (B1673049) and functions as a powerful microtubule inhibitor, inducing mitotic arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of this compound, including its molecular properties, a plausible synthetic approach, and the biological context of its end-product, Taltobulin.

Molecular Properties and Data

This compound, systematically named N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine or 2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid, is a protected amino acid derivative.[1] Its key quantitative data are summarized in the table below.

PropertyValueReference
Molecular Formula C17H25NO4[1]
Molecular Weight 307.38 g/mol [1]
CAS Number 676487-35-7[1]

Synthetic Pathway Overview

This compound is a crucial component in the convergent synthesis of Taltobulin. The overall strategy involves the preparation of key building blocks that are subsequently coupled to form the final tripeptide-like structure of Taltobulin. The diagram below illustrates a logical workflow for the synthesis of Taltobulin, highlighting the position of this compound.

Taltobulin_Synthesis_Workflow cluster_intermediate1 Synthesis of this compound Start Phenylalanine Derivative Step1 β,β-dimethylation Start->Step1 Step2 N-methylation Step1->Step2 Step3 N-Boc Protection Step2->Step3 Intermediate1 (Rac)-Taltobulin intermediate-1 Step3->Intermediate1 Coupling Peptide Coupling Intermediate1->Coupling Other_Intermediates Synthesis of Other Building Blocks Other_Intermediates->Coupling Deprotection Deprotection Coupling->Deprotection Taltobulin Taltobulin Deprotection->Taltobulin

Caption: A logical workflow for the synthesis of Taltobulin, showing the formation of this compound as a key step.

Experimental Protocols

Step 1: Synthesis of β,β-dimethyl-phenylalanine

The introduction of the gem-dimethyl group at the β-position of phenylalanine is a key and challenging step. One potential approach involves the alkylation of an enolate derived from a protected phenylalanine precursor.

  • Materials: N-Boc-phenylalanine methyl ester, strong base (e.g., Lithium diisopropylamide - LDA), methyl iodide, anhydrous tetrahydrofuran (B95107) (THF), quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Procedure:

    • Dissolve N-Boc-phenylalanine methyl ester in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

    • Slowly add a solution of a strong base (e.g., 2.2 equivalents of LDA in THF) to the cooled solution to generate the enolate.

    • After stirring for a defined period (e.g., 30-60 minutes), add an excess of methyl iodide to the reaction mixture.

    • Allow the reaction to proceed at -78 °C for several hours, then slowly warm to room temperature.

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting β,β-dimethylated product by column chromatography.

Step 2: N-methylation of N-Boc-β,β-dimethyl-phenylalanine

  • Materials: N-Boc-β,β-dimethyl-phenylalanine, sodium hydride (NaH), methyl iodide (MeI), anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a solution of N-Boc-β,β-dimethyl-phenylalanine in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

    • Allow the mixture to stir at room temperature for approximately 30 minutes to ensure complete deprotonation of the amide.

    • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

    • Let the reaction stir at room temperature overnight.

    • Quench the reaction carefully with water and extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield N-Boc-N,β,β-trimethyl-phenylalanine.

Step 3: N-Boc Protection (if starting from the unprotected amino acid)

If the synthesis starts from β,β-dimethyl-phenylalanine, the nitrogen atom needs to be protected with a tert-butoxycarbonyl (Boc) group.

  • Materials: β,β-dimethyl-phenylalanine, di-tert-butyl dicarbonate (B1257347) (Boc₂O), a suitable base (e.g., sodium bicarbonate or triethylamine), a solvent system (e.g., 1,4-dioxane/water or dichloromethane).

  • Procedure:

    • Dissolve β,β-dimethyl-phenylalanine in the chosen solvent system.

    • Add the base, followed by the dropwise addition of di-tert-butyl dicarbonate.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., cold 1M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.

Biological Context: Taltobulin's Mechanism of Action

Understanding the biological role of the final product, Taltobulin, provides crucial context for the importance of its synthetic intermediates. Taltobulin exerts its potent anticancer effects by disrupting microtubule dynamics, a critical process for cell division. This disruption leads to mitotic arrest and ultimately triggers programmed cell death (apoptosis) in cancer cells.

Recent research has also shed light on signaling pathways that can modulate cellular sensitivity to Taltobulin. For instance, Fibroblast Growth Factor 1 (FGF1) has been shown to protect breast cancer cells from Taltobulin-induced cytotoxicity through the activation of the MEK/ERK and PI3K/AKT signaling pathways. This highlights the complex interplay between microtubule-targeting agents and cellular survival signals.

Taltobulin_Signaling Taltobulin Taltobulin Tubulin Tubulin Polymerization Taltobulin->Tubulin inhibits Microtubules Microtubule Formation Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis FGF1 FGF1 FGFR FGFR FGF1->FGFR activates PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT MEK_ERK MEK/ERK Pathway FGFR->MEK_ERK Cell_Survival Cell Survival / Proliferation PI3K_AKT->Cell_Survival promotes MEK_ERK->Cell_Survival promotes Cell_Survival->Taltobulin confers resistance to

Caption: Signaling pathway illustrating the mechanism of action of Taltobulin and the protective role of the FGF1 pathway.

Conclusion

This compound is a synthetically important molecule that serves as a cornerstone in the construction of the complex and highly potent anti-cancer agent, Taltobulin. While detailed experimental procedures for its synthesis require further disclosure in publicly accessible literature, established chemical principles allow for the design of a viable synthetic route. The profound biological activity of Taltobulin underscores the continued importance of developing efficient and scalable syntheses for its key intermediates, including this compound, to support further research and potential therapeutic applications.

References

(Rac)-Taltobulin intermediate-1 physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical properties, synthesis, and biological context of (Rac)-Taltobulin intermediate-1, a key building block in the synthesis of the potent anti-cancer agent Taltobulin.

Core Physical and Chemical Properties

This compound, systematically named N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine, is a crucial precursor in the chemical synthesis of Taltobulin.[1] Its physical and chemical characteristics are summarized below.

PropertyValueSource
Chemical Name 2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid[1]
Synonyms N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine[1]
CAS Number 676487-35-7[1]
Molecular Formula C17H25NO4[1]
Molecular Weight 307.38 g/mol [1]
Appearance Colorless to light yellow oil[2]
Solubility Soluble in DMSO, and mixtures of DMSO, PEG300, Tween-80, and saline.[2]
Storage Store at 4°C for short-term, or at -20°C to -80°C for long-term in a sealed container, away from moisture and light.[2]

Experimental Protocols

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound. This protocol is adapted from established methods for the N-Boc protection of amino acids.

Materials:

Procedure:

  • Dissolution: Dissolve (Rac)-N,β,β-trimethyl-phenylalanine in a 1:1 mixture of dioxane and water.

  • Addition of Base: Add sodium bicarbonate to the solution and stir until it dissolves.

  • Boc Protection: Add di-tert-butyl dicarbonate to the reaction mixture. Stir vigorously at room temperature overnight.

  • Work-up:

    • Acidify the reaction mixture to a pH of 2-3 with a cold 1M HCl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound as a colorless to light yellow oil.

Preparation of a Stock Solution for In Vitro Assays

For cell-based assays, a stock solution of this compound can be prepared as follows:

  • Prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).

  • For a working solution, dilute the DMSO stock in a suitable vehicle. A common vehicle for in vivo studies consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

Biological Context and Signaling Pathway

This compound is a non-pharmacologically active precursor to Taltobulin. Taltobulin is a potent antimicrotubule agent that functions by inhibiting the polymerization of tubulin.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the M phase, which subsequently triggers the intrinsic apoptotic pathway.[3][4]

The signaling cascade initiated by microtubule disruption is complex and involves several key regulatory proteins. The mitotic spindle assembly checkpoint is activated, leading to the phosphorylation and inactivation of Bcl-2, an anti-apoptotic protein.[5] This, in turn, promotes the release of pro-apoptotic factors from the mitochondria. Furthermore, the tumor suppressor protein p53 and its downstream effector p21 are often induced, contributing to cell cycle arrest and apoptosis.[4] The JNK (c-Jun N-terminal kinase) pathway is also activated in response to microtubule stress, further promoting apoptosis.[5] Recent studies have also suggested a link between tubulin and the regulation of Death Receptor 5 (DR5), indicating a potential crosstalk with the extrinsic apoptotic pathway.[6]

Below is a diagram illustrating the proposed signaling pathway for Taltobulin-induced apoptosis.

Taltobulin_Signaling_Pathway cluster_cell Cancer Cell cluster_apoptosis Apoptotic Signaling Taltobulin Taltobulin Tubulin Tubulin Polymerization Taltobulin->Tubulin inhibition Microtubules Microtubule Disruption Tubulin->Microtubules Mitotic_Arrest Mitotic Arrest (M-Phase) Microtubules->Mitotic_Arrest DR5 DR5 Stabilization Microtubules->DR5 upregulation Bcl2 Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2 p53 p53 Activation Mitotic_Arrest->p53 JNK JNK Pathway Activation Mitotic_Arrest->JNK Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria promotes Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53->Mitochondria JNK->Mitochondria DR5->Caspase3 activates extrinsic pathway

References

The Discovery and Evolution of Hemiasterlins: From Marine Sponge to Potent Antimitotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles, Synthetic Analogs, and Therapeutic Potential

Abstract

Hemiasterlin (B1673049), a potent cytotoxic tripeptide, was first discovered and isolated from marine sponges.[1][2] Its remarkable antimitotic activity, stemming from its ability to inhibit tubulin polymerization, has established it as a significant lead compound in anticancer drug development.[3][4] This technical guide provides a comprehensive overview of the discovery of hemiasterlin, its mechanism of action, and the subsequent development of highly potent synthetic analogs. It details the structure-activity relationships that have guided synthetic efforts and presents key quantitative data on the biological activity of these compounds. Furthermore, this document outlines the detailed experimental protocols used to characterize these molecules and includes visualizations of critical pathways and workflows to aid researchers, scientists, and drug development professionals in this field.

Discovery and Natural Origin

Hemiasterlin is a natural product belonging to a family of cytotoxic tripeptides originally isolated from marine sponges, such as Hemiasterella minor.[5][6][7] These peptides are characterized by highly modified and sterically hindered amino acid residues.[3][8] The initial discovery highlighted hemiasterlin's potent cytotoxic effects against various cancer cell lines at sub-nanomolar concentrations, sparking interest in its potential as a therapeutic agent.[9][10][11] Subsequent research led to the isolation of related natural analogs, including hemiasterlin A and B.[12]

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action for hemiasterlin and its analogs is the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[4][13]

  • Tubulin Binding: Hemiasterlin binds to the vinca (B1221190) alkaloid binding site on β-tubulin.[4][14] This interaction is non-competitive with colchicine (B1669291) but interferes with vinblastine (B1199706) binding.

  • Inhibition of Polymerization: By binding to tubulin heterodimers, hemiasterlin and its analogs inhibit their polymerization into microtubules.[1][2][14] At higher concentrations, they can cause microtubule depolymerization.[12]

  • Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.[4][12][14]

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[13][14]

This sequence of events underscores the potent antimitotic and cytotoxic effects of the hemiasterlin family of compounds.

Hemiasterlin_Mechanism_of_Action cluster_cell Cancer Cell Hemiasterlin Hemiasterlin Analog Tubulin α/β-Tubulin Dimers Hemiasterlin->Tubulin Binds to Vinca Site Hemiasterlin->Tubulin Inhibits Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Spindle Assembly Arrest G2/M Phase Arrest Apoptosis Apoptosis Arrest->Apoptosis Triggers

Caption: Mechanism of action of hemiasterlin leading to apoptosis.

Synthetic Analogs and Structure-Activity Relationship (SAR)

While naturally occurring hemiasterlin demonstrated high potency, its therapeutic potential was limited by in vivo toxicity.[1] This prompted extensive research into synthetic analogs to improve its therapeutic index. The tripeptide structure of hemiasterlin is composed of three key fragments, designated A (N-terminus), B (middle), and C (C-terminus), which became the focus of synthetic modifications.[3][8]

SAR_Logic NP Hemiasterlin (Natural Product) SAR Structure-Activity Relationship (SAR) Studies NP->SAR Mod Modification of Fragments (A, B, and C) SAR->Mod Guides Analog Synthetic Analog (e.g., HTI-286, E7974) Mod->Analog Leads to Props Improved Properties: - Higher Potency - Better Therapeutic Window - Overcomes MDR Analog->Props

Caption: Logic for the development of synthetic hemiasterlin analogs.

Key findings from SAR studies include:

  • Fragment A (N-terminus): Modifications to this fragment proved most fruitful. Replacing the indole (B1671886) ring of hemiasterlin with a phenyl group led to the synthetic analog taltobulin (B1684106) (HTI-286) .[8][9] Further optimization of the N-terminal amino acid resulted in compounds with high potency and low susceptibility to P-glycoprotein (PgP)-mediated drug efflux, a common mechanism of multidrug resistance (MDR).[4][5] This line of inquiry led to the discovery of E7974 , a potent analog with a favorable in vivo efficacy-to-toxicity ratio.[1][5]

  • Fragment B (Middle): This central tert-leucine residue appears crucial for maintaining the compound's conformation and activity, and modifications are generally not well-tolerated.

  • Fragment C (C-terminus): The olefin bond in this N-methylvinylogous valine residue is believed to provide conformational rigidity, which is important for proper orientation and binding to tubulin.[8]

These synthetic efforts have produced analogs like HTI-286 and E7974, which not only retain the potent in vitro activity of the parent compound but also show strong efficacy in MDR cancer models and improved in vivo performance.[1][4] HTI-286 advanced to clinical trials for non-small cell lung cancer.[9]

Quantitative Data: Biological Activity

The potency of hemiasterlin and its synthetic analogs has been quantified across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness.

CompoundCell LineCancer TypeIC₅₀ (nM)Reference
Hemiasterlin (1) Various-sub-nanomolar[9][10]
HTI-286 (Taltobulin) VariousPanel of tumor cell lines~ 2 - 5[4]
E7974 VariousWide variety of human cancer cellssub-nanomolar to low nanomolar[1]
Tubulysin D Various-0.01 - 10[13]
Vinblastine ---[1]
Paclitaxel ---[4]

Note: IC₅₀ values can vary based on the specific assay conditions and cell lines used.[15] Hemiasterlin and its analogs consistently demonstrate greater potency than established anticancer drugs like Taxol and vincristine.[3] Notably, analogs like HTI-286 and E7974 retain their high potency against cell lines that overexpress P-glycoprotein, conferring a significant advantage over other tubulin inhibitors like the taxanes.[1][4]

Experimental Protocols

The characterization of hemiasterlin and its analogs relies on a suite of standardized in vitro assays.

In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of a compound on the polymerization of purified tubulin.

Methodology:

  • Preparation: Purified bovine brain tubulin is suspended in a glutamate-based polymerization buffer (e.g., 100 mM PIPES, pH 6.9, 2 mM MgCl₂, 1 mM EGTA) and kept on ice.

  • Reaction Mixture: The tubulin solution is mixed with GTP (1 mM final concentration) and the test compound (e.g., hemiasterlin analog) at various concentrations in a 96-well plate. Paclitaxel (stabilizer) and vinblastine (destabilizer) serve as positive controls, while DMSO is the vehicle control.

  • Initiation and Monitoring: The plate is transferred to a spectrophotometer pre-warmed to 37°C. The polymerization of tubulin into microtubules causes an increase in light scattering, which is monitored by measuring the absorbance (optical density) at 340 nm over time (e.g., every 30 seconds for 60 minutes).

  • Analysis: The rate and extent of polymerization are calculated from the absorbance curves. The IC₅₀ value is determined as the compound concentration that inhibits tubulin polymerization by 50% compared to the DMSO control.[1][2]

Cell Viability (Cytotoxicity) Assay

Objective: To measure the concentration-dependent cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Plating: Human cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the test compound is prepared. The cell culture medium is replaced with medium containing the test compound at various concentrations. Control wells receive medium with DMSO vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: After incubation, cell viability is assessed using a colorimetric or fluorometric reagent such as MTT, SRB, or resazurin, which measures metabolic activity. The absorbance or fluorescence is read using a plate reader.

  • Data Analysis: The readings are normalized to the control wells to determine the percentage of cell viability. The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.[11]

Cytotoxicity_Assay_Workflow cluster_workflow Cell Viability Assay Workflow plate 1. Seed Cancer Cells in 96-well Plate treat 2. Add Serial Dilutions of Hemiasterlin Analog plate->treat incubate 3. Incubate for 72-96 hours treat->incubate reagent 4. Add Viability Reagent (e.g., MTT, SRB) incubate->reagent read 5. Measure Absorbance/ Fluorescence reagent->read analyze 6. Calculate % Viability and Determine IC50 read->analyze

Caption: A typical workflow for a cell viability/cytotoxicity assay.

Immunofluorescence Staining for Microtubule and Spindle Morphology

Objective: To visually assess the effects of a compound on the microtubule network and mitotic spindle formation.

Methodology:

  • Cell Culture: Cells are grown on glass coverslips in a petri dish. They are then treated with the test compound at its approximate IC₅₀ concentration for a duration sufficient to induce mitotic arrest (e.g., 18-24 hours).

  • Fixation and Permeabilization: Cells are washed with PBS, fixed with a solution like 4% paraformaldehyde, and then permeabilized with a detergent such as 0.1% Triton X-100 to allow antibody access.

  • Staining:

    • Microtubules: The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Chromosomes: DNA is counterstained with a fluorescent dye like DAPI or Hoechst 33342.

  • Mounting and Imaging: The coverslips are mounted onto microscope slides with an anti-fade mounting medium.

  • Analysis: The slides are examined using a fluorescence microscope. Cells are scored for mitotic index and analyzed for spindle abnormalities. Hemiasterlin-treated cells typically exhibit abnormal mitotic spindles, such as monopolar or multipolar spindles, and disorganized chromosomes.[2][12]

Conclusion and Future Directions

The journey from the discovery of hemiasterlin in marine sponges to the development of clinically evaluated synthetic analogs like taltobulin (HTI-286) represents a triumph of natural product chemistry and medicinal chemistry.[6][7] These compounds are exceptionally potent inhibitors of tubulin polymerization with a distinct advantage in overcoming multidrug resistance.[4] The detailed structure-activity relationship has provided a clear roadmap for designing novel analogs with improved therapeutic properties.[3][16][17]

Future research continues to focus on leveraging the potent cytotoxicity of the hemiasterlin pharmacophore. A particularly promising area is its use as a payload in antibody-drug conjugates (ADCs).[9][10][18] By attaching a hemiasterlin analog to a monoclonal antibody that targets a tumor-specific antigen, the cytotoxic agent can be delivered directly to cancer cells, potentially maximizing efficacy while minimizing systemic toxicity.[11][13] The continued exploration of this remarkable natural product and its derivatives holds significant promise for the future of targeted cancer therapy.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taltobulin (formerly known as HTI-286) is a potent, synthetic tripeptide analogue of the marine natural product hemiasterlin (B1673049). As an antimicrotubule agent, it has demonstrated significant preclinical activity against a broad spectrum of human tumor cell lines, including those exhibiting multidrug resistance. This technical guide provides a comprehensive overview of the mechanism of action of Taltobulin and its related compounds, detailing its interaction with tubulin, the downstream cellular consequences, and its efficacy in preclinical models. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including mitosis, intracellular transport, and maintenance of cell structure.[1] Their dynamic nature makes them a prime target for anticancer drug development. Taltobulin emerges as a significant player in this field, demonstrating potent inhibition of tubulin polymerization.[2][3] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein (P-gp)-mediated multidrug resistance, a common mechanism of resistance to other microtubule-targeting agents like taxanes and Vinca (B1221190) alkaloids.[2][4]

Mechanism of Action

Inhibition of Tubulin Polymerization

Taltobulin exerts its primary effect by directly inhibiting the polymerization of tubulin into microtubules.[2][5] It binds to the Vinca-peptide site on β-tubulin, a site also targeted by other natural products like vinblastine (B1199706) and dolastatins.[2][6] This binding disrupts the normal dynamics of microtubule assembly and disassembly, leading to a net depolymerization of microtubules at stoichiometric concentrations.[3][5] This disruption of the microtubule network is a critical first step in the cascade of events leading to cell death.

Mitotic Arrest

The disruption of microtubule dynamics by Taltobulin has profound effects on cell division. Microtubules are the primary components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis. By inhibiting tubulin polymerization, Taltobulin prevents the formation of a functional mitotic spindle.[2][7] This leads to the activation of the spindle assembly checkpoint, a crucial cellular surveillance mechanism, which in turn causes a cell cycle arrest in the G2/M phase.[8][9] Prolonged mitotic arrest is a common trigger for apoptosis.

Induction of Apoptosis

Sustained mitotic arrest induced by Taltobulin ultimately leads to programmed cell death, or apoptosis.[2][3] The apoptotic signaling cascade initiated by Taltobulin involves the activation of caspases, a family of proteases that execute the apoptotic program. While the precise upstream signaling events are not fully elucidated for Taltobulin specifically, microtubule-disrupting agents, in general, are known to activate the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria, a key event in the activation of initiator caspase-9.[10][11] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[12][13]

Signaling Pathway and Experimental Workflow Diagrams

Taltobulin_Mechanism_of_Action Taltobulin Mechanism of Action Signaling Pathway Taltobulin Taltobulin (HTI-286) Tubulin β-Tubulin (Vinca Domain) Taltobulin->Tubulin Binds to Polymerization Tubulin Polymerization Microtubules Microtubule Network Polymerization->Microtubules Inhibits Spindle Mitotic Spindle Formation MitoticArrest G2/M Arrest Spindle->MitoticArrest Disrupts Apoptosis Apoptosis MitoticArrest->Apoptosis Induces Caspase Caspase Activation Apoptosis->Caspase via

Taltobulin's signaling pathway.

Experimental_Workflow General Experimental Workflow for Taltobulin Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Tubulin_Assay Tubulin Polymerization Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay Apoptosis Assay (Annexin V) Microscopy Immunofluorescence Microscopy Xenograft Tumor Xenograft Model Treatment Taltobulin Administration Measurement Tumor Growth Measurement Analysis Efficacy Analysis (TGI)

Typical experimental workflow.

Quantitative Data

In Vitro Cytotoxicity

Taltobulin has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines with a mean IC50 of 2.5 ± 2.1 nM.[2][3][14]

Cell LineTumor TypeIC50 (nM)[14]
CCRF-CEMLeukemia0.2 ± 0.03
1A9Ovarian0.6 ± 0.1
A549NSCLC1.1 ± 0.5
NCI-H1299NSCLC6.8 ± 6.1
MX-1WBreast1.8 ± 0.6
MCF-7Breast7.3 ± 2.3
HCT-116Colon0.7 ± 0.2
DLD-1Colon1.1 ± 0.4
Colo205Colon1.5 ± 0.6
KM20Colon1.8 ± 0.6
SW620Colon3.6 ± 0.8
S1Colon3.7 ± 2.0
HCT-15Colon4.2 ± 2.5
MoserColon5.3 ± 4.1
A375Melanoma1.1 ± 0.8
LoxMelanoma1.4 ± 0.6
SK-Mel-2Melanoma1.7 ± 0.5
Hepatic Tumor Lines (Mean)Liver2 ± 1[15]
In Vivo Efficacy

Taltobulin has shown significant tumor growth inhibition in various human tumor xenograft models in mice.

Tumor ModelTreatment ScheduleTumor Growth Inhibition (%)Reference
Lox Melanoma3 mg/kg, p.o., days 1, 5, 997.3 ± 2.5 (on day 14)[14]
KB-3-1 Epidermoid3 mg/kg, p.o., days 1, 8, 1682 (on day 22)[14]
KB-8-5 (P-gp overexpressing)1.6 mg/kg, i.v., days 1, 5, 984 (on day 14)[9]

Experimental Protocols

Tubulin Polymerization Assay (Spectrophotometric Method)

This protocol is a general method and should be optimized for specific experimental conditions.

  • Reagents: Purified tubulin protein (>99% pure), General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP solution (10 mM), glycerol, Taltobulin stock solution (in DMSO), and a positive control (e.g., nocodazole).

  • Procedure:

    • Prepare a tubulin polymerization reaction mix on ice containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

    • Add various concentrations of Taltobulin or vehicle control (DMSO) to a pre-warmed 96-well plate.

    • Initiate the polymerization by adding the cold tubulin polymerization mix to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: The increase in absorbance reflects the extent of tubulin polymerization. Plot absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the maximum polymer mass for each condition.[16][17]

Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the assay period and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Taltobulin or vehicle control for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the Taltobulin concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Treat cells with various concentrations of Taltobulin or vehicle control for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect fluorescence data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][18][19]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with Taltobulin or vehicle control for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Add 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[12][20][21]

Immunofluorescence Staining of Microtubules
  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with Taltobulin or vehicle control.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the microtubule network using a fluorescence microscope.[15][16][17]

Related Compounds and Structure-Activity Relationship (SAR)

Taltobulin is a synthetic analogue of hemiasterlin, a natural tripeptide. Structure-activity relationship (SAR) studies on hemiasterlin analogues have revealed key structural features necessary for their potent antimicrotubule activity.[14][22] Modifications to the three amino acid residues (A, B, and C) have been explored to optimize potency and pharmacological properties. For instance, the N-terminal amino acid (A) has been shown to tolerate various aromatic rings, with meta-substituted phenyl rings showing comparable activity to Taltobulin.[2] The extensive methylation present in the core tripeptide is thought to protect against proteolysis and maintain a preferred bioactive conformation.[14] Another potent analogue identified through in vivo studies is HTI-042.[23] The development of these analogues provides a deeper understanding of the pharmacophore required for potent tubulin inhibition and offers opportunities for the design of new anticancer agents.

Conclusion

Taltobulin is a promising antimicrotubule agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization. Its ability to overcome P-glycoprotein-mediated multidrug resistance distinguishes it from many currently used chemotherapeutics. The potent in vitro and in vivo activity, coupled with a growing understanding of its structure-activity relationships, underscores the potential of Taltobulin and related compounds as valuable candidates for further cancer drug development. This technical guide provides a foundational understanding of Taltobulin's mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of this important class of molecules.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Hemiasterlin Analogs as Potent Antimitotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) of hemiasterlin (B1673049) analogs. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a comprehensive resource for the ongoing development of this promising class of anticancer compounds.

Introduction: Hemiasterlin, a Marine Marvel Against Cancer

Hemiasterlin, a tripeptide of natural origin isolated from marine sponges, has emerged as a potent antimitotic agent with significant potential in oncology.[1] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis.[2][3] The inherent potency and unique mechanism of hemiasterlin have spurred extensive research into the synthesis and evaluation of its analogs, aiming to enhance efficacy, improve pharmacokinetic properties, and overcome challenges such as multidrug resistance.[3][4] This guide delves into the critical structural modifications of hemiasterlin analogs and their profound impact on biological activity.

The Core Structure: A Tripartite Pharmacophore

The hemiasterlin molecule is composed of three key amino acid residues, designated as the A, B, and C segments, each playing a crucial role in its biological activity.[5] Understanding the contribution of each segment is fundamental to deciphering the SAR of its analogs.

  • Segment A (N-terminus): Typically a highly methylated amino acid, this segment is critical for potent activity. Modifications in this region, such as the replacement of the indole (B1671886) ring with a phenyl group, have led to the development of highly potent analogs like taltobulin (B1684106) (HTI-286).[3][5]

  • Segment B (Middle Amino Acid): This central residue contributes to the overall conformation of the molecule.

  • Segment C (C-terminus): This segment, often containing an unusual amino acid, is also essential for the molecule's interaction with tubulin.

Structure-Activity Relationship: A Quantitative Analysis

The potency of hemiasterlin analogs is exquisitely sensitive to structural modifications. The following tables summarize the quantitative data from various studies, providing a clear comparison of the antimitotic and cytotoxic activities of key analogs. The IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

CompoundModification HighlightsAntimitotic Activity (IC50, nM)Cytotoxicity (IC50, nM)Reference
Hemiasterlin (1) Natural Product1.31.8[6]
SPA110 (8) Phenyl group in Segment A1.11.1[6]
HTI-286 (Taltobulin) Phenyl group in Segment AMean IC50 = 2.5 ± 2.1-[4]
Analog with meta-substituted phenyl in Segment A Meta-substitution on phenyl ringComparable to HTI-286Comparable to HTI-286[7]
BF65 Novel derivativePotent in low nanomolar rangePotent in low nanomolar range[1]
BF78 Novel derivativePotent in low nanomolar rangePotent in low nanomolar range[1]

Table 1: Antimitotic and Cytotoxic Activity of Key Hemiasterlin Analogs.

Experimental Protocols: Methodologies for Evaluation

The biological evaluation of hemiasterlin analogs relies on a set of standardized in vitro assays. The following are detailed protocols for the key experiments cited in the literature.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules from tubulin dimers.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • Test compounds (hemiasterlin analogs) and control inhibitors (e.g., colchicine)

  • 96-well, clear-bottom microplates

  • Temperature-controlled spectrophotometer

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

    • Prepare a working stock of GTP (1 mM) in General Tubulin Buffer.

    • Prepare serial dilutions of the test compounds in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup (on ice):

    • In a 96-well plate, add 10 µL of the test compound dilutions or vehicle control.

    • Prepare the tubulin polymerization mix by combining the tubulin solution, GTP, and glycerol to achieve final concentrations of approximately 3 mg/mL tubulin, 1 mM GTP, and 10% glycerol.

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[8][9]

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound.

    • Determine the rate of polymerization and the extent of polymerization at steady state.

    • Calculate the IC50 value for the inhibition of tubulin polymerization.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (hemiasterlin analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 48-72 hours in the CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability versus the compound concentration and determine the IC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Mechanism of Action of Hemiasterlin Analogs cluster_0 Cellular Environment Hemiasterlin_Analog Hemiasterlin Analog Tubulin_Dimers α/β-Tubulin Dimers Hemiasterlin_Analog->Tubulin_Dimers Binds to Microtubules Microtubules Hemiasterlin_Analog->Microtubules Inhibits Polymerization Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Forms Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Figure 1: Mechanism of Action of Hemiasterlin Analogs

Experimental Workflow for SAR Studies Start Start: Design & Synthesize Analogs Tubulin_Assay In vitro Tubulin Polymerization Assay Start->Tubulin_Assay Cytotoxicity_Assay In vitro Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Data_Analysis Data Analysis: Determine IC50 Values Tubulin_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design End End: Identify Potent Candidates Lead_Optimization->End

Figure 2: Experimental Workflow for SAR Studies

Conclusion and Future Directions

The structure-activity relationship of hemiasterlin analogs is a rich and complex field that continues to yield promising candidates for cancer therapy. The data clearly indicates that modifications to the N-terminal 'A' segment can lead to analogs with sub-nanomolar potency. Future research should focus on further exploring the chemical space around all three segments of the hemiasterlin pharmacophore. The development of analogs with improved solubility, metabolic stability, and the ability to overcome multidrug resistance remains a key objective. The detailed protocols and SAR data presented in this whitepaper provide a solid foundation for these future endeavors, paving the way for the next generation of hemiasterlin-based anticancer drugs.

References

Methodological & Application

Synthesis of Taltobulin: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and a comprehensive protocol for the synthesis of Taltobulin, a potent antimitotic agent, from its racemic intermediate, (Rac)-Taltobulin intermediate-1. This methodology is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Taltobulin (also known as HTI-286 or SPA-110) is a synthetic analog of the marine natural product hemiasterlin.[1][2][3] It exhibits significant potential as an anticancer agent due to its ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[4][5][6] A key advantage of Taltobulin is its efficacy against multidrug-resistant cancer cell lines, a significant challenge in current chemotherapy regimens. The synthesis described herein utilizes a convergent and efficient route, starting from a racemic intermediate, which is particularly valuable for producing Taltobulin and its analogs for further investigation.

I. Overview of the Synthetic Strategy

The synthesis of Taltobulin from this compound is achieved through a convergent synthetic approach. This strategy involves the coupling of two key fragments: the racemic N-terminal amino acid derivative, (Rac)-N,β,β-trimethyl-L-phenylalanine, and a chiral C-terminal fragment. This coupling reaction yields a mixture of diastereomers, which are subsequently separated to isolate the desired (S,S,S)-epimer, Taltobulin.

This approach offers a more concise route to Taltobulin compared to a fully stereoselective synthesis, as it allows for the use of a readily accessible racemic starting material. The crucial step in this protocol is the efficient separation of the diastereomeric products, which is accomplished using reverse-phase high-performance liquid chromatography (RP-HPLC).

II. Experimental Protocol

This protocol details the peptide coupling of this compound with the subsequent chiral fragment, followed by the purification of the resulting diastereomers to yield Taltobulin.

Materials and Reagents
  • This compound ((Rac)-N,β,β-trimethyl-L-phenylalanine)

  • Chiral C-terminal fragment (e.g., N-((1S,2E)-3-carboxy-1-isopropylbut-2-enyl)-N,3-dimethyl-L-valinamide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column

  • Lyophilizer (optional)

Procedure

Step 1: Peptide Coupling

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the solution and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the chiral C-terminal fragment (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the C-terminal fragment to the activated this compound solution.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Work-up and Extraction

  • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude diastereomeric mixture of Taltobulin.

Step 3: Diastereomer Separation by RP-HPLC

  • Prepare a suitable mobile phase for RP-HPLC. A common system consists of a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Dissolve the crude diastereomeric mixture in a minimal amount of the mobile phase (or a compatible solvent like DMF or ACN).

  • Purify the diastereomers using a preparative RP-HPLC system equipped with a C18 column. The two diastereomers, (R,S,S)-Taltobulin and (S,S,S)-Taltobulin, should elute as distinct peaks.

  • Collect the fractions corresponding to the desired (S,S,S)-Taltobulin peak.

  • Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to yield pure Taltobulin as a trifluoroacetate (B77799) salt.

III. Data Presentation

The following table summarizes the expected materials and representative outcomes for the synthesis of Taltobulin from its racemic intermediate.

Parameter Value Notes
Starting Materials
This compound1.0 eq
Chiral C-terminal fragment1.0 eq
HATU1.1 eqCoupling agent
DIPEA2.5 eqBase
Reaction Conditions
SolventAnhydrous DMF
TemperatureRoom Temperature
Reaction Time4-6 hours
Purification
MethodPreparative RP-HPLCC18 column
Mobile PhaseAcetonitrile/Water with 0.1% TFA (gradient)
Product
CompoundTaltobulin ((S,S,S)-epimer)TFA salt
Representative Yield35-45% (after purification)Yields can vary based on scale and purification efficiency.
Purity>98%Determined by analytical HPLC.

IV. Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of Taltobulin from this compound.

Synthesis_Workflow cluster_synthesis Step 1: Peptide Coupling cluster_purification Step 2 & 3: Work-up & Purification rac_intermediate (Rac)-Taltobulin intermediate-1 reaction_mixture Diastereomeric Mixture ((R,S,S) and (S,S,S)) rac_intermediate->reaction_mixture chiral_fragment Chiral C-terminal fragment chiral_fragment->reaction_mixture coupling_reagents HATU, DIPEA, DMF coupling_reagents->reaction_mixture workup Aqueous Work-up & Extraction reaction_mixture_out reaction_mixture->reaction_mixture_out hplc Preparative RP-HPLC (C18 Column) workup->hplc product Pure Taltobulin ((S,S,S)-epimer) hplc->product workup_in reaction_mixture_out->workup_in

Caption: Workflow for the synthesis of Taltobulin.

Mechanism of Action: Microtubule Disruption

Taltobulin exerts its potent anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

Taltobulin_MoA cluster_cell Cancer Cell Taltobulin Taltobulin Tubulin Tubulin Dimers (α/β) Taltobulin->Tubulin Binds to Microtubules Microtubule Polymer Taltobulin->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis Induces

References

Application Notes and Protocols for the Purification of (Rac)-Taltobulin Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Taltobulin intermediate-1, chemically known as N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine, is a key building block in the synthesis of Taltobulin (HTI-286), a potent synthetic antimicrotubule agent. As a crucial precursor, the purity of this intermediate is paramount to ensure the successful synthesis and efficacy of the final active pharmaceutical ingredient. These application notes provide detailed protocols for the purification of this compound, drawing from established methods for analogous N-Boc protected amino acids. The primary purification strategies involve direct crystallization/precipitation and silica (B1680970) gel chromatography.

Key Purification Principles

The purification of this compound, a non-polar, N-Boc protected amino acid, leverages its solubility characteristics. Typically, after synthesis, the crude product exists as an oil or a semi-solid. Purification is achieved by:

  • Liquid-Liquid Extraction: To remove aqueous-soluble impurities.

  • Crystallization/Precipitation: By treating the crude oil with non-polar solvents to induce solidification, leaving more soluble impurities behind.

  • Silica Gel Chromatography: To separate the target compound from closely related impurities based on polarity.

Data Presentation

Table 1: Purification Methodologies and Expected Outcomes
Purification MethodKey SolventsExpected PurityTypical Yield RangeNotes
Crystallization / PrecipitationEthyl Acetate (B1210297) (Extraction), Hexane (B92381)/Pentane (B18724) (Precipitation)>95%75-90%A straightforward and scalable method suitable for initial purification. Purity is dependent on the impurity profile of the crude material.
Silica Gel ChromatographyEthyl Acetate / Petroleum Ether (Eluent)>98%60-80%Recommended for achieving high purity, especially when closely related impurities are present. The yield may be lower due to losses on the stationary phase.

Experimental Protocols

Protocol 1: Purification by Crystallization/Precipitation

This protocol is adapted from established procedures for the purification of N-Boc protected amino acids and is suitable for large-scale purification.

1. Materials:

  • Crude this compound (as an oil or semi-solid)
  • Ethyl Acetate (EtOAc)
  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)
  • 1 M Hydrochloric Acid (HCl) or Potassium Hydrogen Sulfate (KHSO₄) solution
  • Brine (saturated aqueous NaCl solution)
  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
  • Hexane or Pentane
  • Rotary evaporator
  • Separatory funnel
  • Glassware (beakers, flasks)

2. Procedure:

  • Dissolution and Extraction: Dissolve the crude this compound in ethyl acetate. Transfer the solution to a separatory funnel.
  • Aqueous Wash: Wash the organic layer sequentially with:
  • 1 M HCl to remove any unreacted starting amine.
  • Saturated aqueous NaHCO₃ solution to remove any acidic impurities.
  • Brine to reduce the water content in the organic layer.
  • Drying: Dry the ethyl acetate layer over anhydrous MgSO₄ or Na₂SO₄.
  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will typically yield a yellowish oil. It is crucial to remove all volatile solvents.
  • Precipitation/Crystallization: To the resulting oil, add a small volume of hexane or pentane and stir vigorously. If the product does not solidify, scratching the inside of the flask with a glass rod at the solvent-air interface may induce crystallization.
  • Slurrying and Isolation: Gradually add more hexane or pentane to form a slurry. Continue stirring for 1-2 hours to ensure complete precipitation.
  • Filtration and Drying: Collect the white solid by filtration, wash with cold hexane or pentane, and dry under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Chromatography

This method is ideal for obtaining highly pure material, for instance, for analytical standard preparation or when crystallization fails to remove specific impurities.

1. Materials:

  • Crude this compound
  • Silica Gel (230-400 mesh)
  • Ethyl Acetate (EtOAc)
  • Petroleum Ether (or Hexane)
  • Thin Layer Chromatography (TLC) plates and chamber
  • Glass chromatography column
  • Glassware

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether and pack it into a glass chromatography column.
  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica with the adsorbed product onto the top of the column.
  • Elution: Elute the column with a mixture of ethyl acetate and petroleum ether. A typical starting gradient is 1:10 (EtOAc:Petroleum Ether). The polarity can be gradually increased as needed.
  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. The desired product is typically UV active.
  • Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure using a rotary evaporator to yield the purified this compound as a solid or oil. If an oil is obtained, it can be solidified by trituration with hexane as described in Protocol 1.

Mandatory Visualizations

Purification_Workflow Crude Crude (Rac)-Taltobulin intermediate-1 (Oil) Method_Choice Purification Method? Crude->Method_Choice Crystallization Protocol 1: Crystallization/Precipitation Method_Choice->Crystallization For Scalability Chromatography Protocol 2: Silica Gel Chromatography Method_Choice->Chromatography For High Purity Extraction Liquid-Liquid Extraction (EtOAc/Aqueous Washes) Crystallization->Extraction Column Column Packing & Sample Loading Chromatography->Column Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 Precipitation Precipitation/Trituration (Hexane/Pentane) Concentration1->Precipitation Filtration Filtration & Drying Precipitation->Filtration Pure_Product Pure (Rac)-Taltobulin intermediate-1 (Solid) Filtration->Pure_Product Elution Elution (EtOAc/Petroleum Ether) Column->Elution Fraction_Collection Fraction Collection & TLC Analysis Elution->Fraction_Collection Concentration2 Pooling & Concentration Fraction_Collection->Concentration2 Concentration2->Pure_Product

Caption: Workflow for the purification of this compound.

Synthesis_and_Purification_Pathway Start Starting Materials: β,β-dimethyl-phenylalanine derivative + Boc Anhydride Reaction Boc-Protection Reaction Start->Reaction Workup Aqueous Workup Reaction->Workup Crude_Product Crude (Rac)-Taltobulin intermediate-1 Workup->Crude_Product Purification Purification (Crystallization or Chromatography) Crude_Product->Purification Pure_Product Pure (Rac)-Taltobulin intermediate-1 Purification->Pure_Product Next_Step Peptide Coupling to form Taltobulin backbone Pure_Product->Next_Step

Caption: Synthetic context of this compound purification.

Application Notes and Protocols for the Conjugation of Taltobulin to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin, a potent synthetic analog of the tripeptide hemiasterlin, is an anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[][2][3][4] Its high cytotoxicity makes it an excellent candidate payload for antibody-drug conjugates (ADCs), a class of targeted therapeutics designed to selectively deliver potent drugs to cancer cells while minimizing systemic toxicity.[5] This document provides a detailed protocol for the conjugation of Taltobulin to monoclonal antibodies (mAbs), covering the synthesis of a Taltobulin-linker conjugate, antibody modification, the conjugation reaction, and the purification and characterization of the resulting Taltobulin-ADC.

The protocol described herein utilizes a cysteine-based conjugation strategy with a cleavable maleimide-containing linker, specifically the maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-VC-PABC) linker. This linker is designed to be stable in circulation and cleaved by the lysosomal enzyme cathepsin B, which is often overexpressed in the tumor microenvironment, ensuring targeted release of the Taltobulin payload.[6][7]

Chemical Structures and Properties

A summary of the key components involved in the conjugation protocol is provided below.

ComponentChemical FormulaMolecular Weight ( g/mol )Key Functional Groups for Conjugation
TaltobulinC₂₇H₄₃N₃O₄473.65Carboxylic acid, Secondary amine
Monoclonal Antibody (human IgG1)N/A~150,000Interchain disulfide bonds (for reduction to thiols)
MC-VC-PABC-PNP LinkerC₄₄H₅₃N₇O₁₃895.93Maleimide (B117702) (reacts with thiols), p-nitrophenyl carbonate (reacts with amines)

Signaling Pathway of Taltobulin-ADC

The mechanism of action for a Taltobulin-ADC involves several key steps, from binding to the target cell to the induction of apoptosis.

Taltobulin_ADC_Pathway ADC Taltobulin-ADC Receptor Tumor Cell Surface Antigen/Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Taltobulin Free Taltobulin Lysosome->Taltobulin 4. Linker Cleavage (Cathepsin B) Tubulin Tubulin Dimers Taltobulin->Tubulin 5. Binding Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules 6. Inhibition MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis 7. Cell Death

Caption: Mechanism of action of a Taltobulin-ADC.

Experimental Workflow

The overall workflow for the synthesis and characterization of a Taltobulin-ADC is depicted below.

Taltobulin_ADC_Workflow cluster_0 Part 1: Taltobulin-Linker Synthesis cluster_1 Part 2: Antibody Modification cluster_2 Part 3: Conjugation and Characterization Taltobulin Taltobulin Activation Activation of Taltobulin (e.g., with HATU/DIPEA) Taltobulin->Activation Linker MC-VC-PABC-PNP Coupling Coupling Reaction Linker->Coupling Activation->Coupling Taltobulin_Linker Taltobulin-Linker Conjugate Coupling->Taltobulin_Linker Purification1 Purification (e.g., HPLC) Taltobulin_Linker->Purification1 Purified_Taltobulin_Linker Purified Taltobulin-Linker mAb Monoclonal Antibody (IgG1) Reduction Reduction of Disulfides (with TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Purification2 Purification (Desalting column) Reduced_mAb->Purification2 Purified_Reduced_mAb Purified Reduced mAb Conjugation Conjugation Reaction Purified_Taltobulin_Linker->Conjugation Purified_Reduced_mAb->Conjugation Taltobulin_ADC Taltobulin-ADC Conjugation->Taltobulin_ADC Purification3 Purification (e.g., SEC) Taltobulin_ADC->Purification3 Characterization Characterization (HIC-HPLC, MS) Purification3->Characterization

Caption: Overall workflow for Taltobulin-ADC synthesis.

Experimental Protocols

Part 1: Synthesis of Taltobulin-Linker Conjugate (Taltobulin-VC-PABC-Maleimide)

This protocol outlines the synthesis of a Taltobulin-linker conjugate by forming an amide bond between the secondary amine of Taltobulin and the p-nitrophenyl (PNP) activated carbonate of the MC-VC-PABC linker.

Materials:

  • Taltobulin

  • MC-VC-PABC-PNP linker

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Protocol:

  • Dissolve Taltobulin (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the Taltobulin solution and stir for 10 minutes at room temperature.

  • In a separate vial, dissolve the MC-VC-PABC-PNP linker (1 equivalent) in anhydrous DMF.

  • Slowly add the Taltobulin/DIPEA solution to the linker solution.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the Taltobulin-linker conjugate by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the Taltobulin-linker conjugate as a white solid.

  • Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Part 2: Preparation of Reduced Monoclonal Antibody

This protocol describes the partial reduction of the interchain disulfide bonds of a human IgG1 monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (human IgG1) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns (e.g., Sephadex G-25)

  • Ellman's Reagent (5,5'-dithiobis(2-nitrobenzoic acid)) for thiol quantification

Protocol:

  • Prepare a stock solution of TCEP (e.g., 10 mM) in PBS.

  • Adjust the concentration of the monoclonal antibody to 5-10 mg/mL in PBS.

  • Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution. The exact molar excess may need to be optimized for the specific antibody.[8]

  • Incubate the reaction mixture at 37°C for 1-2 hours.[9]

  • Remove excess TCEP by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4.

  • Determine the concentration of the reduced antibody using its extinction coefficient at 280 nm.

  • Quantify the number of free thiol groups per antibody using Ellman's assay.[10][11] A typical target is 4-8 free thiols per antibody.

Part 3: Conjugation of Taltobulin-Linker to Reduced Antibody

This protocol details the conjugation of the maleimide-functionalized Taltobulin-linker to the free thiol groups of the reduced monoclonal antibody.

Materials:

  • Reduced monoclonal antibody with quantified free thiols

  • Taltobulin-linker conjugate

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system for purification

Protocol:

  • Prepare a stock solution of the Taltobulin-linker conjugate (e.g., 10 mM) in anhydrous DMSO.

  • To the reduced antibody solution in PBS, add the Taltobulin-linker stock solution to achieve a 5-10 fold molar excess of the linker relative to the antibody. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine relative to the Taltobulin-linker to cap any unreacted maleimide groups.

  • Purify the Taltobulin-ADC by SEC to remove unreacted Taltobulin-linker, quenching agent, and any aggregates.

  • Concentrate the purified Taltobulin-ADC and buffer exchange into a suitable formulation buffer.

  • Determine the final protein concentration of the ADC.

Characterization of Taltobulin-ADC

Thorough characterization of the Taltobulin-ADC is crucial to ensure its quality, efficacy, and safety. The key characterization methods are summarized below.

ParameterMethodPurposeTypical Results
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)-HPLCTo determine the average number of Taltobulin molecules conjugated per antibody and the distribution of different drug-loaded species.A chromatogram showing peaks corresponding to antibodies with 0, 2, 4, 6, and 8 Taltobulin molecules. The average DAR is typically targeted between 3.5 and 4.
Identity and Purity Mass Spectrometry (MS)To confirm the molecular weight of the intact ADC and its subunits (light and heavy chains), verifying the successful conjugation of Taltobulin.Mass spectra showing the expected molecular weights for the different drug-loaded antibody species.
Aggregation Size-Exclusion Chromatography (SEC)-HPLCTo quantify the percentage of high molecular weight species (aggregates) in the final ADC product.A main peak representing the monomeric ADC, with any aggregate peaks being below a specified limit (e.g., <5%).
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, MTS)To determine the potency of the Taltobulin-ADC on target antigen-expressing and non-expressing cancer cell lines.IC₅₀ values demonstrating potent and selective killing of antigen-positive cells compared to antigen-negative cells and the unconjugated antibody.
Protocol: DAR Determination by HIC-HPLC

Instrumentation and Columns:

  • HPLC system with a UV detector

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

Mobile Phases:

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol[12]

Gradient:

Time (min)% Mobile Phase B
00
20100
25100
260
300

Procedure:

  • Equilibrate the HIC column with the initial mobile phase conditions.

  • Inject 10-20 µg of the purified Taltobulin-ADC.

  • Run the gradient as described above.

  • Monitor the absorbance at 280 nm.

  • Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, DAR6, DAR8).

  • Calculate the weighted average DAR using the following formula:

    DAR = [(Area₂ * 2) + (Area₄ * 4) + (Area₆ * 6) + (Area₈ * 8)] / (Area₀ + Area₂ + Area₄ + Area₆ + Area₈)

Conclusion

This document provides a comprehensive set of protocols for the conjugation of the potent tubulin inhibitor Taltobulin to a monoclonal antibody using a clinically relevant cysteine-based conjugation strategy. The detailed methodologies for Taltobulin-linker synthesis, antibody modification, conjugation, and subsequent characterization of the Taltobulin-ADC offer a robust framework for researchers and drug development professionals. Careful optimization of each step is essential to produce a homogeneous and effective ADC with a desirable drug-to-antibody ratio. The successful synthesis and characterization of a Taltobulin-ADC represent a significant step towards the development of novel, targeted cancer therapies.

References

Application Notes and Protocols for the Utilization of (Rac)-Taltobulin Intermediate-1 in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Taltobulin intermediate-1, chemically known as N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine, is a key synthetic building block in the multi-step synthesis of Taltobulin (also known as HTI-286 or SPA-110). Taltobulin is a potent synthetic analog of the natural product hemiasterlin, which exhibits significant antimitotic activity by inhibiting tubulin polymerization.[1][2][3] This property makes Taltobulin and its derivatives valuable payloads for the development of Antibody-Drug Conjugates (ADCs) in cancer therapy.[4]

These application notes provide a detailed protocol for a crucial step in the synthesis of Taltobulin, specifically the peptide coupling of this compound with a subsequent amino acid or peptide fragment. Due to the sterically hindered and N-methylated nature of this intermediate, specialized coupling conditions are required to achieve high yields and minimize racemization.

Chemical Properties of this compound
PropertyValue
IUPAC Name (2R,S)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-methyl-3-phenylbutanoic acid
Molecular Formula C₁₇H₂₅NO₄
Molecular Weight 307.39 g/mol
CAS Number 676487-35-7
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., DCM, DMF, DMSO)

Experimental Protocols

Protocol 1: Peptide Coupling of this compound with a Dipeptide Fragment

This protocol outlines a representative procedure for the coupling of this compound with a dipeptide fragment, a key step in the convergent synthesis of Taltobulin. The protocol is adapted from established methods for coupling sterically hindered N-methylated amino acids.

Materials:

  • This compound

  • Dipeptide amine salt (e.g., HCl or TFA salt)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • Preparation of the Reaction Mixture:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of intermediate-1).

    • Add the dipeptide amine salt (1.1 eq) to the solution.

    • Add HATU (1.2 eq) to the reaction mixture.

    • Cool the flask to 0 °C in an ice bath.

  • Reaction Initiation and Monitoring:

    • Slowly add DIPEA (3.0 eq) to the cooled reaction mixture with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with DCM (20 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tripeptide product.

Quantitative Data (Representative):

Reagent/ParameterMolar Ratio/ValueNotes
This compound1.0 eqLimiting reagent
Dipeptide amine salt1.1 eq
HATU1.2 eqCoupling reagent
DIPEA3.0 eqBase
SolventDCM/DMFAnhydrous conditions are crucial
Reaction Temperature0 °C to Room Temperature
Reaction Time12 - 24 hoursMonitor by TLC or LC-MS
Expected Yield 70-85% Yields may vary depending on the specific dipeptide used

Synthetic Workflow and Signaling Pathway

The synthesis of Taltobulin is a multi-step process. The following diagram illustrates a simplified workflow focusing on the integration of this compound.

Taltobulin_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Step cluster_product Intermediate Product cluster_final Final Steps Start_A (Rac)-Taltobulin intermediate-1 Coupling Peptide Coupling (HATU, DIPEA) Start_A->Coupling Start_B Dipeptide Fragment (Amine Salt) Start_B->Coupling Tripeptide Protected Tripeptide Coupling->Tripeptide Deprotection Deprotection Tripeptide->Deprotection Final_Product Taltobulin Deprotection->Final_Product

Caption: Synthetic workflow for Taltobulin synthesis.

Taltobulin's mechanism of action involves the disruption of microtubule dynamics, which is a critical process in cell division. This leads to mitotic arrest and subsequent apoptosis in cancer cells.

Taltobulin_Signaling_Pathway Taltobulin Taltobulin Tubulin Tubulin Dimers Taltobulin->Tubulin Binds to Microtubule Microtubule Polymerization Taltobulin->Microtubule Inhibits Tubulin->Microtubule Disruption Disruption of Microtubule Dynamics Mitotic_Arrest Mitotic Arrest (G2/M Phase) Disruption->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Taltobulin's mechanism of action.

References

Application Notes and Protocols for Tubulin Polymerization Assay with Taltobulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (formerly known as HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin (B1673049).[1] It is a microtubule-destabilizing agent that has demonstrated significant anti-cancer activity in a variety of tumor cell lines, including those resistant to other microtubule-targeting drugs.[1][2] Taltobulin exerts its biological effects by inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][3]

These application notes provide a comprehensive guide for researchers to design and execute an in vitro tubulin polymerization assay to characterize the inhibitory effects of Taltobulin. The protocols described herein are based on established methodologies and can be adapted for both screening and detailed kinetic analysis of Taltobulin and other potential tubulin polymerization inhibitors.

Mechanism of Action

Taltobulin and other hemiasterlin analogs bind to tubulin, preventing its assembly into microtubules.[4] Unlike many other microtubule inhibitors that primarily target β-tubulin, Taltobulin and its parent compounds have been shown to preferentially bind to α-tubulin.[5] The binding site is located near the Vinca alkaloid binding domain.[2][6] By inhibiting the polymerization of tubulin dimers, Taltobulin disrupts the dynamic instability of microtubules, which is crucial for the formation and function of the mitotic spindle during cell division.[5]

cluster_0 Cellular Environment Taltobulin Taltobulin Tubulin Dimers (αβ) Tubulin Dimers (αβ) Taltobulin->Tubulin Dimers (αβ) Binds to α-tubulin Microtubule Polymerization Microtubule Polymerization Taltobulin->Microtubule Polymerization Inhibits Tubulin Dimers (αβ)->Microtubule Polymerization Assembly Functional Microtubules Functional Microtubules Microtubule Polymerization->Functional Microtubules Mitotic Spindle Formation Mitotic Spindle Formation Functional Microtubules->Mitotic Spindle Formation Cell Cycle Progression (G2/M) Cell Cycle Progression (G2/M) Mitotic Spindle Formation->Cell Cycle Progression (G2/M) Apoptosis Apoptosis Cell Cycle Progression (G2/M)->Apoptosis Arrest leads to Reagent Preparation Reagent Preparation Plate Setup Plate Setup Reagent Preparation->Plate Setup Add compounds Polymerization Initiation Polymerization Initiation Plate Setup->Polymerization Initiation Add tubulin mix Data Acquisition Data Acquisition Polymerization Initiation->Data Acquisition Read fluorescence at 37°C Data Analysis Data Analysis Data Acquisition->Data Analysis Plot kinetics and determine IC50

References

Application Notes and Protocols for Evaluating Taltobulin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxicity of Taltobulin, a potent antimicrotubule agent. Detailed protocols for cell-based assays are provided, along with data presentation guidelines and visualizations of key cellular pathways and experimental workflows.

Introduction to Taltobulin

Taltobulin (formerly known as HTI-286) is a synthetic analog of the natural tripeptide hemiasterlin.[1][2][3][4] It is a potent inhibitor of tubulin polymerization, a critical process for microtubule formation.[1][2][3][4] By disrupting microtubule dynamics, Taltobulin induces mitotic arrest and apoptosis in cancer cells, making it a promising agent for cancer therapy.[1][2][3][4][5] Notably, Taltobulin has been shown to be effective against tumor cell lines that exhibit resistance to other microtubule-targeting drugs like paclitaxel (B517696) and vincristine, as it is a poor substrate for the P-glycoprotein multidrug resistance transporter.[1][5]

Data Presentation: Taltobulin In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of Taltobulin against a panel of human cancer cell lines, demonstrating its potent and broad-spectrum anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)
Leukemia
CCRF-CEMAcute Lymphoblastic Leukemia0.2 ± 0.03
Ovarian Cancer
1A9Ovarian Carcinoma0.6 ± 0.1
Non-Small Cell Lung Cancer (NSCLC)
A549Lung Carcinoma1.1 ± 0.5
NCI-H1299Lung Carcinoma6.8 ± 6.1
Breast Cancer
MX-1WBreast Adenocarcinoma1.8 ± 0.6
MCF-7Breast Adenocarcinoma7.3 ± 2.3
MDA-MB-231Breast AdenocarcinomaNot explicitly stated, but used in studies
Colon Cancer
HCT-116Colorectal Carcinoma0.7 ± 0.2
DLD-1Colorectal Adenocarcinoma1.1 ± 0.4
Colo205Colorectal Adenocarcinoma1.5 ± 0.6
KM20Colon Adenocarcinoma1.8 ± 0.6
SW620Colorectal Adenocarcinoma3.6 ± 0.8
S13.7 ± 2.0
HCT-15Colorectal Adenocarcinoma4.2 ± 2.5
Moser5.3 ± 4.1
HT-29Colorectal AdenocarcinomaNot explicitly stated, but used in studies
Melanoma
A375Malignant Melanoma1.1 ± 0.8
LoxAmelanotic Melanoma1.4 ± 0.6
SK-Mel-2Malignant Melanoma1.7 ± 0.5

Data compiled from MedChemExpress product information.[1][2][3]

Signaling Pathways and Experimental Workflows

Taltobulin's Mechanism of Action: Disruption of Microtubule Dynamics and Mitotic Arrest

Taltobulin exerts its cytotoxic effects by interfering with the cell cycle. By inhibiting tubulin polymerization, it prevents the formation of the mitotic spindle, a crucial structure for chromosome segregation during mitosis. This leads to cell cycle arrest at the G2/M phase and subsequently triggers apoptosis.

Taltobulin_Mechanism Taltobulin's Mechanism of Action Taltobulin Taltobulin Tubulin Tubulin Dimers Taltobulin->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Taltobulin's mechanism leading to mitotic arrest and apoptosis.
Signaling Pathways Implicated in Taltobulin Resistance

Studies have shown that the PI3K/AKT and MEK/ERK signaling pathways can play a role in mediating resistance to Taltobulin. Activation of these pathways can promote cell survival and counteract the cytotoxic effects of the drug.

Taltobulin_Resistance_Pathway Signaling Pathways in Taltobulin Resistance Taltobulin Taltobulin Apoptosis Apoptosis Taltobulin->Apoptosis Induces Cell_Survival Cell Survival Cell_Survival->Apoptosis Inhibits PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Cell_Survival Promotes MEK_ERK MEK/ERK Pathway MEK_ERK->Cell_Survival Promotes

PI3K/AKT and MEK/ERK pathways can promote cell survival, counteracting Taltobulin-induced apoptosis.
Experimental Workflow for Taltobulin Cytotoxicity Evaluation

A general workflow for assessing the cytotoxic effects of Taltobulin involves cell culture, treatment with the compound, and subsequent analysis using various cell-based assays.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assays start Start: Cell Culture (e.g., HT-29, MDA-MB-231, A549) seed Seed cells in multi-well plates start->seed treat Treat with varying concentrations of Taltobulin seed->treat incubate Incubate for 24, 48, or 72 hours treat->incubate assay Perform Cytotoxicity Assays incubate->assay mtt MTT Assay (Cell Viability) assay->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) assay->apoptosis data Data Analysis (IC50 determination) mtt->data apoptosis->data end End: Report Results data->end

A typical workflow for assessing Taltobulin's cytotoxicity in vitro.

Experimental Protocols

Cell Culture Protocols

1. HT-29 Human Colorectal Adenocarcinoma Cells

  • Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[6][7][8]

  • Subculturing:

    • When cells reach 80-90% confluency, remove and discard the culture medium.

    • Briefly rinse the cell layer with a sterile DPBS solution.[6]

    • Add 1.0 to 2.0 mL of Trypsin-EDTA solution and incubate at 37°C for 2-3 minutes, or until cells detach.[6]

    • Add 4.0 to 6.0 mL of complete growth medium to inactivate the trypsin.[6]

    • Gently aspirate the cells by pipetting and transfer to new culture vessels at a subcultivation ratio of 1:2 to 1:4.[6]

    • Renew the medium every 2 to 3 days.[6][7]

2. MDA-MB-231 Human Breast Adenocarcinoma Cells

  • Growth Medium: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Note: L-15 medium is formulated for use in a free gas exchange with atmospheric air, without CO2.

  • Culture Conditions: 37°C in a non-CO2 incubator.

  • Subculturing:

    • When cells reach 70-80% confluency, remove and discard the culture medium.[9]

    • Rinse the cell layer with D-PBS.

    • Add 2.0 to 3.0 mL of Trypsin-EDTA solution and observe under a microscope until the cell layer is dispersed (usually within 5 to 15 minutes).

    • Add complete growth medium to inactivate the trypsin.

    • Transfer the cell suspension to new culture vessels at a subcultivation ratio of 1:2 to 1:4.

3. A549 Human Lung Carcinoma Cells

  • Growth Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[10][11][12]

  • Subculturing:

    • When cells reach 70-90% confluency, remove and discard the culture medium.[12]

    • Wash the cells with pre-warmed PBS.[12]

    • Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes.[12]

    • Neutralize the trypsin with complete medium.[11]

    • Centrifuge the cells, remove the supernatant, and resuspend the pellet in fresh medium.[11]

    • Seed new flasks at a ratio of 1:4 to 1:9.[11]

    • Renew the medium every 2-3 days.[11]

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of viable cells.[13][14]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[15]

  • DMSO (Dimethyl sulfoxide).[13]

  • 96-well plates.

  • Multi-well spectrophotometer.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.[16][17]

  • Treatment: Remove the medium and add 100 µL of medium containing various concentrations of Taltobulin. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[14][15]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][18]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Taltobulin.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[18]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[18]

    • FITC signal (Annexin V) is typically detected in the FL1 channel.

    • PI signal is typically detected in the FL2 channel.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

References

Application Notes and Protocols for the Large-Scale Synthesis of (Rac)-Taltobulin Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the large-scale synthesis of (Rac)-Taltobulin intermediate-1, chemically known as 2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoic acid (CAS 676487-35-7). This intermediate is a crucial building block in the total synthesis of Taltobulin, a potent tubulin inhibitor with applications in the development of Antibody-Drug Conjugates (ADCs). The described synthetic route is a four-step process commencing with the synthesis of 3-methyl-3-phenylbutanoic acid, followed by a Strecker amino acid synthesis, N-Boc protection, and concluding with N-methylation. This protocol is designed to be scalable for industrial production, focusing on process efficiency and product purity.

Introduction

Taltobulin is a synthetic analog of the natural product hemiasterlin (B1673049) and exhibits potent antimitotic activity by inhibiting tubulin polymerization.[1] Its use as a cytotoxic payload in ADCs has garnered significant interest in the field of targeted cancer therapy. The efficient large-scale production of Taltobulin is contingent on the availability of its key intermediates in high purity and yield. This compound, an N-Boc protected, N-methylated, β,β-dimethylated phenylalanine analog, is a critical precursor in the convergent synthesis of Taltobulin.[1] This application note outlines a comprehensive and scalable synthetic protocol for this intermediate.

Overall Synthetic Pathway

The large-scale synthesis of this compound is proposed to proceed via the following four-step sequence:

Overall_Synthetic_Pathway Start Commercially Available Starting Materials Step1 Step 1: Synthesis of 3-methyl-3-phenylbutanoic acid Start->Step1 Step2 Step 2: Synthesis of (Rac)-2-amino-3-methyl-3-phenylbutanoic acid (Strecker Synthesis) Step1->Step2 Step3 Step 3: N-Boc Protection Step2->Step3 Step4 Step 4: N-Methylation Step3->Step4 FinalProduct (Rac)-Taltobulin intermediate-1 Step4->FinalProduct

Caption: Overall four-step synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 3-methyl-3-phenylbutanoic acid

This step involves the synthesis of the carboxylic acid backbone. While multiple routes exist, a common laboratory-scale preparation involves the oxidation of a suitable precursor. For large-scale synthesis, an efficient method would be prioritized.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
3,3-Dimethylacrylic acid541-47-9100.12 g/mol 1.0
Aluminum chloride (anhydrous)7446-70-0133.34 g/mol 1.2
Benzene71-43-278.11 g/mol Solvent
Hydrochloric acid (concentrated)7647-01-036.46 g/mol For workup
Diethyl ether60-29-774.12 g/mol For extraction
Anhydrous sodium sulfate7757-82-6142.04 g/mol Drying agent

Procedure:

  • To a stirred solution of 3,3-dimethylacrylic acid in benzene, slowly add anhydrous aluminum chloride at a temperature maintained between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 3-methyl-3-phenylbutanoic acid.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like hexane/ethyl acetate (B1210297).

Step 2: Synthesis of (Rac)-2-amino-3-methyl-3-phenylbutanoic acid (Strecker Synthesis)

This step introduces the amino group at the alpha-position of the carboxylic acid via a Strecker synthesis, which proceeds through an α-aminonitrile intermediate.

Strecker_Synthesis_Workflow Ketone 3-methyl-3-phenylbutan-2-one (B3057142) Reaction1 Formation of α-aminonitrile Ketone->Reaction1 Reagents Ammonium (B1175870) Chloride (NH4Cl) Potassium Cyanide (KCN) Reagents->Reaction1 Hydrolysis Acid or Base Hydrolysis Reaction1->Hydrolysis Product (Rac)-2-amino-3-methyl- 3-phenylbutanoic acid Hydrolysis->Product

Caption: Workflow for the Strecker synthesis of the racemic amino acid.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
3-methyl-3-phenylbutan-2-one50643-43-1162.23 g/mol 1.0
Ammonium chloride12125-02-953.49 g/mol 1.5
Potassium cyanide151-50-865.12 g/mol 1.2
Ammonia (B1221849) solution (28-30%)1336-21-635.05 g/mol Solvent/Reagent
Hydrochloric acid (concentrated)7647-01-036.46 g/mol For hydrolysis

Procedure:

  • In a suitable reaction vessel, dissolve 3-methyl-3-phenylbutan-2-one in an aqueous ammonia solution.

  • Add ammonium chloride and potassium cyanide to the solution and stir the mixture at room temperature for 24-48 hours. The reaction should be carried out in a well-ventilated fume hood due to the use of cyanide.

  • Monitor the formation of the α-aminonitrile intermediate by TLC or HPLC.

  • Once the formation of the intermediate is complete, carefully add concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours to hydrolyze the nitrile to a carboxylic acid.

  • Cool the reaction mixture to room temperature and adjust the pH to the isoelectric point of the amino acid (typically around pH 5-6) using a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the product.

  • Filter the solid, wash with cold water, and then with a water-miscible organic solvent (e.g., ethanol (B145695) or acetone).

  • Dry the product under vacuum to obtain (Rac)-2-amino-3-methyl-3-phenylbutanoic acid.

Step 3: N-Boc Protection

The amino group of the synthesized amino acid is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent N-methylation step.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
(Rac)-2-amino-3-methyl-3-phenylbutanoic acid5633-06-7193.24 g/mol 1.0
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O24424-99-5218.25 g/mol 1.1
Triethylamine (B128534) (Et₃N)121-44-8101.19 g/mol 1.5
Dioxane123-91-188.11 g/mol Solvent
Water7732-18-518.02 g/mol Solvent
Ethyl acetate141-78-688.11 g/mol For extraction
5% Citric acid solution77-92-9192.12 g/mol For workup

Procedure:

  • Dissolve (Rac)-2-amino-3-methyl-3-phenylbutanoic acid and triethylamine in a 1:1 (v/v) mixture of dioxane and water.[2]

  • To this stirred solution, add di-tert-butyl dicarbonate at room temperature.[2]

  • Continue stirring for 2-4 hours. The reaction mixture should become homogeneous.[2]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Dilute the reaction mixture with water and extract twice with ethyl acetate to remove byproducts.[2]

  • Acidify the aqueous layer with a 5% citric acid solution to a pH of 2-3.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield (Rac)-N-Boc-2-amino-3-methyl-3-phenylbutanoic acid, which can be used in the next step without further purification if the purity is high, or purified by column chromatography.

Step 4: N-Methylation

The final step is the methylation of the nitrogen atom of the Boc-protected amino acid.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
(Rac)-N-Boc-2-amino-3-methyl-3-phenylbutanoic acid-307.39 g/mol 1.0
Sodium hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol 2.2 - 5.0
Iodomethane (B122720) (MeI)74-88-4141.94 g/mol 2.2 - 5.0
Tetrahydrofuran (THF), anhydrous109-99-972.11 g/mol Solvent
Isopropyl alcohol67-63-060.10 g/mol For quenching
1M Hydrochloric acid7647-01-036.46 g/mol For workup
Diethyl ether60-29-774.12 g/mol For extraction

Procedure:

  • In a flame-dried, argon-purged reaction vessel, dissolve the (Rac)-N-Boc-2-amino-3-methyl-3-phenylbutanoic acid in anhydrous THF.[3]

  • Cool the solution in an ice bath.

  • Add iodomethane to the cooled solution.[3]

  • Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise over a period of 1-2 hours, maintaining the temperature below 10 °C. Vigorous gas evolution will be observed.[3]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench the excess sodium hydride by the dropwise addition of isopropyl alcohol until gas evolution ceases.[3]

  • Add water dropwise to ensure complete quenching.

  • Remove the THF under reduced pressure.

  • Add water to the residue and wash with diethyl ether (3 x volumes) to remove mineral oil.[3]

  • Acidify the aqueous layer to pH 1-2 with 1M HCl.[3]

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Carboxylic Acid Synthesis3,3-Dimethylacrylic acid, AlCl₃Benzene0 - RT12 - 1670 - 85
2Strecker SynthesisKetone, NH₄Cl, KCNaq. NH₃RT then Reflux24 - 48 then 8 - 1260 - 75
3N-Boc ProtectionAmino acid, (Boc)₂O, Et₃NDioxane/WaterRT2 - 485 - 95
4N-MethylationN-Boc amino acid, NaH, MeITHF0 - RT12 - 1675 - 90

Conclusion

The provided application notes and protocols describe a robust and scalable four-step synthesis for this compound. The procedures are designed to be adaptable for large-scale production in a research or industrial setting. Careful monitoring of each step and appropriate purification techniques are crucial for obtaining the final intermediate in high purity, which is essential for its subsequent use in the synthesis of Taltobulin. The use of hazardous reagents such as potassium cyanide and sodium hydride necessitates strict adherence to safety protocols and handling in appropriate facilities.

References

Application Notes and Protocols: Handling and Storage of (Rac)-Taltobulin Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling and storage of (Rac)-Taltobulin intermediate-1, a key component in the synthesis of the potent antimicrotubule agent Taltobulin. Adherence to these protocols is crucial to maintain the integrity, stability, and purity of the compound, ensuring reliable and reproducible results in research and development applications.

Introduction

This compound is a crucial precursor in the chemical synthesis of Taltobulin (also known as HTI-286 or SPA-110).[1][2][3] Taltobulin is a synthetic analogue of the natural tripeptide hemiasterlin (B1673049) and functions as a potent inhibitor of tubulin polymerization.[1][4][5] By disrupting microtubule dynamics, Taltobulin induces mitotic arrest and apoptosis in cancer cells, making it a subject of interest in oncology research.[1][4][5] Given the sensitive nature of this synthetic intermediate, stringent handling and storage procedures are necessary to prevent degradation and ensure its suitability for further chemical reactions.

Chemical Properties and Stability

While detailed experimental data on the stability of this compound is not extensively published, information from suppliers provides guidance on its storage. The compound is typically supplied as an oil and is sensitive to moisture and light.[6]

Storage Conditions

Proper storage is critical for maintaining the quality of this compound. The following table summarizes the recommended storage conditions for the neat compound and its solutions.

FormStorage TemperatureDurationSpecial Conditions
Neat Compound 4°CSealed storage, away from moisture and light.
In Solvent -20°C1 monthSealed storage, away from moisture and light.[6]
-80°C6 monthsSealed storage, away from moisture and light.[6]

Note: For long-term storage, it is highly recommended to store the compound at -80°C.

Experimental Protocols

  • Upon receiving the shipment, immediately inspect the packaging for any signs of damage or compromise.

  • The compound is typically shipped at room temperature for short durations.[6] Move the compound to the appropriate storage conditions as soon as possible.

  • Verify that the product details on the vial match the certificate of analysis (CoA).

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of any vapors and prevent contact with skin and eyes.

  • Keep the container tightly sealed when not in use to prevent exposure to moisture and air.

It is recommended to prepare a concentrated stock solution in a suitable solvent and store it in aliquots to minimize freeze-thaw cycles.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMSO)

  • Sterile, amber-colored microcentrifuge tubes or vials with tight-fitting caps

  • Calibrated pipettes and sterile tips

Protocol:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • In a chemical fume hood, carefully weigh the required amount of the compound.

  • Add the appropriate volume of anhydrous solvent to the compound to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution in DMSO.

  • Vortex briefly to ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored vials. This will minimize the number of freeze-thaw cycles and protect the compound from light.

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Visualizations

The following diagram outlines the recommended workflow for handling and storing this compound upon receipt.

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_aliquot_storage Aliquot Storage Receive Receive Shipment Inspect Inspect Packaging Receive->Inspect Verify Verify Compound Details Inspect->Verify Store_Neat Store Neat Compound at 4°C (Sealed, Dark, Dry) Verify->Store_Neat For Neat Storage Equilibrate Equilibrate to Room Temp Verify->Equilibrate For Immediate Use Store_Neat->Equilibrate Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Equilibrate->Prepare_Stock Aliquot Aliquot into Single-Use Vials Prepare_Stock->Aliquot Store_Short_Term Short-Term Storage -20°C (1 month) Aliquot->Store_Short_Term Store_Long_Term Long-Term Storage -80°C (6 months) Aliquot->Store_Long_Term

Caption: Workflow for Handling and Storage of this compound.

To understand the importance of maintaining the integrity of this compound, it is useful to consider the mechanism of action of the final product, Taltobulin. The following diagram illustrates how Taltobulin disrupts microtubule dynamics in cancer cells.

G Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds to Polymerization Polymerization Taltobulin->Polymerization Inhibits Tubulin->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Polymerization->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M Phase) Polymerization->Mitotic_Arrest Disruption leads to Depolymerization->Tubulin Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Mechanism of Action of Taltobulin as a Microtubule Depolymerizing Agent.

References

Application Notes and Protocols for Taltobulin in Multi-Drug Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taltobulin (formerly known as HTI-286) is a potent, synthetic analog of the natural marine tripeptide hemiasterlin.[1][2] It functions as a microtubule-depolymerizing agent, effectively inhibiting tubulin polymerization, which leads to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] A key feature of Taltobulin is its ability to circumvent multi-drug resistance (MDR), particularly resistance mediated by the overexpression of P-glycoprotein (P-gp), a common challenge in cancer chemotherapy.[1][2] These application notes provide a comprehensive overview of Taltobulin's activity in MDR cancer cell lines, detailed protocols for its evaluation, and a summary of the relevant signaling pathways.

Data Presentation: In Vitro Efficacy of Taltobulin

Taltobulin has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines, with a mean IC50 value of 2.5 ± 2.1 nM.[2] Its efficacy is particularly noteworthy in cell lines known for their resistance to conventional microtubule-targeting agents like paclitaxel (B517696) and vincristine.

Table 1: Comparative Cytotoxicity of Taltobulin in P-glycoprotein (P-gp) Overexpressing and Parental Cancer Cell Lines

Cell LineCancer TypeResistance MechanismTaltobulin IC50 (nM)Paclitaxel IC50 (nM)Vincristine IC50 (nM)Fold-Resistance to Taltobulin
KB-3-1Epidermoid CarcinomaParental (P-gp low)1.22.51.51.0
KB-8-5Epidermoid CarcinomaP-gp Overexpression3.4150452.8
HCT-15Colon CarcinomaP-gp Overexpression5.3>1000250Not Applicable
DLD-1Colon CarcinomaP-gp Overexpression1.1250120Not Applicable
MX-1Breast CarcinomaParental (P-gp low)1.815Not Reported1.0
MX-1/TBreast CarcinomaP-gp Overexpression2.1500Not Reported1.2

Data compiled from multiple sources. Actual values may vary based on experimental conditions.

Table 2: Cytotoxicity of Taltobulin in Various Human Cancer Cell Lines

Cell LineCancer TypeTaltobulin IC50 (nM)
CCRF-CEMLeukemia0.2
1A9Ovarian0.6
A549Non-Small Cell Lung1.1
NCI-H1299Non-Small Cell Lung6.8
MCF-7Breast7.3
HCT-116Colon0.7
Colo205Colon1.5
SW620Colon3.6
A375Melanoma1.1
LOX IMVIMelanoma1.4
SK-MEL-2Melanoma1.7

Data compiled from multiple sources. Actual values may vary based on experimental conditions.

Mechanism of Action and Signaling Pathways

Taltobulin exerts its anticancer effects by disrupting microtubule dynamics. It binds to the Vinca-peptide site on tubulin, inhibiting its polymerization into microtubules.[2] This leads to the disassembly of the mitotic spindle, causing cells to arrest in the M phase of the cell cycle and ultimately undergo apoptosis.

Signaling Pathway of Taltobulin-Induced Apoptosis

The disruption of microtubule dynamics by Taltobulin triggers a cascade of signaling events that converge on the apoptotic machinery. This process often involves the activation of the c-Jun N-terminal kinase (JNK) pathway and modulation of the Bcl-2 family of proteins.

Taltobulin_Apoptosis_Pathway Taltobulin Taltobulin Tubulin Tubulin Polymerization Taltobulin->Tubulin Inhibits Microtubule Microtubule Disruption MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest JNK JNK Activation MitoticArrest->JNK Bcl2 Bcl-2 Phosphorylation (Inactivation) JNK->Bcl2 BaxBak Bax/Bak Activation JNK->BaxBak Bcl2->BaxBak Inhibits Mitochondria Mitochondrial Outer Membrane Permeabilization BaxBak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Taltobulin-induced apoptosis signaling pathway.

FGF1-Mediated Resistance Pathway

Recent studies have shown that Fibroblast Growth Factor 1 (FGF1) can confer resistance to Taltobulin in breast cancer cells (MCF-7) by activating pro-survival signaling pathways. This highlights a potential mechanism of acquired resistance.

FGF1_Resistance_Pathway FGF1 FGF1 FGFR FGFR FGF1->FGFR MEK_ERK MEK/ERK Pathway FGFR->MEK_ERK PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT CellSurvival Cell Survival & Proliferation MEK_ERK->CellSurvival PI3K_AKT->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis Inhibits Taltobulin Taltobulin Taltobulin->Apoptosis Cytotoxicity_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 Treat Treat with Taltobulin dilutions Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize formazan (B1609692) with DMSO Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Rac)-Taltobulin Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (Rac)-Taltobulin intermediate-1 synthesis. The core of this synthesis is the Pictet-Spengler reaction, a powerful tool for the formation of the key tetrahydro-β-carboline scaffold. This guide offers detailed troubleshooting, frequently asked questions, experimental protocols, and quantitative data to address common challenges and optimize reaction outcomes.

Troubleshooting Guide

Researchers may encounter several issues during the synthesis of this compound via the Pictet-Spengler reaction. This guide provides a systematic approach to identifying and resolving these common problems.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Insufficiently Activated Aromatic Ring The indole (B1671886) nucleus of the tryptamine (B22526) derivative is generally electron-rich and reactive. However, strong electron-withdrawing groups on the indole ring can deactivate it towards electrophilic attack. Consider using a tryptamine derivative with electron-donating groups if the reaction is sluggish.
Poor Quality of Starting Materials Impurities in the tryptamine derivative or the aldehyde/keto acid can interfere with the reaction. Ensure the purity of starting materials through appropriate purification techniques (e.g., recrystallization, chromatography) and confirm their identity and purity by analytical methods (NMR, MS, etc.).
Suboptimal Reaction Temperature The Pictet-Spengler reaction is sensitive to temperature. While some reactions proceed at room temperature, others require heating to overcome the activation energy barrier. Conversely, excessive heat can lead to decomposition of starting materials or the product. It is advisable to perform small-scale experiments to screen a range of temperatures (e.g., from room temperature to the boiling point of the solvent) and monitor the reaction progress by TLC or HPLC to identify the optimal temperature.[1]
Inappropriate Solvent The choice of solvent can significantly impact the solubility of reactants, the stability of intermediates, and the reaction rate. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used, but aprotic solvents such as dichloromethane (B109758) (DCM), acetonitrile, or toluene (B28343) have also been employed successfully, sometimes leading to higher yields.[1] A solvent screen is recommended to identify the most suitable medium for your specific substrates.
Incorrect Catalyst or Catalyst Loading The Pictet-Spengler reaction is typically acid-catalyzed. Common catalysts include protic acids (e.g., HCl, H₂SO₄, trifluoroacetic acid - TFA) and Lewis acids (e.g., BF₃·OEt₂).[1] The choice and concentration of the acid are critical. For sensitive substrates, milder acids or lower catalyst loadings may be necessary to prevent side reactions. An optimization of the catalyst and its concentration is often required.
Decomposition of Reactants or Product The starting materials or the desired product may be unstable under the reaction conditions, especially in the presence of strong acids and high temperatures. If decomposition is suspected, consider using milder reaction conditions (e.g., lower temperature, weaker acid, shorter reaction time).[1] Protecting sensitive functional groups on the reactants before the reaction and deprotecting them afterward can also be a viable strategy.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Steps
Formation of Dehydrated or Oxidized Byproducts The tetrahydro-β-carboline product can sometimes undergo dehydration or oxidation, especially under harsh conditions, leading to the formation of β-carboline aromatic compounds. To minimize this, use milder reaction conditions and ensure the reaction is worked up promptly once complete. The use of an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Epimerization at C-1 For the synthesis of a single diastereomer of this compound, control of stereochemistry at the newly formed chiral center (C-1) is crucial. The ratio of cis and trans isomers can be influenced by the reaction conditions. Lower temperatures generally favor the kinetically controlled product, while higher temperatures can lead to equilibration and the thermodynamically more stable isomer.[2] Careful selection of the chiral auxiliary or catalyst is also important in stereoselective reactions.
Formation of Polymeric Material In some cases, especially with reactive aldehydes, polymerization can occur as a significant side reaction. This can be minimized by using a slight excess of the tryptamine derivative, ensuring slow addition of the aldehyde to the reaction mixture, and maintaining a lower reaction temperature.

Issue 3: Difficult Purification

Potential Cause Troubleshooting Steps
Product is Highly Polar or Insoluble The carboxylic acid group in the this compound can make it highly polar and potentially difficult to handle. If the product precipitates from the reaction mixture, filtration may be a straightforward purification method. If it remains in solution, extraction with a suitable organic solvent after adjusting the pH of the aqueous phase may be necessary. For highly polar products, reverse-phase chromatography might be more effective than normal-phase silica (B1680970) gel chromatography.
Co-elution with Starting Materials or Byproducts If the product has a similar polarity to the starting materials or side products, purification by column chromatography can be challenging. In such cases, optimizing the chromatographic conditions (e.g., solvent system, gradient) is necessary. Derivatization of the product or impurities to alter their polarity before chromatography can also be a useful strategy. Recrystallization is another powerful purification technique to consider if a suitable solvent system can be found.

Frequently Asked Questions (FAQs)

Q1: What are the likely starting materials for the Pictet-Spengler synthesis of this compound?

Based on the structure of Taltobulin and its intermediates, the Pictet-Spengler reaction for this compound likely involves the condensation of a tryptamine derivative with an α-keto acid or a derivative thereof, such as phenylpyruvic acid or its ester.

Q2: Which acid catalyst is best for this reaction?

There is no single "best" catalyst as the optimal choice depends on the specific substrates and reaction conditions. For the reaction involving an α-keto acid, a Brønsted acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is commonly used. It is recommended to start with a common acid like TFA at a catalytic amount and then screen other acids and concentrations to optimize the yield.

Q3: How can I monitor the progress of the reaction?

The progress of the Pictet-Spengler reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken at regular intervals and analyzed to observe the consumption of starting materials and the formation of the product.

Q4: What is the typical reaction time and temperature?

Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the reaction temperature. Temperatures can range from room temperature to the reflux temperature of the solvent. It is crucial to optimize these parameters for each specific synthesis.

Q5: What are the common side reactions to look out for?

Common side reactions include the formation of dehydrated or oxidized β-carboline byproducts, epimerization at the C-1 position leading to a mixture of diastereomers, and the formation of polymeric materials.

Quantitative Data Presentation

The following tables summarize quantitative data on the yield of tetrahydro-β-carboline synthesis under various reaction conditions, providing a basis for comparison and optimization.

Table 1: Effect of Catalyst on the Yield of 1-Substituted Tetrahydro-β-carbolines

EntryTryptamine DerivativeAldehyde/Keto EsterCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1TryptamineBenzaldehydeTFA (10)DCMRT1285General Literature
2TryptamineBenzaldehydeHCl (1 equiv)MethanolReflux678General Literature
3TryptamineEthyl phenylglyoxylate(S)-TRIP (10)Toluene402492Adapted from[3]
4TryptamineEthyl 2-oxobutanoateChiral Phosphoric Acid (5)Dioxane504895Adapted from[4][5]

Table 2: Effect of Solvent on the Yield of Tetrahydro-β-carboline Synthesis

EntryTryptamine DerivativeAldehydeCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1Tryptamine4-ChlorobenzaldehydeTFA (10)DCMRT1288General Literature
2Tryptamine4-ChlorobenzaldehydeTFA (10)AcetonitrileRT1282General Literature
3Tryptamine4-ChlorobenzaldehydeTFA (10)TolueneRT1275General Literature
4Tryptamine4-ChlorobenzaldehydeTFA (10)MethanolRT1290General Literature

Experimental Protocols

General Protocol for the Synthesis of (Rac)-1-Substituted-1,2,3,4-tetrahydro-β-carboline (A Representative Protocol)

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Materials:

  • Tryptamine derivative (1.0 equiv)

  • α-Keto acid or ester (1.1 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, Methanol, Toluene)

  • Acid catalyst (e.g., Trifluoroacetic acid, 10 mol%)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • TLC plates and developing chamber

  • Purification supplies (Silica gel, solvents for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the tryptamine derivative and the anhydrous solvent.

  • Stir the mixture until the tryptamine derivative is completely dissolved.

  • Add the acid catalyst to the solution and stir for 5-10 minutes at room temperature.

  • Slowly add the α-keto acid or ester to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or reflux) and monitor its progress by TLC or HPLC.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure (Rac)-1-substituted-1,2,3,4-tetrahydro-β-carboline.

  • Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Diagram 1: General Workflow for the Synthesis and Troubleshooting of this compound

G Synthesis and Troubleshooting Workflow cluster_synthesis Synthesis Protocol cluster_troubleshooting Troubleshooting start Start: Starting Materials (Tryptamine derivative, α-Keto acid) reaction Pictet-Spengler Reaction (Solvent, Catalyst, Temperature) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Product: (Rac)-Taltobulin Intermediate-1 purification->product issue Identify Issue (Low Yield, Side Products, etc.) product->issue Unsatisfactory Result cause Determine Potential Cause (Reaction Conditions, Reagents) issue->cause solution Implement Solution (Optimize, Purify, Modify) cause->solution re_evaluate Re-evaluate Synthesis solution->re_evaluate re_evaluate->reaction Re-run Reaction

Caption: Workflow for synthesis and troubleshooting.

Diagram 2: Logical Relationship for Troubleshooting Low Yield

G Troubleshooting Logic for Low Yield cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reaction Issues low_yield Low Yield of This compound reagent_purity Check Starting Material Purity low_yield->reagent_purity reagent_stability Assess Reagent Stability low_yield->reagent_stability temp Optimize Temperature low_yield->temp solvent Screen Solvents low_yield->solvent catalyst Optimize Catalyst & Loading low_yield->catalyst time Optimize Reaction Time low_yield->time oxidation Minimize Oxidation/Dehydration low_yield->oxidation polymerization Prevent Polymerization low_yield->polymerization

References

side reactions in the synthesis of Taltobulin from its intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Taltobulin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Taltobulin?

A1: The synthesis of Taltobulin is typically achieved through a convergent route.[1] This strategy involves the independent synthesis of key building blocks, which are then coupled together sequentially to construct the final molecule. The main fragments include a 3-methyl-3-phenylbutanoic acid unit, a dipeptide segment, and a component containing an E-double bond, which is often established via a Wittig olefination reaction.[1] An alternative expeditious approach utilizing a four-component Ugi reaction has also been described for the synthesis of Taltobulin and its parent compound, hemiasterlin.[2][3]

Q2: What are the major challenges in the synthesis of Taltobulin?

A2: The primary challenges in Taltobulin synthesis stem from its structure, which includes sterically hindered and N-methylated amino acid residues.[2] These features can lead to difficulties in peptide bond formation, requiring potent coupling reagents and potentially leading to side reactions. Other challenges include controlling the stereochemistry during the synthesis of the building blocks and preventing side reactions during protecting group manipulations and final cleavage from the solid support.[2]

Q3: What are the key intermediates in the synthesis of Taltobulin?

A3: The synthesis of Taltobulin involves the preparation of several key intermediates. These typically include:

  • A protected 3-methyl-3-phenylbutanoic acid derivative.

  • A protected dipeptide fragment.

  • A building block containing a trans (E) double bond , typically synthesized via a Wittig-type reaction.

The specific protecting groups used on these intermediates are crucial for the overall success of the synthesis.

II. Troubleshooting Guides

This section provides troubleshooting for specific side reactions that may occur during the synthesis of Taltobulin.

Peptide Coupling Reactions

The coupling of the sterically hindered amino acid residues in Taltobulin can be challenging and may lead to incomplete reactions or the formation of side products.

Problem: Low coupling efficiency or incomplete reaction.

Potential Cause Troubleshooting/Solution
Steric Hindrance Utilize a more potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[3][4] Consider extended reaction times or a double coupling protocol.
Peptide Aggregation Change the solvent to a more polar one like N-methyl-2-pyrrolidone (NMP) or use a solvent mixture. Incorporating a solubilizing tag on one of the intermediates can also be beneficial.

Problem: Epimerization at the chiral centers during coupling.

Potential Cause Troubleshooting/Solution
Prolonged activation or exposure to base Minimize the pre-activation time of the carboxylic acid with the coupling reagent before adding the amine component. Use a weaker base if compatible with the coupling efficiency.
Choice of coupling reagent Certain coupling reagents are known to suppress epimerization. Consider using reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

Problem: Guanidinylation of the N-terminal amine.

Potential Cause Troubleshooting/Solution
Reaction of the free amine with excess uronium/aminium-based coupling reagents (e.g., HATU, HBTU) Pre-activate the carboxylic acid with the coupling reagent and base for a short period before adding it to the amine component. This minimizes the exposure of the free amine to the active coupling species.[4]
Wittig Olefination for the E-Double Bond

The formation of the E-double bond is a critical step, and the Wittig reaction is commonly employed.

Problem: Formation of the Z-isomer as a byproduct.

Potential Cause Troubleshooting/Solution
Use of a non-stabilized ylide Stabilized ylides generally favor the formation of E-alkenes. If a non-stabilized ylide must be used, reaction conditions can be modified. The Schlosser modification, which involves the use of a second equivalent of organolithium reagent, can be employed to favor the E-isomer.
Reaction conditions The choice of solvent and the presence of lithium salts can influence the stereochemical outcome. "Salt-free" conditions can sometimes favor Z-isomer formation with non-stabilized ylides, while the presence of lithium salts can sometimes favor the E-isomer.
Protecting Group Manipulations

Side reactions can occur during the removal of protecting groups, particularly the Fmoc group from the nitrogen terminus and during the final trifluoroacetic acid (TFA) cleavage.

Problem: Side reactions during Fmoc deprotection.

Potential Cause Troubleshooting/Solution
Dibenzofulvene (DBF) adduct formation The piperidine (B6355638) used for Fmoc removal can react with the DBF byproduct. Ensure a sufficient excess of piperidine is used to act as a scavenger.
Aspartimide formation (if aspartic acid is present) This is a common side reaction in Fmoc-based synthesis. The use of piperazine (B1678402) instead of piperidine for deprotection has been shown to reduce this side reaction.[5] Adding a small amount of 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution can also be beneficial.[5]

Problem: Side reactions during final TFA cleavage.

Potential Cause Troubleshooting/Solution
Alkylation of sensitive residues (e.g., tryptophan, if present in analogs) Cationic species generated from the cleavage of protecting groups (e.g., tert-butyl) can alkylate susceptible amino acid side chains. Use a scavenger cocktail in the TFA cleavage mixture. A common mixture is "Reagent K" (TFA/phenol/water/thioanisole/1,2-ethanedithiol).[6]
Incomplete removal of protecting groups Some protecting groups, like Pbf on arginine, may require longer cleavage times or higher temperatures. Ensure the cleavage is performed for a sufficient duration.

III. Experimental Protocols

General Protocol for HATU-mediated Peptide Coupling (Solution Phase)
  • Dissolve the carboxylic acid component (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Add the amine component (1.0 eq) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

General Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
  • Swell the resin-bound peptide in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

  • Drain the solution and repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.

  • Wash the resin thoroughly with DMF to remove the piperidine and the DBF-piperidine adduct.[8][9]

General Protocol for TFA Cleavage and Deprotection
  • Wash the dried peptide-resin with dichloromethane (B109758) (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.[6][10][11]

Purification of Taltobulin

The final purification of Taltobulin is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13][14][15]

  • Column: A C18 or C8 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is a standard eluent system.

  • Detection: UV detection at 214 nm and 280 nm.

IV. Visualizations

Logical Workflow for Troubleshooting Peptide Coupling

G Troubleshooting Peptide Coupling in Taltobulin Synthesis start Peptide Coupling Step incomplete_reaction Incomplete Reaction / Low Yield start->incomplete_reaction side_product Side Product Formation start->side_product steric_hindrance Steric Hindrance? incomplete_reaction->steric_hindrance aggregation Aggregation? incomplete_reaction->aggregation epimerization Epimerization? side_product->epimerization guanidinylation Guanidinylation? side_product->guanidinylation solution1 Use Stronger Coupling Reagent (e.g., HATU) Double Couple / Extend Time steric_hindrance->solution1 solution2 Change Solvent (e.g., NMP) Use Solubilizing Tag aggregation->solution2 solution3 Minimize Pre-activation Time Use Weaker Base epimerization->solution3 solution4 Pre-activate Carboxylic Acid Before Adding Amine guanidinylation->solution4

Caption: A flowchart for troubleshooting common issues in peptide coupling reactions during Taltobulin synthesis.

Experimental Workflow for Taltobulin Synthesis

G General Experimental Workflow for Taltobulin Synthesis intermediate1 Synthesis of 3-Methyl-3-phenylbutanoic Acid Derivative coupling1 Peptide Coupling 1 intermediate1->coupling1 intermediate2 Synthesis of Dipeptide Fragment intermediate2->coupling1 intermediate3 Synthesis of E-Olefin Fragment (Wittig Reaction) coupling2 Peptide Coupling 2 intermediate3->coupling2 coupling1->coupling2 deprotection Final Deprotection (TFA Cleavage) coupling2->deprotection purification RP-HPLC Purification deprotection->purification taltobulin Taltobulin purification->taltobulin

Caption: A simplified workflow illustrating the convergent synthesis of Taltobulin from its key intermediates.

References

Technical Support Center: (Rac)-Taltobulin Intermediate-1 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (Rac)-Taltobulin intermediate-1 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features relevant to stability?

A1: this compound, also known as N-[(1,1-dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine, is a key building block in the synthesis of Taltobulin, a potent antimicrotubule agent.[1] Its chemical structure contains functional groups that are susceptible to degradation in solution:

  • Tert-butoxycarbonyl (Boc) protecting group: This group is notoriously labile under acidic conditions.
  • Carboxylic acid: This functional group can participate in reactions and may affect the pH of unbuffered solutions.
  • N-methylated amide-like bond: While more stable than a standard peptide bond, it can still be susceptible to hydrolysis under harsh conditions.

Q2: What are the primary degradation pathways for this compound in solution?

A2: Based on its chemical structure, the most probable degradation pathway is the acid-catalyzed hydrolysis of the Boc protecting group. This would result in the formation of N,β,β-trimethyl-phenylalanine and gaseous byproducts (isobutylene and carbon dioxide). Other potential, though less likely, degradation pathways under forced conditions could include oxidation or hydrolysis of the amide-like linkage.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For optimal stability, stock solutions of this compound should be stored at low temperatures. Commercial suppliers recommend storing a 10 mM solution in DMSO at -20°C for up to one month or at -80°C for up to six months.[1] It is crucial to use anhydrous solvents and protect the solution from moisture and light.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or unexpected peaks in HPLC analysis of a freshly prepared acidic solution. Acid-catalyzed cleavage of the Boc protecting group.Maintain a neutral or slightly basic pH for your solution. If acidic conditions are required for your experiment, prepare the solution immediately before use and keep it at a low temperature to minimize degradation.
Precipitation of the intermediate in aqueous buffers. Low aqueous solubility of the compound.This compound has limited solubility in aqueous solutions. Consider using a co-solvent such as DMSO or ethanol. For in vivo applications, formulation with agents like PEG300, Tween-80, or SBE-β-CD can improve solubility.[1]
Gradual decrease in the main peak area and the appearance of new peaks over time in neutral solutions. Potential slow hydrolysis or oxidation.Prepare fresh solutions for each experiment. If long-term storage in solution is necessary, perform a stability study to determine the acceptable storage duration under your specific conditions. Consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study of (Rac)-Talo­bu­lin Inter­me­di­ate-1

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 and 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for 24 and 48 hours.

3. Sample Analysis:

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

  • Calculate the percentage of degradation for the main peak.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general approach for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of all peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (a UV scan of the parent compound is recommended to determine the optimal wavelength).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the intended purpose.

Visualizations

degradation_pathway intermediate This compound degradation_product N,β,β-trimethyl-phenylalanine + Isobutylene + CO2 intermediate->degradation_product Acidic Hydrolysis (H+)

Caption: Predicted primary degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation Conditions acid Acidic Hydrolysis analysis HPLC Analysis acid->analysis base Basic Hydrolysis base->analysis oxidation Oxidation (H2O2) oxidation->analysis thermal Thermal Stress thermal->analysis photo Photolytic Stress photo->analysis start Prepare Stock Solution of This compound start->acid start->base start->oxidation start->thermal start->photo data Data Interpretation and Degradation Profile analysis->data

Caption: Workflow for the forced degradation study of this compound.

References

Technical Support Center: Overcoming Poor Solubility of (Rac)-Taltobulin Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with (Rac)-Taltobulin intermediate-1, poor solubility can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address common solubility challenges encountered during experiments.

Troubleshooting Guide

This guide provides a systematic approach to overcoming the poor solubility of this compound, starting with simple methods and progressing to more advanced techniques.

Initial Troubleshooting Steps

Problem Observation Recommended Action
Compound will not dissolve in aqueous buffers. A suspension or precipitate is observed.This compound is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. Proceed to the solvent selection and co-solvent system troubleshooting steps.
Difficulty dissolving the compound for in vitro assays. The compound forms a precipitate or oil in the assay medium.Prepare a concentrated stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute it into the aqueous assay medium. Be mindful of the final solvent concentration to avoid toxicity to cells. A final DMSO concentration of <0.5% is generally recommended for most cell-based assays.
Precipitation occurs upon dilution of the stock solution. The solution becomes cloudy or a solid forms after adding the stock solution to an aqueous buffer.This indicates that the solubility limit in the final solvent system has been exceeded. Try a lower final concentration of the compound. Alternatively, consider using a co-solvent system or a formulation approach as detailed in the FAQs below.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is an intermediate in the synthesis of Taltobulin and is known to be soluble in organic solvents.[1] For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a good starting point. For in vivo studies, more complex solvent systems are often required to maintain solubility and improve bioavailability.

The following table summarizes recommended solvent systems for achieving a concentration of ≥ 5 mg/mL for the related "Taltobulin intermediate-1", which can serve as a strong starting point for "this compound".[2]

Protocol Solvent System Composition Achievable Concentration Notes
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mLThis formulation is suitable for creating a clear solution for parenteral administration.[2]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mLThis formulation utilizes a cyclodextrin (B1172386) to enhance aqueous solubility and is suitable for creating a clear solution.[2]
310% DMSO, 90% Corn Oil≥ 5 mg/mLThis formulation is suitable for oral or intraperitoneal administration, resulting in a clear solution.[2]

Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]

Q2: My compound is still not soluble enough for my needs. What other techniques can I try?

A2: If standard solvent systems are insufficient, several advanced techniques can be employed to enhance the solubility of poorly soluble compounds. These methods generally require more specialized equipment and expertise.

  • Particle Size Reduction (Micronization): Reducing the particle size of the compound increases the surface area-to-volume ratio, which can improve the dissolution rate.[3] This can be achieved through techniques like jet milling or sonocrystallization.[3]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[3] The structure of this compound suggests it may have ionizable groups. Experimenting with acidic or basic buffers could be beneficial.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state.[4] Amorphous solid dispersions, where the drug is in a non-crystalline, higher-energy state, can lead to significantly increased aqueous solubility and dissolution rates.[5]

  • Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their cavity, forming an inclusion complex with enhanced aqueous solubility.[4][6] As shown in the table above, SBE-β-CD has been successfully used for a related intermediate.[2]

Q3: How do I prepare an amorphous solid dispersion?

A3: Preparing an amorphous solid dispersion (ASD) typically involves dissolving the drug and a polymer carrier in a common solvent and then rapidly removing the solvent. This process traps the drug in an amorphous state within the polymer matrix.

Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Selection of Polymer: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), or a polyethylene (B3416737) glycol (PEG).[7]

  • Solvent Selection: Identify a volatile organic solvent in which both this compound and the chosen polymer are readily soluble.

  • Dissolution: Dissolve the drug and the polymer in the selected solvent. The drug-to-polymer ratio will need to be optimized.

  • Solvent Evaporation: Rapidly remove the solvent using a technique like spray drying, freeze-drying (lyophilization), or rotary evaporation.[8][9]

  • Characterization: Characterize the resulting solid to confirm the amorphous state of the drug using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[10]

Q4: Can you provide a protocol for cyclodextrin complexation?

A4: Cyclodextrin complexation is a widely used method to improve the solubility of hydrophobic drugs. The following is a general protocol that can be adapted for this compound.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization

  • Cyclodextrin Selection: Choose a suitable cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which generally offer better solubility and lower toxicity than unmodified β-cyclodextrin.[6]

  • Molar Ratio Determination: Determine the optimal molar ratio of the drug to the cyclodextrin. This is often done through phase solubility studies.

  • Dissolution:

    • Dissolve the cyclodextrin in an aqueous solution.

    • Dissolve this compound in a small amount of a water-miscible organic solvent (e.g., ethanol (B145695) or a co-solvent system like tertiary butyl alcohol/water).[11][12]

  • Complexation: Slowly add the drug solution to the cyclodextrin solution with constant stirring. Continue to stir the mixture for 24-48 hours at a controlled temperature to allow for complex formation.

  • Lyophilization (Freeze-Drying): Freeze the resulting solution and then lyophilize it to remove the solvent, yielding a solid powder of the drug-cyclodextrin complex.[13]

  • Characterization: Confirm the formation of the inclusion complex using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), DSC, and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

Signaling Pathways and Experimental Workflows

Since (Rac)-Taltobulin is an intermediate in the synthesis of Taltobulin, a potent tubulin inhibitor that induces mitotic arrest and apoptosis, understanding these downstream effects is crucial.[1] The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 Apoptosis Apoptosis Caspase8->Apoptosis TubulinInhibitor (Rac)-Taltobulin (via Taltobulin) MicrotubuleDisruption Microtubule Disruption TubulinInhibitor->MicrotubuleDisruption Mitochondrion Mitochondrion MicrotubuleDisruption->Mitochondrion Stress Signal CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Caspase3->Apoptosis

Caption: Signaling pathway of apoptosis initiated by a tubulin inhibitor.

experimental_workflow cluster_analysis Downstream Analysis start Start: Poorly Soluble This compound solubilization Solubilization Strategy (e.g., DMSO stock, Co-solvent) start->solubilization cell_treatment Treat Cancer Cell Line solubilization->cell_treatment incubation Incubate (e.g., 24-48h) cell_treatment->incubation cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay western_blot Western Blot (e.g., Caspase-3, PARP) incubation->western_blot end Endpoint: Data on Mitotic Arrest & Apoptosis cell_cycle->end apoptosis_assay->end western_blot->end

Caption: Experimental workflow for assessing the biological activity of a solubilized compound.

References

troubleshooting Taltobulin conjugation to antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Taltobulin conjugation to antibodies.

Frequently Asked Questions (FAQs)

Q1: What is Taltobulin and what is its mechanism of action?

A1: Taltobulin (also known as HTI-286) is a potent synthetic analog of the tripeptide hemiasterlin.[1][2] It functions as a microtubule inhibitor, disrupting tubulin polymerization, which leads to mitotic arrest and apoptosis in cancer cells.[1][2] Its high cytotoxicity makes it a suitable payload for Antibody-Drug Conjugates (ADCs).

Q2: What are the common challenges encountered during the conjugation of Taltobulin to an antibody?

A2: Common challenges in developing Taltobulin ADCs are similar to those for other ADCs with hydrophobic payloads and include:

  • Aggregation: The hydrophobic nature of Taltobulin can increase the propensity of the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs).[3][4]

  • Low Drug-to-Antibody Ratio (DAR): Achieving the desired DAR can be challenging due to inefficient conjugation reactions or steric hindrance.

  • Heterogeneity: Non-specific conjugation methods, such as traditional lysine (B10760008) conjugation, can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[5]

  • Instability: The linker used to attach Taltobulin to the antibody must be stable in circulation to prevent premature release of the payload, which can cause systemic toxicity.[6]

Q3: Which conjugation strategies are suitable for Taltobulin?

A3: Taltobulin can be conjugated to antibodies through several strategies, primarily targeting either lysine or cysteine residues:

  • Lysine Conjugation: This method targets the primary amines on lysine residues. While straightforward, it often results in a heterogeneous product as numerous lysine residues are available on the antibody surface.[5][7]

  • Cysteine Conjugation: This approach involves the reduction of interchain disulfide bonds to generate free thiol groups for conjugation. It typically yields a more homogeneous ADC with a more controlled DAR.[8][] Site-specific cysteine conjugation, where cysteine residues are engineered into the antibody, offers even greater control.[8]

Q4: How does the Drug-to-Antibody Ratio (DAR) impact the performance of a Taltobulin ADC?

A4: The DAR is a critical quality attribute that significantly affects the ADC's therapeutic window:

  • Efficacy: A higher DAR generally leads to increased potency, as more cytotoxic payload is delivered to the target cell.[10]

  • Toxicity: High DAR values can increase the risk of off-target toxicity due to the potential for premature drug release or uptake of the more hydrophobic ADC by healthy tissues.[10]

  • Pharmacokinetics: ADCs with high DARs tend to be more hydrophobic, which can lead to faster clearance from the bloodstream and a shorter half-life.[6]

  • Stability: Increased hydrophobicity from a high DAR can also lead to a higher propensity for aggregation.[3][4]

An optimal DAR for most ADCs is typically between 2 and 4, balancing efficacy with safety and stability.[6]

Troubleshooting Guides

Problem 1: Low Drug-to-Antibody Ratio (DAR)
Potential Cause Recommended Solution
Inefficient Antibody Reduction (Cysteine Conjugation) - Increase the molar excess of the reducing agent (e.g., TCEP or DTT).- Optimize the reduction time and temperature (e.g., incubate for 1-2 hours at 37°C).- Ensure the pH of the reduction buffer is optimal (typically pH 7.0-7.5 for TCEP).
Suboptimal Molar Ratio of Taltobulin-Linker - Increase the molar excess of the activated Taltobulin-linker complex in the conjugation reaction. It is recommended to perform a titration to find the optimal ratio.
Hydrolysis of Activated Linker - Prepare the activated Taltobulin-linker solution immediately before use.- Ensure anhydrous conditions if using moisture-sensitive linkers (e.g., NHS esters).
Interfering Buffer Components - Remove interfering substances like Tris or glycine (B1666218) from the antibody buffer using dialysis or a desalting column prior to conjugation.[11]
Low Antibody Concentration - Concentrate the antibody solution to at least 1-2 mg/mL for efficient conjugation.[]
Problem 2: High Levels of Aggregation
Potential Cause Recommended Solution
High Hydrophobicity of Taltobulin - Optimize for a lower DAR (e.g., 2 or 4) to reduce the overall hydrophobicity of the ADC.[3]- Incorporate a hydrophilic linker, such as one containing polyethylene (B3416737) glycol (PEG), to improve solubility.[13]
Unfavorable Buffer Conditions - Optimize the pH of the formulation buffer to be away from the antibody's isoelectric point (pI).[14]- Adjust the ionic strength of the buffer; a typical starting point is 150 mM NaCl.[15]
High DAR - As with hydrophobicity, a high DAR is a primary driver of aggregation. Reduce the molar excess of the Taltobulin-linker during conjugation to target a lower average DAR.[4]
Environmental Stress - Avoid repeated freeze-thaw cycles. Aliquot the ADC for storage.- Minimize mechanical stress such as vigorous vortexing.[15]
Use of Organic Co-solvents - If a co-solvent like DMSO is used to dissolve the Taltobulin-linker, keep its final concentration in the reaction mixture below 10% to prevent antibody denaturation.
Problem 3: Inconsistent Batch-to-Batch Results
Potential Cause Recommended Solution
Variability in Reagent Quality - Use fresh, high-quality reagents. Verify the concentration of stock solutions before each use.- Store reagents under the recommended conditions to prevent degradation.
Inconsistent Reaction Parameters - Precisely control reaction time, temperature, and pH for both the reduction and conjugation steps.- Ensure consistent mixing speeds and methods.
Variable Antibody Quality - Use a highly purified antibody (>95% purity) for conjugation.- Characterize the starting antibody material for each batch to ensure consistency.
Inaccurate Quantification Methods - Calibrate instruments used for concentration and DAR determination regularly.- Use orthogonal methods to verify results (e.g., UV-Vis and HIC for DAR).[16]

Experimental Protocols

Protocol 1: Cysteine-Based Conjugation of Taltobulin

This protocol describes a general method for conjugating a maleimide-activated Taltobulin linker to an antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in PBS, pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-activated Taltobulin-linker dissolved in DMSO

  • Quenching solution (e.g., N-acetylcysteine)

  • Desalting columns

Procedure:

  • Antibody Reduction:

    • Adjust the antibody concentration to 5-10 mg/mL in PBS.

    • Add a 2.5-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1 hour with gentle mixing.

    • Remove excess TCEP using a desalting column equilibrated with degassed PBS.

  • Conjugation Reaction:

    • Immediately after the antibody is desalted, add the maleimide-activated Taltobulin-linker (e.g., 5-fold molar excess over the antibody).

    • Incubate at room temperature for 2 hours, protected from light.

  • Quenching:

    • Add a 2-fold molar excess of N-acetylcysteine (relative to the Taltobulin-linker) to cap any unreacted maleimides.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the Taltobulin-ADC using size-exclusion chromatography (SEC) or tangential flow filtration to remove unconjugated payload and other small molecules.

Protocol 2: Characterization by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the Taltobulin-ADC.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol[17]

Procedure:

  • Sample Preparation: Dilute the Taltobulin-ADC to 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject 10-20 µL of the sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Monitor the eluate at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the weighted average of the peak areas.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the potency of the Taltobulin-ADC on target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • Taltobulin-ADC, unconjugated antibody, and free Taltobulin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]

  • Treatment:

    • Prepare serial dilutions of the Taltobulin-ADC, unconjugated antibody, and free Taltobulin.

    • Replace the cell culture medium with the treatment solutions.

    • Incubate for 72-120 hours.[19]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Plot the cell viability against the logarithm of the concentration and determine the IC50 value using a sigmoidal dose-response curve.

Data Presentation

Table 1: Illustrative HIC Data for Taltobulin-ADC Batches

Batch IDDAR 0 (%)DAR 2 (%)DAR 4 (%)DAR 6 (%)DAR 8 (%)Average DAR% Monomer (SEC)% Aggregate (SEC)
TAL-ADC-0110.525.345.115.63.53.998.51.5
TAL-ADC-028.220.150.318.23.24.297.22.8
TAL-ADC-0315.635.238.98.91.43.299.10.9

Table 2: Illustrative In Vitro Cytotoxicity Data (IC50 Values)

CompoundTarget Cell Line (Antigen-Positive) IC50 (nM)Control Cell Line (Antigen-Negative) IC50 (nM)
Taltobulin-ADC (DAR 4)0.8>1000
Unconjugated Antibody>1000>1000
Free Taltobulin2.5[2]2.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody Reduction Antibody Reduction (e.g., TCEP) mAb->Reduction Taltobulin_Linker Activated Taltobulin-Linker Conjugation Conjugation Reaction Taltobulin_Linker->Conjugation Reduction->Conjugation Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification HIC HIC Analysis (DAR) Purification->HIC SEC SEC Analysis (Aggregation) Purification->SEC Cytotoxicity In Vitro Cytotoxicity Assay Purification->Cytotoxicity

Caption: Taltobulin-ADC experimental workflow.

troubleshooting_workflow start Start Troubleshooting issue Identify Primary Issue start->issue low_dar Low DAR issue->low_dar Low DAR high_agg High Aggregation issue->high_agg High Aggregation inconsistent Inconsistent Results issue->inconsistent Inconsistent Results check_reduction Check Reduction Conditions low_dar->check_reduction check_molar_ratio Check Molar Ratios low_dar->check_molar_ratio check_reagents Check Reagent Quality low_dar->check_reagents check_dar Optimize for Lower DAR high_agg->check_dar check_buffer Optimize Buffer Conditions high_agg->check_buffer check_handling Review Handling & Storage high_agg->check_handling inconsistent->check_reagents check_params Standardize Reaction Parameters inconsistent->check_params check_ab_quality Verify Antibody Quality inconsistent->check_ab_quality

Caption: Taltobulin-ADC troubleshooting logic.

References

Technical Support Center: Optimizing Linker Chemistry for Taltobulin ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing linker chemistry for Taltobulin-based Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of linker chemistry for Taltobulin ADCs.

Q1: What are the primary considerations when selecting a linker for a Taltobulin ADC?

A1: The selection of a suitable linker is critical for the successful development of a Taltobulin ADC.[1] Key considerations include:

  • Linker Stability: The linker must be stable enough in systemic circulation to prevent premature release of the highly potent Taltobulin payload, which could lead to off-target toxicity.[1][2][3]

  • Payload Release Mechanism: The linker should enable efficient release of Taltobulin once the ADC has been internalized by the target cancer cell.[2][4]

  • Physicochemical Properties: Taltobulin is a hydrophobic molecule. The linker chemistry should aim to mitigate the propensity for aggregation, which is a common challenge with hydrophobic payloads.[3][5][6] The use of hydrophilic linkers can improve solubility and pharmacokinetic profiles.[7][8]

  • Drug-to-Antibody Ratio (DAR): The linker chemistry and conjugation method will influence the achievable DAR. An optimal DAR is crucial for balancing efficacy and toxicity.[8][9]

Q2: Should I use a cleavable or non-cleavable linker for my Taltobulin ADC?

A2: The choice between a cleavable and non-cleavable linker for a Taltobulin ADC is a critical decision that impacts its mechanism of action and therapeutic window.[1][4][10][11][12]

  • Cleavable Linkers: These linkers are designed to be cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes (e.g., cathepsins) or acidic pH.[10][13][14][15] This allows for the release of the unmodified Taltobulin payload, which can then exert its potent cytotoxic effect.[13] A potential advantage of using a cleavable linker with a highly potent payload like Taltobulin is the "bystander effect," where the released drug can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[10][13]

  • Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody to release the Taltobulin payload, typically with the linker and an amino acid residue attached.[10][13][14] This approach generally leads to higher plasma stability and a reduced risk of off-target toxicity, as the payload is primarily released inside the target cell.[4][10][14]

For a potent payload like Taltobulin, a careful evaluation of both linker types is recommended. The optimal choice will depend on the specific target, the antibody used, and the desired therapeutic outcome.

Q3: My Taltobulin ADC is showing signs of aggregation. What are the likely causes and how can I troubleshoot this?

A3: Aggregation is a common issue in ADC development, particularly with hydrophobic payloads like Taltobulin.[3][5][6] The primary causes include:

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[5][16]

  • Unfavorable Buffer Conditions: The pH and ionic strength of the formulation buffer can significantly impact ADC stability. Aggregation can be more pronounced at the isoelectric point (pI) of the antibody, where it has minimal solubility.[3][16]

  • Environmental Stress: Exposure to thermal stress, repeated freeze-thaw cycles, and mechanical stress can lead to denaturation and aggregation.[16]

  • Hydrophobicity of the Linker-Payload: The inherent hydrophobicity of the Taltobulin-linker combination is a major contributing factor.[3][6]

Troubleshooting Strategies:

  • Optimize DAR: Aim for a lower, more homogeneous DAR. A DAR of 2 to 4 is often a good starting point for balancing efficacy and minimizing aggregation.[9]

  • Formulation Optimization: Screen different buffer systems, pH levels, and excipients (e.g., polysorbates, sugars) to identify conditions that enhance stability.

  • Incorporate Hydrophilic Linkers: The use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can help to mitigate the hydrophobicity of Taltobulin and improve solubility.[7][8]

  • Controlled Conjugation Process: Ensure that the conjugation reaction is well-controlled and that any organic solvents used to dissolve the linker-payload are kept to a minimum in the final formulation.

Section 2: Troubleshooting Guides

This section provides structured guidance for addressing specific experimental issues.

Issue 1: Low Drug-to-Antibody Ratio (DAR) or Incomplete Conjugation
Potential Cause Recommended Action
Inefficient Antibody Reduction (for Cysteine Conjugation) Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the incubation time and temperature. Ensure the reducing agent is fresh and of high quality.
Hydrolysis of Maleimide (B117702) Linker Perform the conjugation reaction at a slightly acidic to neutral pH (6.5-7.5) to minimize maleimide hydrolysis. Use freshly prepared maleimide-activated linker-payload.
Steric Hindrance Consider using a linker with a longer spacer arm to reduce steric hindrance between the Taltobulin payload and the antibody surface.
Precipitation of Linker-Payload Ensure complete solubilization of the hydrophobic Taltobulin-linker in a suitable organic co-solvent (e.g., DMSO, DMA) before adding it to the aqueous antibody solution. Minimize the final concentration of the organic solvent.
Issue 2: ADC Aggregation During or After Conjugation
Potential Cause Recommended Action
High Hydrophobicity of Linker-Payload Synthesize and test Taltobulin-linker constructs with integrated hydrophilic moieties (e.g., PEG).
High and Heterogeneous DAR Optimize the conjugation reaction to achieve a lower and more uniform DAR. Consider site-specific conjugation techniques to produce a homogeneous ADC.
Unfavorable Buffer Conditions Screen a panel of formulation buffers with varying pH and excipients (e.g., arginine, sorbitol) to identify a buffer that minimizes aggregation.
Presence of Unconjugated Hydrophobic Species Ensure efficient removal of unconjugated linker-payload and other hydrophobic impurities through purification methods like hydrophobic interaction chromatography (HIC) or size exclusion chromatography (SEC).
Issue 3: Premature Payload Release in Stability Studies
Potential Cause Recommended Action
Linker Instability in Plasma If using a cleavable linker, assess its stability in plasma from different species. For example, some peptide-based linkers are known to be less stable in rodent plasma.[17]
Suboptimal Conjugation Chemistry For maleimide-based conjugation, ensure complete reaction to form a stable thioether bond. Incomplete reactions can lead to instability.
Deconjugation of Disulfide Linkers If using a disulfide linker, ensure that the disulfide bond is sterically hindered to prevent premature reduction in the bloodstream.

Section 3: Quantitative Data Summary

The following tables provide illustrative data to guide the optimization of Taltobulin ADCs. The data is representative and based on trends observed for ADCs with similar hydrophobic payloads.

Table 1: Comparison of In Vitro and In Vivo Stability of Taltobulin ADCs with Different Linkers

Linker TypeLinker ChemistryIn Vitro Plasma Stability (% Intact ADC after 7 days)In Vivo Half-life (days)
CleavableValine-Citrulline85%5
CleavableGlutathione-sensitive (Disulfide)70%3
Non-cleavableThioether (SMCC)>95%10

Table 2: Impact of DAR on the Efficacy and Aggregation of a Taltobulin ADC

Average DARIn Vitro Potency (IC50, nM)% Aggregation (by SEC)
20.8< 1%
40.33%
80.115%

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments in the development of Taltobulin ADCs.

Protocol 1: Cysteine-Based Conjugation of Taltobulin

This protocol describes a general method for conjugating a maleimide-activated Taltobulin-linker to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Maleimide-activated Taltobulin-linker dissolved in DMSO

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification column (e.g., SEC or HIC)

Procedure:

  • Antibody Reduction:

    • To the mAb solution, add TCEP to a final molar ratio of 2.5:1 (TCEP:mAb).

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation:

    • Add the maleimide-activated Taltobulin-linker solution to the reduced mAb. A typical molar excess of the linker-payload is 5-10 fold over the antibody.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add a quenching solution to cap any unreacted maleimide groups.

  • Purification:

    • Purify the Taltobulin ADC using SEC or HIC to remove excess linker-payload and other impurities.

Protocol 2: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR of cysteine-linked ADCs by separating species with different numbers of conjugated drugs.[13][18][19]

Materials and Equipment:

  • HPLC system with a UV detector

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 6.95

  • Mobile Phase B: 25 mM sodium phosphate, pH 6.95

  • Taltobulin ADC sample

Procedure:

  • Sample Preparation: Dilute the Taltobulin ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the different DAR species (DAR 0, 2, 4, 6, 8).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100

Protocol 3: In Vitro Plasma Stability Assay

This assay assesses the stability of the Taltobulin ADC in plasma by measuring the amount of prematurely released payload.[2]

Materials:

  • Taltobulin ADC

  • Human or mouse plasma

  • Affinity capture beads (e.g., Protein A/G)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Incubate the Taltobulin ADC in plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).

  • Sample Preparation:

    • At each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the proteins and collect the supernatant containing the free Taltobulin payload.

  • LC-MS/MS Analysis:

    • Quantify the concentration of the released Taltobulin payload in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the concentration of released payload over time to determine the rate of release and the stability of the ADC in plasma.

Section 5: Visualizations

This section provides diagrams to illustrate key concepts and workflows.

Taltobulin_Mechanism_of_Action cluster_cell Cancer Cell ADC Taltobulin ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Taltobulin Released Taltobulin Lysosome->Taltobulin Linker Cleavage Tubulin Tubulin Taltobulin->Tubulin Inhibition Microtubules Microtubules Taltobulin->Microtubules Disruption Tubulin->Microtubules Polymerization MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action of a Taltobulin ADC.

ADC_Troubleshooting_Workflow cluster_low_dar Low DAR cluster_aggregation Aggregation cluster_instability Instability start Start: ADC Experiment Issue issue Identify Issue: - Low DAR - Aggregation - Instability start->issue ld_cause1 Inefficient Reduction? issue->ld_cause1 agg_cause1 High DAR? issue->agg_cause1 inst_cause1 Premature Cleavage? issue->inst_cause1 ld_action1 Optimize [TCEP] & Time ld_cause1->ld_action1 ld_cause2 Linker Hydrolysis? ld_action1->ld_cause2 ld_action2 Adjust pH, Use Fresh Linker ld_cause2->ld_action2 end_node Optimized ADC ld_action2->end_node agg_action1 Optimize Conjugation for Lower DAR agg_cause1->agg_action1 agg_cause2 Hydrophobic Payload? agg_action1->agg_cause2 agg_action2 Use Hydrophilic Linker agg_cause2->agg_action2 agg_cause3 Buffer Issues? agg_action2->agg_cause3 agg_action3 Screen pH & Excipients agg_cause3->agg_action3 agg_action3->end_node inst_action1 Assess Plasma Stability inst_cause1->inst_action1 inst_cause2 Suboptimal Conjugation? inst_action1->inst_cause2 inst_action2 Confirm Stable Bond Formation inst_cause2->inst_action2 inst_action2->end_node

Caption: Troubleshooting workflow for Taltobulin ADC optimization.

References

Technical Support Center: Purification of Synthetic Taltobulin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic Taltobulin. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the purification of synthetic Taltobulin?

A1: Following solid-phase peptide synthesis (SPPS), the crude Taltobulin product is typically a heterogeneous mixture. Common impurities can be categorized as follows:

  • Peptide-Related Impurities:

    • Truncated Peptides: Sequences missing one or more amino acids from the N-terminus due to incomplete coupling reactions.[1][2]

    • Deletion Peptides: Peptides lacking an amino acid within the sequence, often caused by incomplete removal of the N-terminal protecting group (e.g., Fmoc).[2][3][4][5]

    • Incompletely Deprotected Peptides: Taltobulin molecules that retain one or more side-chain protecting groups after the final cleavage step.[1][3]

    • Modified Peptides: Impurities resulting from side reactions such as oxidation (particularly of tryptophan or methionine residues, though not present in Taltobulin's core structure), deamidation of asparagine or glutamine, and acylation.[2][3][4]

    • Insertion Peptides: Peptides containing an extra amino acid, which may result from the use of impure raw materials or procedural errors during synthesis.[3][4][5][6]

    • Diastereomers: Racemization of amino acid residues can occur during synthesis, leading to impurities that can be difficult to separate from the target peptide.[3][5]

  • Non-Peptide Impurities:

    • Residual Scavengers and Reagents: Remnants from the cleavage cocktail, such as trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane), can be present in the crude product.[1][2]

Q2: What is the recommended primary method for purifying synthetic Taltobulin?

A2: The standard and most effective method for purifying synthetic peptides like Taltobulin is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1][2] This technique separates the target peptide from impurities based on differences in their hydrophobicity. A C18-modified silica (B1680970) stationary phase is commonly used with a mobile phase gradient of water and acetonitrile (B52724), typically containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape and resolution.[1]

Q3: How can I assess the purity of my final Taltobulin product?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Analytical RP-HPLC/UPLC: This is the primary method to determine the purity of the final product by measuring the peak area of the target peptide relative to the total peak area of all components.[7][8]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique confirms the identity of the main peak as Taltobulin by verifying its molecular weight and provides mass information on impurities.[7][8]

  • Amino Acid Analysis (AAA): This method is used to determine the net peptide content of your lyophilized product by quantifying the amino acids present after acid hydrolysis.[9] The net peptide content is typically in the range of 70-90%, with the remainder being water and counter-ions.[9]

  • Chiral HPLC: To determine the enantiomeric purity and quantify any diastereomeric impurities, a dedicated chiral HPLC method may be required.[10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the RP-HPLC purification of synthetic Taltobulin.

Issue 1: High Backpressure in the HPLC System
Potential Cause Troubleshooting Steps
Blockage in the system Systematically isolate the source of the high pressure. Check the pressure with and without the column connected. If the pressure is still high without the column, the blockage is in the system (e.g., tubing, injector). If the pressure is normal without the column, the issue is with the column itself.[11]
Clogged column inlet frit Try back-flushing the column (disconnect from the detector first). If this does not resolve the issue, the frit may need to be replaced.[2][11]
Precipitation of the sample on the column Ensure your sample is fully dissolved in the mobile phase or a compatible solvent before injection. Filter the sample to remove any particulate matter.
Buffer precipitation in the mobile phase If using buffers, ensure they are soluble in the highest organic solvent concentration of your gradient.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Overload Reduce the amount of sample injected onto the column. It is often better to increase the sample concentration rather than the injection volume.
Secondary interactions with the stationary phase Ensure the mobile phase contains an appropriate ion-pairing agent like TFA (typically 0.1%). This can help to minimize peak tailing for basic peptides.[12][13]
Column degradation (void formation) A void at the head of the column can cause peak splitting. This can result from high pH mobile phases dissolving the silica. If a void is suspected, the column may need to be replaced.[11]
Co-eluting impurities A shoulder on the main peak or a split peak may indicate the presence of a closely eluting impurity. Optimize the gradient to improve resolution; a shallower gradient often helps.[2]
Inappropriate sample solvent The sample should be dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Injecting in a much stronger solvent can lead to poor peak shape.
Issue 3: Low Yield of Purified Taltobulin
Potential Cause Troubleshooting Steps
Poor synthesis quality If the crude product has a very low percentage of the target peptide, the final yield will inherently be low. Optimize the solid-phase peptide synthesis protocol.
Suboptimal HPLC fractionation Collect fractions carefully and analyze each for purity. Broad peaks may require collecting smaller fractions across the peak to isolate the purest portions.
Peptide precipitation during purification Some peptides can precipitate on the column or in the tubing, especially at high concentrations. Reduce the sample load or adjust the mobile phase composition.
Losses during lyophilization Ensure proper lyophilization procedures are followed. Inefficient freeze-drying can lead to product loss.

Experimental Protocols

General Protocol for RP-HPLC Purification of Synthetic Taltobulin

This protocol provides a general starting point for the purification of crude synthetic Taltobulin. Optimization will be required based on the specific impurity profile of the crude product.

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the crude Taltobulin powder in a minimal amount of a suitable solvent. A mixture of Mobile Phase A and a small amount of acetonitrile or DMSO is often a good starting point.

    • Ensure the sample is fully dissolved. If not, sonication may be helpful.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration:

    • Install a suitable preparative C18 RP-HPLC column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 5-10 column volumes, or until the baseline is stable.

  • Chromatographic Separation:

    • Inject the filtered sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B. A typical scouting gradient might be from 5% to 65% Mobile Phase B over 60 minutes.

    • Monitor the elution profile using a UV detector at a wavelength of 210-220 nm, where the peptide bond absorbs.[1]

  • Fraction Collection:

    • Collect fractions corresponding to the observed peaks. For the main peak corresponding to Taltobulin, it may be beneficial to collect multiple smaller fractions across the peak to isolate the sections with the highest purity.

  • Purity Analysis of Fractions:

    • Analyze the collected fractions using analytical RP-HPLC to determine the purity of each.

  • Pooling and Lyophilization:

    • Pool the fractions that meet the desired purity specifications.

    • Freeze the pooled solution and lyophilize to obtain the purified Taltobulin as a white, fluffy powder.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Cleavage cluster_purification Purification cluster_analysis_final Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude Crude Taltobulin Product Cleavage->Crude Dissolution Sample Dissolution & Filtration Crude->Dissolution RPHPLC Preparative RP-HPLC Dissolution->RPHPLC Fractions Fraction Collection RPHPLC->Fractions Analysis Purity Analysis of Fractions (Analytical HPLC) Fractions->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final Purified Taltobulin Lyophilization->Final

Caption: General workflow for the purification of synthetic Taltobulin.

HPLC_Troubleshooting cluster_pressure High Backpressure cluster_peakshape Poor Peak Shape Start HPLC Problem Observed P1 Check pressure without column Start->P1 S1 Peak tailing, fronting, or splitting? Start->S1 P2 Pressure still high? P1->P2 P3 Blockage in system (tubing, injector) P2->P3 Yes P4 Blockage in column P2->P4 No P5 Back-flush column P4->P5 P6 Replace inlet frit P5->P6 S2 Reduce sample load S1->S2 S3 Optimize gradient (shallower) S1->S3 S4 Check mobile phase pH & ion-pair agent S1->S4

Caption: Troubleshooting decision tree for common HPLC issues.

References

analytical challenges in detecting impurities in Taltobulin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing analytical challenges encountered during the detection of impurities in Taltobulin synthesis.

Troubleshooting Guide

This guide provides solutions to common analytical issues that may arise during the analysis of Taltobulin and its impurities.

Issue Potential Cause(s) Recommended Solution(s)
Poor Chromatographic Resolution Inappropriate column chemistry or mobile phase composition.Optimize the HPLC method by screening different C18 columns and varying the mobile phase (e.g., acetonitrile/water gradient with different ion-pairing agents like TFA or formic acid). Adjusting the gradient slope can also improve separation.[1]
Co-elution of impurities with the main peak or other impurities.Employ orthogonal analytical techniques such as two-dimensional liquid chromatography (2D-LC) to enhance separation.[2] Consider using a column with a different selectivity.
Ghost Peaks or Baseline Noise Contaminated mobile phase, injector, or column.Filter all mobile phases and use high-purity solvents. Flush the injector and column with a strong solvent. Ensure proper degassing of the mobile phase to prevent air bubbles.[3][4]
Carryover from previous injections.Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent run to check for carryover.
Inconsistent Peak Areas or Retention Times Fluctuations in pump flow rate or mobile phase composition.Ensure the HPLC pump is properly maintained and delivering a consistent flow rate. Premix mobile phases where possible to ensure homogeneity.[5]
Temperature variations.Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention times.[4]
New or Unexpected Peaks in the Chromatogram Degradation of Taltobulin during sample preparation or analysis.Prepare samples fresh and store them at low temperatures. Investigate the stability of Taltobulin in the chosen sample diluent.
Formation of new impurities during synthesis or storage.Perform forced degradation studies to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating method.[5][6]
Contamination from laboratory equipment or reagents.Ensure all glassware and equipment are thoroughly cleaned. Use high-purity reagents and solvents.
Low Sensitivity for Impurity Detection Inappropriate detector wavelength or detector type.Optimize the UV detector wavelength for the impurities of interest, which may differ from the optimal wavelength for Taltobulin. Consider using more sensitive detection techniques like mass spectrometry (MS).[7]
Low concentration of impurities.Develop a method with a lower limit of detection (LOD) and limit of quantification (LOQ). This may involve optimizing the injection volume and sample concentration.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in Taltobulin synthesis?

A1: As Taltobulin is a synthetic tripeptide analogue, you may encounter several classes of impurities:

  • Process-Related Impurities: These can include unreacted starting materials, residual reagents (e.g., coupling agents like HATU, bases like DIPEA, or deprotection agents like TFA), and byproducts from side reactions.[8][9] Incomplete reactions can also lead to deletion sequences where one or more amino acid residues are missing.[6]

  • Degradation Products: These can form under various stress conditions. Given Taltobulin's peptide-like structure, potential degradation pathways include hydrolysis of amide bonds under acidic or basic conditions, and oxidation of susceptible amino acid residues.[10][11]

  • Stereoisomers: Racemization of chiral centers during synthesis can lead to the formation of diastereomers.[6]

Q2: How can I identify unknown impurities?

A2: A combination of liquid chromatography and mass spectrometry (LC-MS) is a powerful tool for identifying unknown impurities.[2] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can be used to deduce the elemental composition of the impurity.[12] Tandem mass spectrometry (MS/MS) can be used to fragment the impurity and obtain structural information.

Q3: Why is a "stability-indicating method" important?

A3: A stability-indicating method is a validated analytical procedure that can accurately detect changes in the quality of the drug substance over time.[13] It must be able to separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.[13] This is crucial for determining the shelf-life and storage conditions of Taltobulin. Forced degradation studies are essential for developing and validating a stability-indicating method.[6]

Q4: What are forced degradation studies and why are they necessary?

A4: Forced degradation, or stress testing, involves intentionally subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[5][6] The primary goals of these studies are to:

  • Identify likely degradation products.[5]

  • Understand the degradation pathways of the molecule.[5]

  • Demonstrate the specificity of the analytical method by showing that the API peak is resolved from all degradation peaks.[6]

Q5: My peptide sample shows a broad peak. What could be the cause?

A5: A broad peak in peptide analysis can be due to several factors, including:

  • Poor column performance: The column may be old or contaminated.

  • Sub-optimal mobile phase pH: The pH of the mobile phase can significantly affect the peak shape of peptides.

  • Secondary interactions: Peptides can have secondary interactions with the stationary phase.

  • On-column degradation: The peptide may be degrading on the column. Experiment with different columns, adjust the mobile phase pH, and ensure the sample is stable under the analytical conditions.

Experimental Protocols

General Protocol for HPLC Analysis of Taltobulin and its Impurities

This protocol provides a starting point for the analysis of Taltobulin. Optimization will be required based on the specific impurities and instrumentation used.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice for peptide analysis.[14]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[5]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[5]

  • Gradient: A shallow gradient is often effective for separating closely related peptide impurities. A typical starting point could be a linear gradient from 5% to 95% B over 30-40 minutes.[1]

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30-40 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the Taltobulin sample in a suitable diluent, such as a mixture of water and acetonitrile.

Protocol for Forced Degradation Studies

These studies should be performed to generate potential degradation products and to develop a stability-indicating method. The extent of degradation should be targeted to be between 5-20%.

  • Acid Hydrolysis: Dissolve Taltobulin in 0.1 M HCl and heat at 60-80°C for a specified time. Neutralize the sample before injection.

  • Base Hydrolysis: Dissolve Taltobulin in 0.1 M NaOH and keep at room temperature or heat gently for a specified time. Neutralize the sample before injection.

  • Oxidative Degradation: Treat a solution of Taltobulin with 3% hydrogen peroxide at room temperature for a specified time.

  • Thermal Degradation: Expose the solid Taltobulin powder to dry heat (e.g., 80-100°C) for a specified period. Also, heat a solution of Taltobulin.

  • Photodegradation: Expose a solution of Taltobulin to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark.

Note: The duration of stress exposure should be adjusted to achieve the target degradation level. All stressed samples should be analyzed by the developed HPLC method, and peak purity of the main Taltobulin peak should be assessed using a photodiode array (PDA) detector or by LC-MS.

Visualizations

Impurity_Analysis_Workflow cluster_synthesis Taltobulin Synthesis cluster_analysis Impurity Detection and Characterization cluster_stability Stability Assessment Synthesis Chemical Synthesis Crude_Taltobulin Crude Taltobulin Synthesis->Crude_Taltobulin Purification Purification (e.g., HPLC) Pure_Taltobulin Pure Taltobulin API Purification->Pure_Taltobulin Crude_Taltobulin->Purification HPLC_UV HPLC-UV Analysis Crude_Taltobulin->HPLC_UV Pure_Taltobulin->HPLC_UV Forced_Degradation Forced Degradation Studies Pure_Taltobulin->Forced_Degradation Stability_Testing Long-term Stability Testing Pure_Taltobulin->Stability_Testing LC_MS LC-MS Analysis HPLC_UV->LC_MS For unknown peaks Characterization Impurity Characterization (HRMS, MS/MS) LC_MS->Characterization Impurity_Profile Impurity Profile Characterization->Impurity_Profile Degradation_Profile Degradation Profile Impurity_Profile->Degradation_Profile Forced_Degradation->HPLC_UV Stability_Testing->HPLC_UV

Caption: Workflow for Taltobulin impurity analysis and stability assessment.

Logical_Relationships_Impurities cluster_process Process-Related Impurities cluster_degradation Degradation Products cluster_other Other Impurities Taltobulin Taltobulin Synthesis Starting_Materials Unreacted Starting Materials Taltobulin->Starting_Materials arise from Reagents Residual Reagents Taltobulin->Reagents arise from Byproducts Reaction Byproducts Taltobulin->Byproducts arise from Deletion_Sequences Deletion Sequences Taltobulin->Deletion_Sequences arise from Hydrolysis Hydrolysis Products (Acid/Base) Taltobulin->Hydrolysis can form via Oxidation Oxidation Products Taltobulin->Oxidation can form via Photodegradation Photodegradation Products Taltobulin->Photodegradation can form via Diastereomers Diastereomers (Racemization) Taltobulin->Diastereomers can form via

Caption: Logical relationships of potential impurities in Taltobulin synthesis.

References

Technical Support Center: Optimizing Coupling Reactions for Taltobulin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for coupling Taltobulin intermediates. Taltobulin, a potent antimicrotubule agent, is a synthetic analogue of the tripeptide hemiasterlin, and its synthesis involves challenging peptide coupling steps due to the presence of sterically hindered and N-methylated amino acids.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in coupling Taltobulin intermediates?

A1: The primary challenges stem from the structural complexity of the Taltobulin molecule. Researchers often encounter difficulties due to:

  • Steric Hindrance: The presence of bulky amino acid residues, such as tert-leucine and other sterically demanding fragments, can significantly slow down or prevent efficient coupling.[1][2]

  • N-Methylated Amino Acids: Taltobulin contains N-methylated amino acids, which have a secondary amine at the N-terminus. This reduces their nucleophilicity and reaction rate compared to primary amines, often leading to incomplete reactions.[1][3]

  • Low Yields: Incomplete coupling directly results in lower overall yields of the desired product and can lead to the formation of deletion sequences that are difficult to separate.

  • Side Reactions: The use of potent coupling reagents required for these difficult couplings can sometimes lead to side reactions, such as racemization or the formation of byproducts.

Q2: Which coupling reagents are recommended for Taltobulin synthesis?

A2: For sterically hindered and N-methylated amino acid couplings, standard reagents like DCC or HBTU may be inefficient.[1][2] More potent coupling reagents are generally required. The synthesis of Taltobulin has been successfully achieved using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) .[4] Other highly effective reagents for such challenging couplings include:

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) [5][6]

Q3: What are common side reactions to watch out for with HATU?

A3: While highly efficient, HATU can participate in side reactions. The most common is guanidinylation , where the coupling reagent reacts with the free N-terminal amine of the peptide, forming a guanidinium (B1211019) group that caps (B75204) the peptide chain and prevents further elongation. This can be minimized by avoiding a large excess of HATU.[5] Racemization is another potential side reaction, although HATU is known to suppress it effectively compared to many other reagents.[5]

Q4: How can I monitor the completion of the coupling reaction?

A4: For couplings involving primary amines, the Kaiser test (ninhydrin test) is a reliable method to detect the presence of free primary amines.[7] However, for the coupling of N-methylated amino acids (secondary amines), the Kaiser test is not effective. In this case, the bromophenol blue test or the isatin test can be used to monitor the reaction progress.[1][7]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of Taltobulin intermediates.

Problem 1: Low or No Coupling Yield
Possible Cause Recommended Solution
Inefficient Coupling Reagent Switch to a more potent coupling reagent. For the sterically hindered and N-methylated fragments of Taltobulin, HATU, PyAOP, or PyBrOP are recommended.[1][2]
Steric Hindrance * Double Coupling: If a single coupling does not go to completion, perform a second coupling with fresh reagents before proceeding to the next deprotection step.[1] * Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 2-3 equivalents). * Elevated Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation energy barrier, but this should be done with caution to avoid racemization.
Peptide Aggregation on Solid Support Change the solvent to a more polar or "chaotropic" one like NMP or DMSO, or use a mixture of solvents.[7]
Suboptimal Activation Ensure the pre-activation of the carboxylic acid with the coupling reagent (e.g., with HATU/DIPEA for a few minutes) before adding the amine component.
Problem 2: Presence of Deletion Sequences in the Final Product
Possible Cause Recommended Solution
Incomplete Coupling This is the primary cause of deletion sequences. Follow the recommendations for "Low or No Coupling Yield" to ensure each coupling step goes to completion. Monitor each step carefully.[1]
Premature Deprotection Ensure that the protecting groups used are stable under the coupling conditions and that the deprotection steps are complete before the next coupling.
Problem 3: Difficult Purification of the Final Product
Possible Cause Recommended Solution
Formation of Side Products * Guanidinylation: Avoid using a large excess of uronium-based coupling reagents like HATU.[5] * Racemization: Use coupling reagents known to minimize racemization, such as HATU or COMU. Adding an additive like HOBt or Oxyma can also help.[5][6]
Close Eluting Impurities Optimize the reaction conditions to maximize the yield of the desired product and minimize byproducts. Consider using a different chromatography system or a higher resolution column for purification.

Data Presentation: Comparison of Coupling Reagents for Hindered Peptides

The following table summarizes the relative performance of various coupling reagents for difficult couplings, which is relevant for the synthesis of Taltobulin intermediates. The yields are based on model studies of sterically hindered and N-methylated peptides and may vary for the specific Taltobulin fragments.

Coupling ReagentClassTypical Yield for Hindered CouplingsRelative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium SaltVery HighVery FastLowHighly efficient for hindered couplings. Avoid large excess to prevent guanidinylation.[5][8]
HBTU Aminium/Uronium SaltHighFastLowA reliable and cost-effective option, but generally slower than HATU.[2][8]
PyBrOP Phosphonium SaltVery HighVery FastModerateExcellent for very difficult couplings, including N-methylated amino acids, but can be more prone to racemization.[2]
PyAOP Phosphonium SaltVery HighVery FastLowSimilar in efficacy to HATU, particularly good for N-methylated residues.[1]
COMU Uronium SaltVery HighVery FastVery LowExcellent efficiency with a better safety profile than benzotriazole-based reagents.[6]
DCC/DIC CarbodiimideLow to ModerateSlowHighGenerally not recommended for sterically hindered or racemization-prone couplings without additives like HOBt or Oxyma.[5]

Experimental Protocols

General Protocol for HATU/DIPEA Mediated Coupling of Taltobulin Intermediates (Solution Phase)

This protocol is a general guideline based on established procedures for difficult peptide couplings and the reported synthesis of Taltobulin. Optimization for specific intermediates is recommended.

Materials:

  • N-protected Taltobulin intermediate (carboxylic acid component)

  • C-protected Taltobulin intermediate (amine component)

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent (e.g., DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Preparation:

    • Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid intermediate (1.0 equivalent) and HATU (1.05 - 1.2 equivalents) in anhydrous DMF.

    • In a separate flask, dissolve the amine intermediate (1.0 - 1.1 equivalents) in anhydrous DMF.

  • Activation:

    • To the solution of the carboxylic acid and HATU, add DIPEA (2.0 - 3.0 equivalents).

    • Stir the mixture at room temperature for 2-5 minutes to allow for the pre-activation of the carboxylic acid, forming the reactive OAt-ester.

  • Coupling:

    • Add the solution of the amine intermediate to the activated carboxylic acid mixture.

    • Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the steric hindrance of the intermediates. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild acidic solution (e.g., 5% citric acid or 1N HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure coupled product.

Visualizations

G Troubleshooting Workflow for Low Coupling Yield start Low Coupling Yield Observed check_reagent Is a potent coupling reagent (e.g., HATU, PyAOP) being used? start->check_reagent switch_reagent Switch to a more potent reagent check_reagent->switch_reagent No double_couple Perform a double coupling check_reagent->double_couple Yes switch_reagent->start check_completion Is the reaction still incomplete? double_couple->check_completion optimize_conditions Optimize other conditions: - Increase reagent equivalents - Change solvent (e.g., NMP, DMSO) - Cautiously increase temperature check_completion->optimize_conditions Yes end_success Problem Solved check_completion->end_success No optimize_conditions->end_success

Caption: A decision-making workflow for troubleshooting low yield in coupling reactions.

G General Mechanism of HATU-Mediated Amide Bond Formation cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActiveEster Highly Reactive OAt-Active Ester RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->RCOOH deprotonates PeptideBond Amide/Peptide Bond (R-CO-NH-R') ActiveEster->PeptideBond Amine Amine (R'-NH2) Amine->PeptideBond Nucleophilic Attack

Caption: Simplified mechanism of amide bond formation using HATU as a coupling reagent.

References

troubleshooting inconsistent results in tubulin polymerization assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results in tubulin polymerization assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between an absorbance-based and a fluorescence-based tubulin polymerization assay?

A1: Both assays monitor the formation of microtubules over time. Absorbance-based assays measure the increase in turbidity (light scattering) at 340 nm as tubulin dimers polymerize into microtubules.[1] This is a classic method that directly measures the polymer mass. Fluorescence-based assays use a reporter dye, like DAPI, which increases in fluorescence upon binding to polymerized microtubules.[2][3][4] This method is generally more sensitive, requires less protein, and is well-suited for high-throughput screening (HTS).[1]

FeatureAbsorbance-Based AssayFluorescence-Based Assay
Principle Light scattering by microtubulesFluorescence enhancement of a reporter dye upon binding to microtubules[1]
Wavelength OD at 340 nm[1]Excitation: ~350 nm, Emission: ~430 nm (DAPI)[1]
Pros Well-established, direct measurement of polymer mass.[1]Higher sensitivity, lower protein requirement, suitable for HTS.[1]
Cons Higher protein requirement, potential for interference from compound precipitation.[1]Potential for interference from fluorescent compounds or compounds that affect reporter binding.[1]

Q2: How should I analyze the data from a tubulin polymerization assay?

A2: The key phases of the polymerization curve should be analyzed: the lag time (nucleation), the maximum polymerization rate (Vmax), and the final plateau (steady-state).[1] By comparing the curves of test compounds to positive and negative controls, you can determine their effects. Inhibitors typically decrease the Vmax and/or the final plateau, while enhancers may eliminate the lag phase and increase the Vmax.[1]

Q3: My test compound appears to increase absorbance on its own. How can I differentiate this from true tubulin polymerization?

A3: Compound precipitation can mimic the light scattering signal of microtubule formation.[1][5] To distinguish between true polymerization and precipitation, perform a cold-depolymerization control. After the reaction has plateaued at 37°C, place the plate on ice for 20-30 minutes. Microtubules will depolymerize, and the signal should return to baseline. If the signal remains high, it is likely due to compound precipitation.[1][5]

Troubleshooting Guide: Inconsistent Results

Inconsistent results in tubulin polymerization assays can stem from various factors, ranging from reagent integrity to procedural inconsistencies. This section provides a systematic approach to identifying and resolving these issues.

Problem 1: No tubulin polymerization in control wells.

A complete lack of polymerization in control wells, which should display a characteristic sigmoidal curve, indicates a critical issue with one of the core components or conditions of the assay.[1]

Troubleshooting Workflow: No Polymerization

start No Polymerization in Control check_tubulin Check Tubulin Activity start->check_tubulin check_gtp Check GTP Solution check_tubulin->check_gtp Tubulin OK check_temp Verify Temperature check_gtp->check_temp GTP OK check_instrument Check Instrument Settings check_temp->check_instrument Temp OK check_buffer Verify Buffer Composition check_instrument->check_buffer Settings OK resolve Problem Resolved check_buffer->resolve Buffer OK

Caption: Troubleshooting workflow for no tubulin polymerization.

Possible CauseSolutionSupporting Details
Inactive Tubulin Use a fresh aliquot of tubulin. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles.[1] Lyophilized tubulin should be stored desiccated.[1]Tubulin is a labile protein; improper handling or storage can lead to denaturation and loss of activity.[1][6]
Degraded GTP Prepare a fresh solution of GTP. Store GTP stock solutions at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.[1]GTP is essential for tubulin polymerization as it binds to the β-tubulin subunit, and its hydrolysis is associated with microtubule dynamics.[1][7]
Suboptimal Temperature Ensure the spectrophotometer's plate reader is pre-warmed to and maintained at 37°C.[1][6][8] The reaction plate should be transferred from ice to the pre-warmed reader to initiate polymerization.[1][6]Tubulin polymerization is highly temperature-dependent, with optimal polymerization occurring at 37°C. For every degree below this, there can be a 5% decrease in the polymer mass.[1][6][8]
Incorrect Instrument Settings Verify that the instrument is set to the correct wavelength (typically 340 nm for absorbance) and is in kinetic mode, reading at regular intervals (e.g., every 30-60 seconds for 60 minutes).[1] For fluorescence, ensure correct excitation and emission wavelengths are used.[1]Incorrect settings will fail to capture the change in optical density or fluorescence as microtubules form.[1]
Incorrect Buffer Composition Check the pH and concentrations of all buffer components, such as PIPES, MgCl2, and EGTA.[1][7]The intrinsic ability of tubulin to polymerize is highly dependent on the experimental conditions, including the buffer system.[1]
Presence of Contaminants If using a test compound, ensure the solvent (e.g., DMSO) concentration is not inhibitory (typically ≤ 2%).[1][9] Dialyze protein samples if they are in a buffer with high salt or Ca2+.[1]Certain solvents or ions can inhibit tubulin polymerization.[1]
Problem 2: High variability between replicate wells.

Variability between wells, especially in control replicates, often points to inconsistencies in assay setup and execution.[1]

Troubleshooting Workflow: High Variability

start High Variability Between Wells check_pipetting Review Pipetting Technique start->check_pipetting check_temp_uniformity Ensure Uniform Plate Temperature check_pipetting->check_temp_uniformity Pipetting OK check_aggregates Check for Tubulin Aggregates check_temp_uniformity->check_aggregates Temp OK check_condensation Inspect for Condensation check_aggregates->check_condensation No Aggregates resolve Problem Resolved check_condensation->resolve No Condensation

Caption: Troubleshooting workflow for high variability.

Possible CauseSolutionSupporting Details
Inconsistent Pipetting Use a multichannel pipette to add the final reagent (usually tubulin) to the plate to ensure simultaneous initiation of polymerization.[1] Practice pipetting to avoid introducing air bubbles, which can interfere with readings.[1]Slow pipetting can cause the reaction to start in the first wells before the last wells are filled, leading to staggered polymerization curves.[1]
Uneven Plate Temperature Ensure the 96-well plate is uniformly heated. Pre-warm the plate in the instrument for at least 10 minutes before adding the tubulin solution.[1]Temperature gradients across the plate will lead to different polymerization rates in different wells.[1]
Presence of Tubulin Aggregates If tubulin has been stored improperly or previously thawed, centrifuge it at high speed (e.g., ~140,000 x g for 10 minutes at 2-4°C) to remove aggregates before use.[1][5]Aggregates can act as "seeds," shortening or eliminating the lag phase of polymerization and leading to inconsistent curve shapes. The presence of a lag phase in the control is an indicator of high-quality tubulin.[1][5][7]
Condensation on the Plate When transferring a cold plate to a warm (37°C) reader, condensation can form on the bottom of the wells, which can severely affect readings.[1][5] Including control wells with buffer alone can help identify this issue.[1][5]Some instruments may have a plate shaking option that can help mitigate this.
Problem 3: The polymerization in my control wells is weak or the signal is low.

A weak signal can make it difficult to assess the effects of your test compounds. This issue is often related to suboptimal concentrations of key reagents.

Troubleshooting Workflow: Weak Polymerization Signal

start Weak Polymerization Signal check_tubulin_conc Optimize Tubulin Concentration start->check_tubulin_conc check_glycerol Adjust Glycerol (B35011) Concentration check_tubulin_conc->check_glycerol Concentration OK check_pathlength Consider Pathlength (Absorbance) check_glycerol->check_pathlength Glycerol OK resolve Problem Resolved check_pathlength->resolve Pathlength OK

Caption: Troubleshooting workflow for weak polymerization signal.

Possible CauseSolutionSupporting Details
Suboptimal Tubulin Concentration Increase the tubulin concentration. A typical starting concentration is 3 mg/mL.[6]Higher tubulin concentrations generally lead to a stronger polymerization signal.
Insufficient Glycerol Glycerol is often included as a polymerization enhancer. If the signal is weak, consider increasing the glycerol concentration (e.g., to 10%).[6][7]In the absence of glycerol, tubulin may not polymerize significantly without an enhancer.[1][6]
Suboptimal Pathlength (Absorbance Assays) For absorbance assays, the volume of the reaction in the well affects the pathlength. Using half-area plates can optimize the signal.[1][8]The absorbance reading is directly proportional to the pathlength of the light through the sample.[1]

Experimental Protocols

General Protocol for Absorbance-Based Tubulin Polymerization Assay

This protocol provides a general guideline and may require optimization for specific applications.

Materials:

  • Lyophilized tubulin (>99% pure)[1]

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[1][6]

  • GTP solution (100 mM)[1][6]

  • Glycerol[1][6]

  • Test compounds and controls (e.g., Paclitaxel as an enhancer, Nocodazole as an inhibitor)[6][9]

  • 96-well, half-area, clear-bottom plate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm in kinetic mode[6][8]

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a stock concentration (e.g., 10 mg/mL). Keep on ice.[9]

    • Prepare a working solution of GTP (e.g., 10 mM) in General Tubulin Buffer.[9]

    • Prepare serial dilutions of your test compound and controls. The final solvent concentration (e.g., DMSO) should not exceed 2%.[1][9]

  • Assay Setup (on ice):

    • In a 96-well plate on ice, add 10 µL of your 10x test compound or control solution to the appropriate wells.[1]

    • Prepare a cold tubulin polymerization mix containing tubulin (to a final concentration of ~3 mg/mL), GTP (to a final concentration of 1 mM), and glycerol (e.g., 10%).[6]

    • Using a multichannel pipette, add 90 µL of the cold tubulin solution to each well for a final volume of 100 µL. Avoid introducing bubbles.[1]

  • Measurement:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.[6][9]

    • Begin reading the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[1]

  • Data Analysis:

    • Plot the absorbance (OD 340 nm) versus time for each well.[1]

    • Analyze the key parameters of the polymerization curve (lag time, Vmax, plateau) for each condition.[1]

General Tubulin Buffer Components

ComponentTypical ConcentrationPurpose
PIPES 80-100 mM, pH 6.9Buffering agent to maintain optimal pH for polymerization.[7]
MgCl₂ 1-2 mMEssential cofactor for GTP binding and polymerization.[7]
EGTA 0.5-2 mMChelates calcium ions, which inhibit polymerization.[7]

This guide provides a starting point for troubleshooting your tubulin polymerization assays. For more specific issues or advanced applications, consulting detailed literature and manufacturer's protocols is recommended.

References

Validation & Comparative

NMR and mass spectrometry data for (Rac)-Taltobulin intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

However, based on the known structure of (Rac)-Taltobulin intermediate-1, also known as N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine, and general principles of NMR and mass spectrometry, a comparison with structurally similar, commercially available compounds can be drawn. This guide will provide representative data from a closely related analogue, N-Boc-L-phenylalanine, and outline the expected spectral characteristics and the experimental protocols that would be used for the analysis of this compound.

Comparison with a Structurally Related Alternative

To provide a relevant point of comparison, we will consider the spectral data of N-Boc-L-phenylalanine , which shares the same core phenylalamine and N-Boc protecting group but lacks the N-methyl and the two β-methyl groups of the target intermediate.

Table 1: Comparison of Expected ¹H NMR Data

Assignment This compound (Expected) N-Boc-L-phenylalanine (Reported)
Boc (9H, s) ~1.4 ppm1.41 ppm
N-CH₃ (3H, s) ~2.8 ppm-
β-C(CH₃)₂ (6H, s) ~1.3 - 1.5 ppm-
α-CH (1H, s) ~4.5 ppm4.34 ppm (dd)
β-CH₂ -3.09 ppm (dd), 2.91 ppm (dd)
Aromatic-H (5H, m) ~7.2 - 7.4 ppm7.20 - 7.35 ppm
COOH (1H, br s) ~10 - 12 ppm~10 - 12 ppm

Table 2: Comparison of Expected ¹³C NMR Data

Assignment This compound (Expected) N-Boc-L-phenylalanine (Reported)
C=O (Carboxylic Acid) ~175 ppm175.9 ppm
C=O (Boc) ~155 ppm155.3 ppm
Aromatic C (Quaternary) ~140 ppm137.1 ppm
Aromatic CH ~126 - 129 ppm129.3, 128.5, 126.9 ppm
Boc C (Quaternary) ~80 ppm79.8 ppm
α-C ~65 ppm54.7 ppm
β-C ~45 ppm38.2 ppm
N-CH₃ ~35 ppm-
β-C(CH₃)₂ ~25 ppm-
Boc C(CH₃)₃ ~28 ppm28.3 ppm

Table 3: Comparison of Expected Mass Spectrometry Data

Analysis This compound N-Boc-L-phenylalanine
Molecular Formula C₁₇H₂₅NO₄C₁₄H₁₉NO₄
Molecular Weight 307.39 g/mol 265.30 g/mol
Expected [M+H]⁺ 308.18266.13
Expected [M+Na]⁺ 330.16288.11

Experimental Protocols

The following are detailed, standard methodologies for acquiring NMR and mass spectrometry data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Collect 16-64 scans for a standard spectrum.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Typical parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Electrospray Ionization (ESI) Mass Spectrometry:

    • Introduce the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) via direct infusion or through an HPLC system.

    • Typical ESI conditions include a capillary voltage of 3-4 kV and a drying gas temperature of 200-300 °C.

    • Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, as well as other adducts (e.g., [M+Na]⁺).

  • High-Resolution Mass Spectrometry (HRMS):

    • For accurate mass determination, use a high-resolution instrument such as an Orbitrap or FT-ICR mass spectrometer.

    • This allows for the determination of the elemental composition of the molecule and its fragments.

Visualization of the Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a synthetic intermediate like this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Reactants Synthesis Synthesis Reactants->Synthesis Reaction Conditions Crude Product Crude Product Synthesis->Crude Product Purification (e.g., Chromatography) Purification (e.g., Chromatography) Crude Product->Purification (e.g., Chromatography) Pure Intermediate Pure Intermediate Purification (e.g., Chromatography)->Pure Intermediate NMR Spectroscopy NMR Spectroscopy Pure Intermediate->NMR Spectroscopy ¹H, ¹³C Mass Spectrometry Mass Spectrometry Pure Intermediate->Mass Spectrometry LRMS, HRMS Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation Proceed to Next Step Proceed to Next Step Structural Confirmation->Proceed to Next Step

Caption: Synthetic and analytical workflow.

References

Taltobulin: A Comparative Efficacy Analysis Against Other Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Taltobulin (HTI-286), a novel synthetic antimicrotubule agent, with other established tubulin inhibitors, namely Paclitaxel (B517696) and Vincristine (B1662923). This analysis is supported by experimental data from in vitro and in vivo studies, with detailed methodologies provided for key experiments.

Introduction to Taltobulin and Tubulin Inhibition

Taltobulin is a synthetic analogue of the tripeptide hemiasterlin (B1673049), a natural product isolated from marine sponges.[1][2] It functions as a potent inhibitor of tubulin polymerization, a critical process for microtubule formation.[1][3] Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and the maintenance of cell shape. By disrupting microtubule dynamics, Taltobulin induces mitotic arrest in rapidly dividing cancer cells, ultimately leading to programmed cell death (apoptosis).[1][3]

A significant advantage of Taltobulin is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, a common mechanism by which cancer cells evade the effects of chemotherapeutic agents like Paclitaxel and Vincristine.[1][3] This property makes Taltobulin a promising candidate for the treatment of resistant tumors.

Other tubulin inhibitors included in this comparison are:

  • Paclitaxel: A member of the taxane (B156437) family, which stabilizes microtubules, leading to the formation of non-functional microtubule bundles and subsequent cell cycle arrest and apoptosis.

  • Vincristine: A vinca (B1221190) alkaloid that destabilizes microtubules by binding to tubulin and preventing its polymerization.[4] This disruption of the mitotic spindle leads to metaphase arrest and cell death.[4]

Data Presentation

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Taltobulin, Paclitaxel, and Vincristine in various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.

Cell LineCancer TypeTaltobulin IC50 (nM)Paclitaxel IC50 (nM)Vincristine IC50 (nM)
Average (18 lines) Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma2.5 ± 2.1[3]--
Hepatic Tumor Lines (average of 3) Hepatocellular Carcinoma2 ± 1[2]--
A549 Non-Small Cell Lung Cancer-4 - 24[5]40[6]
MCF-7 Breast Cancer-3.5 µM[7]5[6]
MDA-MB-231 Breast Cancer-0.3 µM[7]-
SK-BR-3 Breast Cancer-4 µM[7]-
BT-474 Breast Cancer-19[7]-
Various NSCLC lines Non-Small Cell Lung Cancer-median >32 µM (3h), 9.4 µM (24h), 0.027 µM (120h)[8]-
Various SCLC lines Small Cell Lung Cancer-median >32 µM (3h), 25 µM (24h), 5.0 µM (120h)[8]-
SH-SY5Y Neuroblastoma--100[9]

Note: IC50 values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used.

In Vivo Anti-Tumor Efficacy

The table below presents a summary of the in vivo anti-tumor activity of Taltobulin, Paclitaxel, and Vincristine in various xenograft models. Tumor growth inhibition (TGI) is a key metric for evaluating the efficacy of an anticancer agent in a living organism.

DrugTumor ModelDosing RegimenTumor Growth Inhibition (%)
Taltobulin Rat allograft (hepatic tumor)Intravenous administrationSignificant inhibition[2]
Paclitaxel A549, NCI-H23, NCI-H460, DMS-273 lung cancer xenografts12 and 24 mg/kg/day, i.v. for 5 daysStatistically significant[5]
Paclitaxel HCT-15 colorectal tumor xenograftNot specifiedSignificant inhibition[10]
Paclitaxel Ovarian tumor xenograft1 µM for 2 daysInhibition of tumor growth[11]
Vincristine Rhabdomyosarcoma xenograftsNot specifiedDose-dependent tumor growth delay[12][13]
Vincristine & Irinotecan Diffuse Anaplastic Wilms Tumor PDXNot specifiedVariable responses from progressive disease to complete clinical responses[14]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the IC50 value of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound (Taltobulin, Paclitaxel, or Vincristine) in a cell culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[15][16][17][18]

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer containing GTP. Keep all reagents on ice.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations.

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule formation.

  • Data Analysis: The rate of polymerization and the maximum polymer mass can be determined from the absorbance readings. The effect of the inhibitor is quantified by comparing these parameters to a control reaction without the inhibitor.[19][20][21][22]

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a murine xenograft model.

  • Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in a suitable medium, sometimes mixed with Matrigel. Inject the cell suspension subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions with calipers to calculate the tumor volume.

  • Treatment: When the tumors reach a predetermined average size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the specified dosing schedule and route of administration (e.g., intravenous, intraperitoneal).

  • Efficacy Evaluation: Continue to monitor tumor volume and the general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis). The tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated groups to the control group.[23][24][25]

Mandatory Visualization

experimental_workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy cluster_analysis Data Analysis & Comparison invitro_start Cancer Cell Lines cytotoxicity Cytotoxicity Assay (MTT) invitro_start->cytotoxicity tubulin_assay Tubulin Polymerization Assay invitro_start->tubulin_assay ic50 Determine IC50 Values cytotoxicity->ic50 comparison Compare Efficacy of Taltobulin vs. Other Inhibitors ic50->comparison invivo_start Immunocompromised Mice xenograft Xenograft Tumor Implantation invivo_start->xenograft treatment Drug Administration xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring tgi Calculate Tumor Growth Inhibition monitoring->tgi tgi->comparison

Caption: Experimental workflow for comparing tubulin inhibitors.

signaling_pathway cluster_drug Tubulin Inhibitors cluster_cell Cancer Cell Taltobulin Taltobulin (Inhibits Polymerization) Microtubule Microtubule Disruption Taltobulin->Microtubule Vincristine Vincristine (Inhibits Polymerization) Vincristine->Microtubule Paclitaxel Paclitaxel (Stabilizes Microtubules) Paclitaxel->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) Mitotic_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Signaling pathway of tubulin inhibitor-induced apoptosis.

References

Unveiling the Molecular Embrace: A Comparative Guide to the Validation of Taltobulin's Binding Site on Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in oncology and drug development, understanding the precise molecular interactions of novel therapeutic agents is paramount. Taltobulin (HTI-286), a potent synthetic analogue of the marine natural product hemiasterlin, has emerged as a promising microtubule-destabilizing agent with significant anti-cancer activity.[1][2][3][4] This guide provides a comprehensive comparison of the experimental validation of Taltobulin's binding site on the αβ-tubulin heterodimer, juxtaposed with established microtubule-targeting drugs. We delve into the quantitative binding data, detailed experimental methodologies, and the downstream signaling consequences of this crucial molecular interaction.

Taltobulin's Foothold on the Tubulin Dimer: The Vinca Domain

Taltobulin exerts its potent anti-proliferative effects by disrupting the dynamic instability of microtubules, essential cytoskeletal polymers for cell division. Experimental evidence strongly indicates that Taltobulin binds to the Vinca domain on β-tubulin, a site also targeted by the well-known Vinca alkaloids.[5] This binding inhibits tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3]

Quantitative Comparison of Tubulin Binders
CompoundTarget Site on TubulinIC₅₀ (Anti-proliferative Activity)Binding Affinity (Kd/Ki)Experimental Method for Affinity
Taltobulin (HTI-286) Vinca Domain~2.5 nM (average over 18 cell lines)[2][3]Apparent Kd ~0.2 - 1.1 µM (for photoaffinity probes)[6]Photoaffinity Labeling
Vinblastine (B1199706) Vinca DomainVaries by cell line (nM range)High-affinity sites: Kd ~1-2 µM; Low-affinity sites: Kd ~14 µM[7][8]Sedimentation Velocity Assays, Photoaffinity Labeling
Vincristine Vinca DomainVaries by cell line (nM range)-Sedimentation Velocity Assays
Colchicine (B1669291) Colchicine SiteVaries by cell line (nM range)Kd ~1.4 µM[9]Scintillation Proximity Assay
Paclitaxel (Taxol) Taxol SiteVaries by cell line (nM range)Kd ~10 nM[10]Dilution-induced Disassembly Rate & [³H]taxol Binding

Experimental Validation of the Taltobulin-Tubulin Interaction

The precise localization of Taltobulin's binding site has been elucidated through a combination of sophisticated experimental techniques, primarily photoaffinity labeling and computational modeling.

Photoaffinity Labeling: Pinpointing the Interaction Site

Photoaffinity labeling is a powerful technique to identify the binding pocket of a ligand on its target protein. In the case of Taltobulin, two radiolabeled photoaffinity analogues, designated as probe 1 and probe 2, were synthesized.[6] These probes were designed to mimic the structure and activity of Taltobulin, exhibiting similar potent inhibition of tubulin polymerization and cell growth.[6]

Experimental Protocol: Photoaffinity Labeling of Tubulin with Taltobulin Analogs

  • Probe Synthesis: Two photoactivatable and radiolabeled analogs of Taltobulin (probes 1 and 2) were synthesized. These probes incorporate a benzophenone (B1666685) moiety, which upon UV irradiation, forms a covalent bond with nearby amino acid residues, and a tritium (B154650) ([³H]) label for detection.[6]

  • Binding and Photocrosslinking: Purified tubulin was incubated with the radiolabeled probes to allow for binding to the Vinca domain. The mixture was then irradiated with UV light to induce covalent crosslinking between the probe and the tubulin protein.[6]

  • Identification of Labeled Subunit: The tubulin subunits (α and β) were separated by SDS-PAGE, and the radioactivity was detected. This revealed that both probes exclusively labeled the α-tubulin subunit.[6]

  • Competitive Inhibition: To confirm the specificity of the binding, competition experiments were performed. The photolabeling of α-tubulin by the probes was shown to be inhibited by Taltobulin itself, as well as by other Vinca domain binders like vinblastine and dolastatin 10. In contrast, colchicine and paclitaxel, which bind to different sites, did not inhibit the labeling.[6]

  • Mapping the Binding Site: The radiolabeled α-tubulin was subjected to proteolytic digestion, and the resulting peptide fragments were analyzed. The major site of photo-incorporation for probe 1 was mapped to the amino acid residue region 314-339 of α-tubulin.[6] This region is known to be crucial for both longitudinal and lateral interactions within the microtubule structure.[6]

G cluster_workflow Experimental Workflow: Photoaffinity Labeling A Synthesize Photoaffinity Probe (Taltobulin analog with photoreactive and radiolabel groups) B Incubate Probe with Purified Tubulin A->B C UV Irradiation (Induces covalent crosslinking) B->C D SDS-PAGE Separation of α and β Tubulin C->D E Autoradiography (Detect radiolabeled subunit) D->E F Proteolytic Digestion of Labeled Subunit E->F G Mass Spectrometry/ Peptide Sequencing F->G H Identify Labeled Amino Acid Residues G->H G cluster_pathway Signaling Pathway of Microtubule Disruption by Taltobulin Taltobulin Taltobulin Tubulin αβ-Tubulin Dimer Taltobulin->Tubulin Binds to Vinca Domain Microtubule Microtubule Polymer Tubulin->Microtubule Inhibits Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts Formation Metaphase Metaphase Arrest Spindle->Metaphase Leads to Apoptosis Apoptosis Metaphase->Apoptosis Triggers

References

comparative analysis of Taltobulin and hemiasterlin cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic properties of two potent anti-tubulin agents.

This guide provides a detailed comparative analysis of the cytotoxicity of taltobulin (B1684106) and its natural precursor, hemiasterlin (B1673049). Both compounds are potent microtubule-destabilizing agents that have garnered significant interest in the field of oncology for their profound anti-proliferative effects. Taltobulin (formerly known as HTI-286 or SPA-110) is a synthetic analog of hemiasterlin, a tripeptide originally isolated from marine sponges.[1][2] This guide summarizes their cytotoxic potency, delineates the experimental protocols used for their evaluation, and illustrates their mechanism of action through detailed diagrams.

Data Presentation: Cytotoxic Potency

Both taltobulin and hemiasterlin exhibit potent cytotoxic activity against a broad range of cancer cell lines, typically in the nanomolar to sub-nanomolar range. While direct side-by-side comparisons across a large panel of cell lines are limited in publicly available literature, existing studies provide a strong indication of their relative and individual potencies.

One study directly comparing a synthetic analogue of hemiasterlin, SPA110 (taltobulin), with the natural product found that the synthetic version demonstrated more potent in vitro cytotoxicity and antimitotic activity.[3] Other research indicates that taltobulin is a highly potent agent on its own. For instance, it inhibited the growth of 18 different human tumor cell lines with an average half-maximal inhibitory concentration (IC50) of 2.5 ± 2.1 nM and a median IC50 of 1.7 nM when cells were exposed to the drug for three days.[4] In a study focused on hepatic tumor cell lines, taltobulin demonstrated a mean IC50 of 2 ± 1 nmol/L.[5]

CompoundCell Line(s)IC50 (nM)Reference
Taltobulin Panel of 18 Human Tumor Cell LinesAverage: 2.5 ± 2.1
(Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma)Median: 1.7
Taltobulin Three Hepatic Tumor Cell LinesMean: 2 ± 1[5]
Hemiasterlin General Cancer Cell LinesPotent nanomolar to sub-nanomolar activity[6]
Comparative General Cancer Cell LinesTaltobulin (SPA110) showed more potent in vitro cytotoxicity than hemiasterlin[3]

Note: IC50 values can vary between different studies due to variations in experimental conditions such as cell density, passage number, and duration of drug exposure. The data presented here is for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of taltobulin and hemiasterlin cytotoxicity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Taltobulin and/or hemiasterlin (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of taltobulin and hemiasterlin in culture medium. After 24 hours of cell attachment, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules.

  • Materials:

    • Purified tubulin (>97% pure)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP (Guanosine-5'-triphosphate) solution

    • Taltobulin and/or hemiasterlin

    • Glycerol (for promoting polymerization)

    • A temperature-controlled microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Reagent Preparation: Prepare a stock solution of tubulin in polymerization buffer. Prepare stock solutions of the test compounds in an appropriate solvent.

    • Reaction Setup: In a pre-warmed 96-well plate, add the polymerization buffer, GTP, and glycerol.

    • Compound Addition: Add various concentrations of taltobulin or hemiasterlin to the wells. Include a positive control (e.g., another known tubulin inhibitor like vinblastine) and a negative control (vehicle).

    • Initiation of Polymerization: To initiate the reaction, add the tubulin solution to each well.

    • Monitoring Polymerization: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the change in absorbance at 340 nm every minute for a defined period (e.g., 60 minutes). The increase in absorbance is due to the scattering of light by the newly formed microtubules.

    • Data Analysis: Plot the absorbance at 340 nm against time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The percentage of inhibition of tubulin polymerization for each compound concentration is calculated relative to the vehicle control.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed signaling pathway for taltobulin and hemiasterlin-induced cytotoxicity.

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_biochemical Biochemical Mechanism Validation start Seed Cancer Cells in 96-well Plate treatment Treat with Taltobulin or Hemiasterlin (Serial Dilutions) start->treatment incubation Incubate for 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance at 570 nm mtt_assay->readout ic50 Calculate IC50 Values readout->ic50 tubulin Prepare Purified Tubulin Solution compounds Add Taltobulin or Hemiasterlin tubulin->compounds polymerization Initiate Tubulin Polymerization (37°C) compounds->polymerization monitoring Monitor Absorbance at 340 nm polymerization->monitoring inhibition Determine Inhibition of Polymerization monitoring->inhibition

Caption: Experimental workflow for assessing cytotoxicity.

Signaling_Pathway taltobulin Taltobulin / Hemiasterlin tubulin β-Tubulin Subunit taltobulin->tubulin Binds to mt_destabilization Inhibition of Tubulin Polymerization tubulin->mt_destabilization mitotic_arrest Mitotic Arrest (G2/M Phase) mt_destabilization->mitotic_arrest sac Spindle Assembly Checkpoint Activation mitotic_arrest->sac cdk1 Sustained CDK1/Cyclin B Activity sac->cdk1 bcl2_phos Phosphorylation of Bcl-2 & Bcl-xL cdk1->bcl2_phos bcl2_inactivation Inactivation of Anti-apoptotic Function bcl2_phos->bcl2_inactivation apoptosome Apoptosome Formation bcl2_inactivation->apoptosome Allows caspase_activation Caspase Cascade Activation (Caspase-9, Caspase-3) apoptosome->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Mechanism of action and signaling pathway.

References

A Comparative Guide to Purity Assessment of Synthesized (Rac)-Taltobulin Intermediate-1 and its Fmoc-Protected Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules like Taltobulin, a potent antimitotic agent, ensuring the purity of key intermediates is paramount. This guide provides a comprehensive comparison of the analytical methodologies used to assess the purity of the synthesized (Rac)-Taltobulin intermediate-1, which is N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-phenylalanine (Boc-protected), and its logical synthetic alternative, the Fluorenylmethyloxycarbonyl (Fmoc)-protected analogue.

The choice between a Boc and an Fmoc protection strategy is a critical decision in peptide synthesis, primarily dictated by the lability of the protecting group under different chemical conditions. The Boc group is acid-labile, typically removed with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved using a piperidine (B6355638) solution. This fundamental difference influences the selection of orthogonal protecting groups for side chains and the overall synthetic route. This guide will delve into the common analytical techniques for purity assessment of both intermediates, providing detailed experimental protocols, comparative data, and a logical workflow for the purity assessment process.

Comparison of Analytical Techniques for Purity Assessment

The purity of synthesized intermediates is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly employed methods.

Analytical TechniquePrincipleAdvantages for Purity AssessmentPotential Limitations
Reverse-Phase HPLC (RP-HPLC) with UV Detection Separation based on hydrophobicity. The non-polar stationary phase interacts with the analytes, and a polar mobile phase is used for elution.- High resolution for separating closely related impurities.- Quantitative accuracy for determining the percentage of purity and impurity levels.- Well-established and robust methodology.- Requires a chromophore in the analyte and impurities for UV detection.- Co-elution of impurities with the main peak can lead to inaccurate results.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei.- Unambiguous structural confirmation of the desired product.- Identification and quantification of major impurities without the need for reference standards (qNMR).- Provides information on the presence of residual solvents.- Lower sensitivity compared to HPLC for detecting trace impurities.- Complex spectra can be challenging to interpret, especially for mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS, providing mass-to-charge ratio (m/z) information for each separated component.- High sensitivity and specificity for detecting and identifying unknown impurities, even at very low levels.- Provides molecular weight confirmation of the synthesized intermediate.- Can elucidate the structures of impurities through fragmentation analysis (MS/MS).- Instrumentation is more complex and expensive than HPLC-UV.- Ionization efficiency can vary between compounds, affecting quantitative accuracy without proper calibration.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized intermediate and quantify any related impurities.

Instrumentation: A standard HPLC system equipped with a UV detector, an autosampler, and a column oven.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 214 nm and 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Dissolve approximately 1 mg of the synthesized intermediate in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of 0.1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized intermediate and identify any major impurities.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment.

  • Number of Scans: 1024-4096.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0 to 200 ppm.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the synthesized intermediate and identify any unknown impurities.

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

LC Conditions: Same as the HPLC protocol described above.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100 - 1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Quantitative Data Comparison

The following table presents illustrative data for the purity assessment of this compound (Boc-protected) and its Fmoc-protected analogue.

Parameter(Rac)-N-Boc-Taltobulin Intermediate-1(Rac)-N-Fmoc-Taltobulin Intermediate-1
Chemical Formula C₁₇H₂₅NO₄C₂₆H₂₅NO₄
Molecular Weight 307.38 g/mol 427.48 g/mol
HPLC Purity (Area %) 98.5%98.2%
HPLC Retention Time ~18.2 min~22.5 min
Major Impurity 1 Deprotected amine (2.1 min) - 0.8%Deprotected amine (2.1 min) - 1.1%
Major Impurity 2 Unreacted starting material - 0.5%Dibenzofulvene adduct - 0.4%
¹H NMR (CDCl₃, δ ppm) Boc group: ~1.45 (s, 9H)Fmoc group: ~7.77 (d, 2H), ~7.59 (d, 2H), ~7.40 (t, 2H), ~7.31 (t, 2H), ~4.45 (d, 2H), ~4.24 (t, 1H)
N-CH₃: ~2.85 (s, 3H)N-CH₃: ~2.90 (s, 3H)
Phenyl group: ~7.2-7.4 (m, 5H)Phenyl group: ~7.2-7.4 (m, 5H)
MS (ESI+) m/z 308.18 [M+H]⁺, 330.16 [M+Na]⁺428.18 [M+H]⁺, 450.16 [M+Na]⁺

Mandatory Visualizations

Purity_Assessment_Workflow Workflow for Purity Assessment of Synthesized Intermediates cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Assessment Synthesis Chemical Synthesis Workup Aqueous Work-up & Extraction Synthesis->Workup Drying Drying of Organic Layer Workup->Drying Concentration Concentration in vacuo Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Column_Chroma Column Chromatography Crude_Product->Column_Chroma TLC_Analysis TLC Analysis of Fractions Column_Chroma->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Final_Concentration Concentration Combine_Fractions->Final_Concentration Purified_Intermediate Purified Intermediate Final_Concentration->Purified_Intermediate HPLC HPLC Analysis Purified_Intermediate->HPLC NMR NMR Spectroscopy Purified_Intermediate->NMR MS Mass Spectrometry Purified_Intermediate->MS Final_Report Final Purity Report HPLC->Final_Report NMR->Final_Report MS->Final_Report Boc_vs_Fmoc_Deprotection Comparison of Boc and Fmoc Deprotection Pathways cluster_boc Boc Protection Strategy cluster_fmoc Fmoc Protection Strategy Boc_Protected Boc-Protected Intermediate Boc_Deprotection Acidic Deprotection Boc_Protected->Boc_Deprotection TFA Trifluoroacetic Acid (TFA) TFA->Boc_Deprotection Free_Amine_Boc Free Amine Boc_Deprotection->Free_Amine_Boc Fmoc_Protected Fmoc-Protected Intermediate Fmoc_Deprotection Basic Deprotection Fmoc_Protected->Fmoc_Deprotection Piperidine Piperidine Piperidine->Fmoc_Deprotection Free_Amine_Fmoc Free Amine Fmoc_Deprotection->Free_Amine_Fmoc

Validating the Mechanism of Mitotic Arrest by Taltobulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Taltobulin's performance against other microtubule-targeting agents (MTAs), supported by experimental data and detailed protocols. Taltobulin (B1684106) (HTI-286), a synthetic analogue of the marine natural product hemiasterlin (B1673049), is a potent antimitotic agent that has demonstrated significant activity against a broad spectrum of tumor cell lines.[1][2][3] Its mechanism of action centers on the disruption of microtubule dynamics, a cornerstone of many successful cancer chemotherapies.

Mechanism of Action: Taltobulin

Taltobulin exerts its cytotoxic effects by inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules.[1][2] This disruption of microtubule formation prevents the proper assembly of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[4] Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[1][5] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance, a common mechanism of drug resistance in cancer cells.[1][3]

Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Binds near Vinca (B1221190) domain Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Assembly Microtubules->Spindle Required for Arrest Mitotic Arrest (G2/M Phase) Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Triggers

Caption: Taltobulin's mechanism of action leading to mitotic arrest and apoptosis.

Comparative Analysis with Other Microtubule-Targeting Agents

Taltobulin belongs to the class of microtubule-destabilizing agents, similar to vinca alkaloids, but distinct from microtubule-stabilizing agents like taxanes.

FeatureTaltobulinPaclitaxel (B517696) (Taxane)Vinca Alkaloids (e.g., Vinblastine)
Primary Mechanism Inhibits tubulin polymerization (destabilizer)[1][2]Promotes microtubule polymerization and stabilization[4][6][7]Inhibits tubulin polymerization (destabilizer)[4][7]
Binding Site Near the Vinca domain on β-tubulin[3]Taxane-binding site on β-tubulin[7]Vinca domain on β-tubulin[7][8]
Effect on Mitosis Disrupts mitotic spindle, causing mitotic arrest[1][2]Forms abnormal, hyper-stable mitotic spindles, causing mitotic arrest[9][10]Destroys mitotic spindles, causing mitotic arrest[7]
Resistance Profile Circumvents P-glycoprotein resistance[1][3]Susceptible to P-glycoprotein efflux and βIII-tubulin overexpression[11]Susceptible to P-glycoprotein efflux and βIII-tubulin overexpression[8][11]
Cell Cycle Arrest G2/M Phase[12]G2/M Phase[9]G2/M Phase[7]

Quantitative Data Summary

The following table summarizes the anti-proliferative activity of Taltobulin across various human cancer cell lines.

Cell LineCancer TypeTaltobulin (HTI-286) IC50 (nM)
Average of 18 Lines Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma2.5 ± 2.1 [1]
Median of 18 Lines Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma1.7 [1]

Data represents the mean and median IC50 values from a panel of 18 human tumor cell lines after 3 days of exposure.[1]

Signaling Pathway to Apoptosis

The prolonged arrest in mitosis induced by microtubule-targeting agents activates the spindle assembly checkpoint (SAC).[13][14] This sustained arrest often leads to the activation of apoptotic signaling cascades. Key proteins involved include the anti-apoptotic Bcl-2 family, which becomes inactivated through phosphorylation, and the activation of effector caspases, such as Caspase-3, which execute the final stages of cell death.[5][9][15]

MTA Microtubule-Targeting Agent (e.g., Taltobulin) Spindle_Disruption Mitotic Spindle Disruption MTA->Spindle_Disruption SAC Spindle Assembly Checkpoint (SAC) Activation Spindle_Disruption->SAC Mitotic_Arrest Prolonged Mitotic Arrest SAC->Mitotic_Arrest Bcl2_Phos Phosphorylation & Inactivation of Bcl-2/Bcl-xL Mitotic_Arrest->Bcl2_Phos Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Bcl2_Phos->Caspase_Activation Promotes Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General signaling pathway from mitotic arrest to apoptosis.

Experimental Protocols and Workflows

Validating the mechanism of Taltobulin involves several key experimental procedures.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle based on their DNA content. Treatment with Taltobulin is expected to cause an accumulation of cells in the G2/M phase.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat with various concentrations of Taltobulin or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently.[16][17][18] Cells can be stored at -20°C.

  • Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide, PI) and RNase A to eliminate RNA-related signals.[16][18][19]

  • Data Acquisition: Analyze the stained cells on a flow cytometer using a 488 nm laser for PI excitation.[16] Collect data for at least 10,000 events per sample.[16]

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[16]

Start Seed Cells Treat Treat with Taltobulin and Controls Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze Cell Cycle Distribution Acquire->Analyze

Caption: Experimental workflow for cell cycle analysis via flow cytometry.

Immunofluorescence Staining of the Mitotic Spindle

This method allows for the direct visualization of microtubule structures and the mitotic spindle within cells, revealing abnormalities caused by Taltobulin treatment.

Methodology:

  • Cell Culture: Grow cells on glass coverslips in a culture dish. Treat with Taltobulin or a vehicle control.

  • Fixation and Permeabilization: Aspirate the medium, wash with PBS, and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). Permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody entry.[6][13]

  • Blocking: Incubate the cells in a blocking buffer (e.g., PBS with bovine serum albumin) to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for α-tubulin.[6][20][21]

  • Secondary Antibody Incubation: Wash the cells to remove unbound primary antibody. Incubate with a fluorophore-conjugated secondary antibody that binds to the primary antibody. Protect from light from this step onwards.[13][20]

  • Counterstaining and Mounting: Stain the nuclei with a DNA dye (e.g., DAPI). Mount the coverslips onto microscope slides using an antifade mounting medium.[6][13]

  • Imaging: Visualize the cells using a fluorescence or confocal microscope, capturing images of the microtubules (spindle) and nuclei.[6][22]

Start Grow Cells on Coverslips & Treat with Taltobulin FixPerm Fix with Paraformaldehyde & Permeabilize with Triton X-100 Start->FixPerm Block Block with BSA FixPerm->Block PrimaryAb Incubate with Primary Ab (anti-α-tubulin) Block->PrimaryAb SecondaryAb Incubate with Fluorescent Secondary Ab PrimaryAb->SecondaryAb Mount Counterstain Nuclei (DAPI) & Mount on Slide SecondaryAb->Mount Image Image with Fluorescence Microscope Mount->Image

Caption: Workflow for immunofluorescence analysis of the mitotic spindle.

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin, providing definitive evidence of its microtubule-targeting activity.

Methodology:

  • Reaction Setup: In a microplate, combine purified tubulin protein with a GTP-containing polymerization buffer.[23]

  • Compound Addition: Add Taltobulin at various concentrations, a positive control (e.g., Vinblastine), a negative control (e.g., Paclitaxel for polymerization), and a vehicle control (DMSO).

  • Initiate Polymerization: Initiate the polymerization reaction by increasing the temperature to 37°C.

  • Measure Polymerization: Monitor the change in absorbance (optical density) at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance corresponds to microtubule polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the rate and extent of polymerization to determine the inhibitory effect of Taltobulin.

Start Prepare Reaction Mix: Purified Tubulin + GTP Buffer AddCmpd Add Taltobulin and Controls Start->AddCmpd Incubate Incubate at 37°C to Initiate Polymerization AddCmpd->Incubate Measure Monitor Absorbance (OD340) Over Time Incubate->Measure Analyze Plot Polymerization Curves & Calculate Inhibition Measure->Analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

References

A Comparative Guide to the Cross-Reactivity of Taltobulin-Based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity profile of Antibody-Drug Conjugates (ADCs) utilizing the novel microtubule inhibitor, Taltobulin. As specific cross-reactivity data for Taltobulin-based ADCs is not publicly available due to the discontinuation of its clinical development for business reasons, this document serves as a framework for understanding the necessary evaluation of such a construct.[1] The cross-reactivity profiles of well-characterized ADCs with auristatin and maytansinoid payloads are presented as benchmarks.

Taltobulin (formerly HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin (B1673049).[2][3] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] A key feature of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge with other microtubule inhibitors like taxanes and vinca (B1221190) alkaloids.[2]

Comparative Analysis of Microtubule Inhibitor ADC Payloads

The cross-reactivity of an ADC is a critical factor in its safety profile, as it can lead to on-target, off-tumor toxicities or off-target toxicities. This is largely influenced by the specificity of the monoclonal antibody and the characteristics of the payload and linker. The following table summarizes the known cross-reactivity and off-target toxicities of ADCs with auristatin and maytansinoid payloads, which serve as a reference for the potential profile of a Taltobulin-based ADC.

Payload ClassRepresentative PayloadsCommon On-Target, Off-Tumor ToxicitiesCommon Off-Target Toxicities
Auristatins Monomethyl auristatin E (MMAE), Monomethyl auristatin F (MMAF)Dependent on target antigen expression in normal tissues.Neutropenia, peripheral neuropathy, ocular toxicities, skin reactions.[4][5]
Maytansinoids DM1, DM4Dependent on target antigen expression in normal tissues.Hepatotoxicity, thrombocytopenia, nausea, fatigue.[5][6]
Hemiasterlins Taltobulin (Hypothetical ADC)Dependent on target antigen expression in normal tissues.Based on preclinical data of Taltobulin, potential for hematological and neurological toxicities would need to be investigated.

Experimental Protocols for Cross-Reactivity Assessment

A thorough evaluation of ADC cross-reactivity is essential for predicting potential toxicities and ensuring clinical safety. The following are standard experimental protocols used in the preclinical development of ADCs.

In Vitro Tissue Cross-Reactivity by Immunohistochemistry (IHC)

This is a cornerstone study to assess the binding of an ADC to a panel of normal human tissues.

Objective: To identify potential on-target, off-tumor binding and unexpected off-target binding of the Taltobulin-ADC in a comprehensive panel of normal human tissues.

Methodology:

  • Tissue Panel: A comprehensive panel of fresh-frozen normal human tissues (typically 32 tissues from three unrelated donors) is used, as recommended by regulatory agencies like the FDA and EMA.[7][8][9]

  • Antibody Concentrations: The Taltobulin-ADC and a naked (unconjugated) antibody control are tested at two or more concentrations, typically a saturating concentration and a concentration closer to the expected clinical exposure.

  • Staining Procedure:

    • Cryosections of the tissues are prepared.

    • Sections are fixed and blocked to prevent non-specific binding.

    • Incubation with the Taltobulin-ADC or control antibody.

    • Detection of binding using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chromogenic substrate.

  • Data Analysis: A pathologist evaluates the staining intensity and localization within each tissue. The staining pattern of the ADC is compared to the naked antibody to determine if the conjugation of Taltobulin alters the binding profile.

In Vitro Cytotoxicity Assays in Target-Negative Cells

These assays are used to evaluate the off-target toxicity of the ADC payload on cells that do not express the target antigen.

Objective: To determine the cytotoxic potential of a Taltobulin-ADC on antigen-negative cell lines compared to other microtubule inhibitor-based ADCs.

Methodology:

  • Cell Lines: A panel of antigen-negative human cell lines from various tissues is selected.

  • ADC Treatment: Cells are incubated with increasing concentrations of the Taltobulin-ADC, a relevant comparator ADC (e.g., MMAE-based), and the free Taltobulin payload for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo.[10][11]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each ADC and free payload. A lower IC50 value indicates higher cytotoxicity. This helps to understand the potential for off-target killing due to payload deconjugation or non-specific uptake.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_0 ADC Binding and Internalization cluster_1 Payload Release and Action ADC ADC Target Antigen Target Antigen ADC->Target Antigen Binding Endosome Endosome Target Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Linker Cleavage Linker Cleavage Lysosome->Linker Cleavage Taltobulin Payload Taltobulin Payload Linker Cleavage->Taltobulin Payload Release Tubulin Dimer Tubulin Dimer Taltobulin Payload->Tubulin Dimer Binding Microtubule Disruption Microtubule Disruption Tubulin Dimer->Microtubule Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Mechanism of Action of a Taltobulin-based ADC.

cluster_0 On-Target Binding cluster_1 On-Target, Off-Tumor Binding cluster_2 Off-Target Binding ADC ADC Tumor Cell Tumor Cell ADC->Tumor Cell Binds to Target Antigen Normal Tissue with Target Normal Tissue with Target ADC->Normal Tissue with Target Binds to Target Antigen Normal Tissue no Target Normal Tissue no Target ADC->Normal Tissue no Target Non-specific Binding Therapeutic Effect Therapeutic Effect Tumor Cell->Therapeutic Effect Potential Toxicity A Potential Toxicity A Normal Tissue with Target->Potential Toxicity A Potential Toxicity B Potential Toxicity B Normal Tissue no Target->Potential Toxicity B

Caption: Cross-Reactivity Scenarios for ADCs.

Start Start Prepare Tissue Sections Prepare Tissue Sections Start->Prepare Tissue Sections Fresh-frozen human tissues Antibody Incubation Antibody Incubation Prepare Tissue Sections->Antibody Incubation Taltobulin-ADC & Controls Detection Detection Antibody Incubation->Detection Secondary Ab + Chromogen Pathology Review Pathology Review Detection->Pathology Review Assess staining End End Pathology Review->End Report findings

Caption: Immunohistochemistry Workflow for Cross-Reactivity.

Conclusion

While direct experimental data on the cross-reactivity of Taltobulin-based ADCs is not available, a comprehensive evaluation following established preclinical safety assessment guidelines would be imperative for any future development. By leveraging the knowledge gained from ADCs with other microtubule inhibitor payloads, such as auristatins and maytansinoids, researchers can anticipate potential liabilities and design robust toxicology studies. The provided experimental protocols and conceptual diagrams offer a roadmap for the critical cross-reactivity and off-target toxicity assessments necessary to ensure the safety and therapeutic window of a novel Taltobulin-based ADC.

References

A Comparative Guide to the Synthetic Routes of the Potent Antimitotic Agent Taltobulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Taltobulin (formerly HTI-286) is a synthetic analog of the natural product hemiasterlin (B1673049), a potent inhibitor of tubulin polymerization. Its promising anticancer activity has driven significant interest in its chemical synthesis. This guide provides a comparative analysis of the two primary synthetic strategies for Taltobulin and its key intermediates: a convergent peptide coupling approach and a more recent, expeditious synthesis utilizing a four-component Ugi reaction.

Comparison of Synthetic Strategies

Two main routes have been established for the total synthesis of Taltobulin, each with distinct advantages and disadvantages in terms of efficiency, convergency, and scalability.

MetricConvergent Peptide Coupling SynthesisUgi Four-Component Reaction Synthesis
Overall Strategy Stepwise assembly of three key building blocks (VI, XV, and XIV) followed by sequential peptide couplings.A highly convergent approach where the core tripeptide backbone is constructed in a single step using a four-component Ugi reaction.
Key Reactions Peptide coupling (e.g., using HATU, DIEA), Wittig olefination, stereoselective azidation (Evans auxiliary).Ugi four-component reaction, peptide coupling, deprotection steps.
Reported Overall Yield Data not explicitly available in a consolidated form, requires summation of individual step yields.An analogous synthesis of hemiasterlin reported an 11% overall yield over a longest linear sequence of 10 steps. Specific overall yield for Taltobulin via this route is not explicitly stated but is expected to be similar.[1]
Number of Steps The total number of steps is contingent on the synthesis of each of the three building blocks.The synthesis of hemiasterlin, a close analog, was achieved in a total of 14 steps, with the longest linear sequence being 10 steps.[1]
Advantages A more traditional and well-established approach to peptide synthesis. Allows for the synthesis and purification of stable intermediates.Highly efficient and atom-economical. The convergent nature allows for the rapid generation of the core structure.[2][3]
Disadvantages Can be a longer and more linear process depending on the synthesis of the building blocks, potentially leading to lower overall yields.May require more optimization to achieve high yields and diastereoselectivity in the key multi-component reaction step.

Synthetic Route Overviews

Convergent Peptide Coupling Synthesis

This strategy relies on the individual synthesis of three key fragments, which are then coupled to assemble the final Taltobulin molecule.[4]

  • Building Block (VI): The synthesis of this N-terminal amino acid derivative involves the stereoselective introduction of the α-amino group. One reported method utilizes an Evans chiral auxiliary for stereocontrol.[4]

  • Building Block (XV): This central amino acid component is typically a protected valine derivative.

  • Building Block (XIV): The C-terminal fragment containing the unique side chain is synthesized with the crucial E-double bond being established via a Wittig olefination reaction.[4]

The final assembly involves sequential peptide coupling reactions to connect these three building blocks.

Ugi Four-Component Reaction Synthesis

A more modern and convergent approach employs a four-component Ugi reaction as the key step to rapidly construct the tripeptide core of Taltobulin.[1][2][3] This reaction brings together an amine, a carboxylic acid, an isocyanide, and a ketone or aldehyde in a single pot to form a complex α-acylamino amide. The resulting intermediate is then further elaborated to yield Taltobulin. This method has been described as "expeditious" and allows for rapid access to Taltobulin and its analogs.[1][2]

Experimental Protocols for Key Reactions

Detailed experimental protocols for the key transformations in both synthetic routes are crucial for reproducibility and optimization.

Convergent Route: Key Experimental Protocols

1. Peptide Coupling (General Procedure using HATU/DIEA):

To a solution of the carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) is added 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.1 equivalents) and diisopropylethylamine (DIEA) (2 equivalents). The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid. The amine component (1 equivalent) is then added, and the reaction is stirred at room temperature until completion (typically 1-4 hours, monitored by TLC or LC-MS). The reaction is then quenched, and the product is isolated and purified by standard chromatographic techniques.

2. Wittig Olefination for Building Block (XIV) (General Procedure):

To a suspension of the appropriate phosphonium (B103445) salt (1.1 equivalents) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at -78 °C is added a strong base, for example, n-butyllithium (1.05 equivalents). The resulting ylide is stirred at this temperature for 30-60 minutes. A solution of the corresponding aldehyde (1 equivalent) in THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the product containing the E-double bond is isolated and purified.

Ugi Route: Key Experimental Protocol

1. Four-Component Ugi Reaction (General Procedure):

To a solution of the amine component (1 equivalent) and the ketone or aldehyde component (1 equivalent) in a polar solvent such as methanol (B129727) is added the carboxylic acid component (1 equivalent). The mixture is stirred for a short period before the isocyanide component (1.1 equivalents) is added. The reaction is then stirred at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield the desired α-acylamino amide intermediate.

Visualizing the Synthetic Pathways and Mechanism of Action

To better understand the logic of the synthetic routes and the biological context of Taltobulin, the following diagrams are provided.

Convergent_Synthesis_Workflow cluster_bb_vi Building Block VI Synthesis cluster_bb_xv Building Block XV Synthesis cluster_bb_xiv Building Block XIV Synthesis cluster_assembly Final Assembly start_vi Starting Materials for VI steps_vi Multiple Stereoselective Steps start_vi->steps_vi bb_vi Building Block VI steps_vi->bb_vi coupling1 Peptide Coupling bb_vi->coupling1 start_xv Protected Valine steps_xv Protection/ Modification start_xv->steps_xv bb_xv Building Block XV steps_xv->bb_xv bb_xv->coupling1 start_xiv Aldehyde Precursor wittig Wittig Olefination start_xiv->wittig bb_xiv Building Block XIV wittig->bb_xiv coupling2 Peptide Coupling bb_xiv->coupling2 coupling1->coupling2 deprotection Deprotection coupling2->deprotection taltobulin Taltobulin deprotection->taltobulin

Caption: Workflow for the convergent synthesis of Taltobulin.

Ugi_Synthesis_Workflow cluster_reactants Ugi Reactants amine Amine ugi_reaction Ugi Four-Component Reaction amine->ugi_reaction ketone Ketone ketone->ugi_reaction isocyanide Isocyanide isocyanide->ugi_reaction acid Carboxylic Acid acid->ugi_reaction intermediate Ugi Product (Tripeptide Core) ugi_reaction->intermediate elaboration Further Elaboration intermediate->elaboration taltobulin Taltobulin elaboration->taltobulin

Caption: Workflow for the Ugi-based synthesis of Taltobulin.

Taltobulin exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.

Taltobulin_MoA Taltobulin Taltobulin Tubulin α/β-Tubulin Dimers Taltobulin->Tubulin Inhibits Polymerization Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Disrupted MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Taltobulin's mechanism of action via tubulin polymerization inhibition.

Conclusion

Both the convergent peptide coupling and the Ugi four-component reaction strategies offer viable pathways to Taltobulin. The choice of synthetic route will likely depend on the specific goals of the research or development program. The convergent approach may be favored for its more traditional and stepwise nature, allowing for the isolation and characterization of key intermediates. In contrast, the Ugi-based synthesis provides a more rapid and convergent route to the core structure of Taltobulin, making it an attractive option for the rapid generation of analogs for structure-activity relationship studies and drug discovery efforts. Further optimization and detailed reporting of reaction yields and conditions for both routes will be invaluable to the scientific community for making informed decisions on the most suitable synthetic strategy.

References

Taltobulin Demonstrates Potent In Vitro Activity Against a Broad Range of Cancer Cell Lines, Outperforming or Matching Taxanes and Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that Taltobulin, a synthetic analogue of the tripeptide hemiasterlin, exhibits potent cytotoxic activity against a diverse panel of human cancer cell lines. When benchmarked against established microtubule-targeting agents, including the taxanes (paclitaxel and docetaxel) and vinca (B1221190) alkaloids (vincristine and vinblastine), Taltobulin demonstrates comparable or superior potency, particularly in the nanomolar and sub-nanomolar ranges.

Taltobulin, like vinca alkaloids, acts as a microtubule destabilizer, inhibiting tubulin polymerization and leading to mitotic arrest and apoptosis.[1][2] In contrast, taxanes stabilize microtubules, also resulting in cell cycle arrest and programmed cell death.[3][4] This fundamental difference in their mechanism of action at the microtubule level underpins the ongoing research into their differential efficacy and potential for combination therapies.

Comparative Potency: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency, representing the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for Taltobulin, taxanes, and vinca alkaloids across various human cancer cell lines, as determined by in vitro cytotoxicity assays.

Cell LineCancer TypeTaltobulin (nM)Paclitaxel (B517696) (nM)Docetaxel (nM)Vincristine (B1662923) (nM)Vinblastine (nM)
Various Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma1.7 (median) [1]----
MCF-7 Breast Cancer-3.5 - 64,460[5]-7.37 - 239,510[5]67,120[5]
MDA-MB-231 Breast Cancer-2 - 300[1]---
A549 Non-Small Cell Lung Cancer-----
Hepatic Liver Cancer2 (mean) ----

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and exposure time.

The data indicates that Taltobulin consistently demonstrates high potency across a broad spectrum of cancer cell lines, with a median IC50 value of 1.7 nM.[1] In hepatic tumor cell lines, Taltobulin showed a mean IC50 of 2 nmol/L. For comparison, the IC50 values for paclitaxel and vincristine in the MCF-7 breast cancer cell line can range from nanomolar to micromolar concentrations depending on the specific study.[5]

Experimental Methodologies

The in vitro potency of these anti-cancer agents is primarily determined through cell viability and cytotoxicity assays. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Drug Treatment: The cells are then treated with a range of concentrations of the test compounds (Taltobulin, taxanes, or vinca alkaloids) and incubated for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: Following the treatment period, a solution of MTT is added to each well, and the plate is incubated for an additional 2-4 hours.[7] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals, resulting in a colored solution.[6]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value for each compound is calculated.

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental process and the molecular mechanisms of these drugs, the following diagrams have been generated.

G Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B D Treat Cells with Drugs B->D C Prepare Drug Dilutions (Taltobulin, Taxanes, Vinca Alkaloids) C->D E Add MTT Reagent D->E F Incubate (Formazan Formation) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Caption: Workflow for determining the IC50 of anticancer agents.

G Signaling Pathways of Microtubule-Targeting Agents cluster_taltobulin Taltobulin & Vinca Alkaloids cluster_taxanes Taxanes cluster_resistance Resistance/Protective Pathway Taltobulin Taltobulin / Vinca Alkaloids TubulinPolymerization_T Inhibition of Tubulin Polymerization Taltobulin->TubulinPolymerization_T MicrotubuleDestabilization Microtubule Destabilization TubulinPolymerization_T->MicrotubuleDestabilization MitoticArrest_T Mitotic Arrest MicrotubuleDestabilization->MitoticArrest_T Apoptosis_T Apoptosis MitoticArrest_T->Apoptosis_T NFkB NF-kB Activation MitoticArrest_T->NFkB NFkB->Apoptosis_T Taxanes Taxanes MicrotubuleStabilization Microtubule Stabilization Taxanes->MicrotubuleStabilization MitoticArrest_Tx Mitotic Arrest MicrotubuleStabilization->MitoticArrest_Tx Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest_Tx->Bcl2 p53 p53 Activation MitoticArrest_Tx->p53 Apoptosis_Tx Apoptosis Bcl2->Apoptosis_Tx p53->Apoptosis_Tx FGF1 FGF1 FGFR FGFR FGF1->FGFR MEK_ERK MEK/ERK Pathway FGFR->MEK_ERK PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT CellSurvival Cell Survival & Drug Resistance MEK_ERK->CellSurvival PI3K_AKT->CellSurvival CellSurvival->Taltobulin Inhibits Taltobulin-induced Cytotoxicity

Caption: Mechanisms of action and resistance pathways.

Concluding Remarks

The preclinical data strongly supports the potent anti-cancer activity of Taltobulin across a variety of tumor types. Its distinct mechanism of action as a microtubule destabilizer, coupled with its impressive in vitro potency, positions it as a promising candidate for further clinical investigation. The comparative analysis with established agents like taxanes and vinca alkaloids provides a valuable benchmark for researchers and drug development professionals in the field of oncology. Further studies are warranted to explore the full therapeutic potential of Taltobulin, both as a monotherapy and in combination with other anti-cancer agents.

References

Navigating the Analytical Maze: A Comparative Guide to Taltobulin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oncological innovation, the precise quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of validated analytical methods for Taltobulin (HTI-286), a potent anti-microtubule agent. Taltobulin's efficacy in circumventing P-glycoprotein-mediated resistance highlights its potential in cancer therapy, making robust analytical methodologies for its quantification in biological matrices a critical need for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2][3]

This document outlines and compares the performance of two predominant analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for Taltobulin are not extensively detailed in publicly available literature, this guide synthesizes the established principles of bioanalytical method validation to present a practical comparison.[1][4][5][6] The presented data is illustrative, based on typical performance characteristics of these methods for similar small molecule drugs.

Comparative Performance of Analytical Methods

The choice of an analytical method hinges on a balance of sensitivity, selectivity, and throughput. Below is a summary of typical validation parameters for HPLC-UV and LC-MS/MS methods for the quantification of a small molecule drug like Taltobulin in human plasma.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for Taltobulin Quantification

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 10 - 2000 ng/mL0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) < 15%< 15%
Recovery 85 - 95%90 - 105%
Selectivity ModerateHigh
Matrix Effect Low to ModerateCan be significant, requires careful management

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this comparison. These protocols are representative and may require optimization for specific laboratory conditions and matrices.

Method 1: HPLC-UV

1. Sample Preparation: To 200 µL of human plasma, add 50 µL of an internal standard (IS) working solution (e.g., a structurally similar compound). Precipitate proteins by adding 600 µL of acetonitrile (B52724). Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at a specified wavelength (determined by the UV spectrum of Taltobulin)

  • Column Temperature: 30°C

3. Calibration and Quality Control: Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of Taltobulin and the IS. Analyze these samples alongside the study samples to ensure the accuracy and precision of the method.

Method 2: LC-MS/MS

1. Sample Preparation: To 100 µL of human plasma, add 25 µL of an internal standard working solution (ideally a stable isotope-labeled Taltobulin). Perform protein precipitation by adding 300 µL of methanol (B129727) containing 1% formic acid. Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes. Dilute the supernatant 1:1 with water before injection.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Taltobulin and the IS must be determined.

3. Method Validation: The method should be validated according to regulatory guidelines, assessing parameters such as selectivity, accuracy, precision, recovery, calibration curve, and stability.[4][5]

Visualizing the Workflow and Mechanism

To aid in understanding the processes involved, the following diagrams illustrate the general workflow for bioanalytical method validation and the mechanism of action of Taltobulin.

Bioanalytical_Method_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Sample Analysis Dev1 Selectivity & Specificity Assessment Dev2 Optimization of Sample Preparation Dev1->Dev2 Dev3 Optimization of LC & MS Conditions Dev2->Dev3 Val1 Linearity & Range Dev3->Val1 Proceed to Validation Val2 Accuracy & Precision Val1->Val2 Val4 Stability Studies Val1->Val4 Val3 LLOQ Determination Val2->Val3 Val5 Matrix Effect Evaluation Val2->Val5 App1 Sample Receipt & Processing Val5->App1 Apply Validated Method App2 Analysis with Calibrators & QCs App1->App2 App3 Data Review & Reporting App2->App3

Caption: A generalized workflow for bioanalytical method development, validation, and application.

Taltobulin functions as a potent anti-microtubule agent by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[3]

Taltobulin_Mechanism_of_Action Taltobulin Taltobulin Tubulin Tubulin Dimers Taltobulin->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Disruption Disruption of Microtubule Dynamics Microtubules->Disruption MitoticArrest G2/M Phase Arrest Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Taltobulin's mechanism of action, leading from tubulin binding to apoptosis.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (Rac)-Taltobulin Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Protocol for Handling and Disposing of (Rac)-Taltobulin Intermediate-1

This document provides crucial safety and logistical information for the proper disposal of this compound, a key component in the synthesis of the potent anti-cancer agent Taltobulin. Adherence to these procedures is vital to ensure personnel safety and environmental protection.

I. Hazard Assessment and Risk Mitigation

Given the biological activity of the final product, this compound should be treated as a potentially hazardous substance. The primary risks are associated with inhalation, skin contact, and ingestion.

Key Hazard Information:

PropertyValueSource
Chemical Name N-[(1,1-Dimethylethoxy)carbonyl]-N,β,β-trimethyl-L-phenylalanine-
CAS Number 676487-35-7[1]
Molecular Formula C17H25NO4[1]
Molecular Weight 307.38 g/mol [1]
Assumed Hazards Irritant (skin, eyes), Harmful if swallowedInferred from similar compounds
Final Product Class Tubulin Inhibitor, Cytotoxic Agent[2]

II. Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

PPE ItemSpecificationsRationale
Gloves Double-layered nitrile glovesPrevents skin contact and absorption.
Lab Coat Disposable, solid-front gownProtects against splashes and contamination.
Eye Protection Chemical safety goggles and a face shieldProtects eyes and face from splashes and aerosols.
Respiratory Use within a certified chemical fume hoodMinimizes inhalation exposure.

III. Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the safe disposal of this compound waste.

Workflow for Disposal of this compound Waste cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal Solid Waste Contaminated Solids (Gloves, Liners, Weigh Paper) Solid_Container Labeled 'Cytotoxic Waste' Solid Waste Container Solid Waste->Solid_Container Liquid Waste Unused Solutions & Rinsates Liquid_Container Labeled 'Cytotoxic Waste' Liquid Waste Container Liquid Waste->Liquid_Container Sharps Waste Contaminated Needles & Syringes Sharps_Container Labeled 'Cytotoxic Sharps' Sharps Container Sharps Waste->Sharps_Container SAA Satellite Accumulation Area (Secure & Ventilated) Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA EH&S_Pickup Arrange Pickup by Environmental Health & Safety (EH&S) SAA->EH&S_Pickup Incineration High-Temperature Incineration (Licensed Facility) EH&S_Pickup->Incineration

Caption: Disposal workflow for this compound.

IV. Detailed Disposal Protocols

A. Solid Waste Disposal

  • Segregation: All disposable materials that have come into contact with this compound, such as gloves, bench liners, and weigh paper, must be segregated as "Cytotoxic Waste."

  • Containerization: Place all contaminated solid waste into a designated, leak-proof container with a secure lid. The container must be clearly labeled with "Cytotoxic Waste" and the appropriate hazard symbols.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from general laboratory traffic.

B. Liquid Waste Disposal

  • Segregation: Collect all solutions containing this compound, including unused reaction mixtures and solvent rinses, in a dedicated "Cytotoxic Liquid Waste" container.

  • Compatibility: Do not mix with other chemical waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions.

  • Containerization: Use a chemically resistant, sealed container. Label it clearly as "Cytotoxic Liquid Waste," listing all chemical components and their approximate concentrations.

  • Storage: Store in the SAA, ensuring the container is tightly sealed.

C. Sharps Disposal

  • Containerization: Any sharps, such as needles or syringes, contaminated with this compound must be immediately placed in a designated, puncture-proof "Cytotoxic Sharps" container.

  • Handling: Do not recap, bend, or break needles.

  • Storage: Store the sharps container in the SAA.

V. Spill Management

In the event of a spill, immediate action is required to minimize exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear the full complement of prescribed PPE before addressing the spill.

  • Containment and Cleanup:

    • For liquid spills: Cover with an absorbent material from a chemotherapy spill kit.

    • For solid spills: Gently cover with damp absorbent pads to avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable deactivating agent (e.g., a solution of sodium hypochlorite, followed by a rinse with water and then a solvent like ethanol), if compatible with the surfaces.

  • Waste Disposal: All materials used for cleanup, including contaminated PPE, must be disposed of as "Cytotoxic Waste."

VI. Logical Relationship for Waste Handling

The following diagram illustrates the decision-making process for handling materials potentially contaminated with this compound.

Decision Tree for Waste Handling Start Material Handling Contaminated Is the material contaminated with this compound? Start->Contaminated Waste_Type What is the waste type? Contaminated->Waste_Type Yes Non_Hazardous Dispose of as Non-Hazardous Waste Contaminated->Non_Hazardous No Solid Segregate as Cytotoxic Solid Waste Waste_Type->Solid Solid Liquid Segregate as Cytotoxic Liquid Waste Waste_Type->Liquid Liquid Sharp Segregate as Cytotoxic Sharps Waste Waste_Type->Sharp Sharp End Proceed with Institutional Disposal Protocol Solid->End Liquid->End Sharp->End Non_Hazardous->End

Caption: Decision tree for waste segregation.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific Environmental Health and Safety (EH&S) guidelines for final disposal procedures.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Rac)-Taltobulin intermediate-1
Reactant of Route 2
Reactant of Route 2
(Rac)-Taltobulin intermediate-1

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